molecular formula C28H42O3 B1236015 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol CAS No. 86363-50-0

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Cat. No.: B1236015
CAS No.: 86363-50-0
M. Wt: 426.6 g/mol
InChI Key: FWPYIYVSYQRISA-ZJBQAQMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Edeto has been reported in Fuscopostia leucomallella with data available.
from Ganoderma lucidum;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5R,6R,10R,13S,15R)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,25+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYIYVSYQRISA-ZJBQAQMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@@]24C=C[C@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86363-50-0
Record name 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086363500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the bioactive sterol, 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-dehydroergosterol peroxide. This document details the experimental protocols for its extraction from natural sources, comprehensive spectroscopic data for its identification, and insights into its mechanism of action in cancer cells.

Discovery and Natural Occurrence

This compound is a naturally occurring ergosterol peroxide that has been primarily isolated from fungal species, most notably the edible mushroom Sarcodon aspratus.[1] It has also been identified in other fungi and marine organisms like soft corals.[2] This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its cytotoxic effects against various cancer cell lines.[1][3]

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The following protocol is a detailed methodology based on the successful isolation from Sarcodon aspratus.[1]

Experimental Protocol: Extraction and Isolation from Sarcodon aspratus

2.1.1. Starting Material: Lyophilized and powdered fruiting bodies of Sarcodon aspratus.

2.1.2. Extraction:

  • The powdered mushroom material is extracted with acetone at room temperature.[1]

  • The resulting acetone extract is then concentrated under reduced pressure to yield a crude extract.

2.1.3. Chromatographic Purification:

  • Solid-Phase Extraction (SPE): The crude extract is subjected to solid-phase extraction using an Oasis HLB column to remove highly polar and non-polar impurities.[1]

  • Silica Gel Column Chromatography: The fraction of interest from SPE is further purified by silica gel column chromatography. A step-gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC. While the original literature lacks exhaustive detail, a typical protocol for sterol separation would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.

The workflow for the isolation and purification process is illustrated in the diagram below.

G cluster_extraction Extraction cluster_purification Purification start Lyophilized Sarcodon aspratus Powder extraction Acetone Extraction start->extraction crude_extract Crude Acetone Extract extraction->crude_extract spe Solid-Phase Extraction (Oasis HLB) crude_extract->spe silica Silica Gel Column Chromatography spe->silica prep_hplc Preparative HPLC (C18) silica->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: General workflow for the extraction and purification of this compound.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Data
PropertyValueReference
Molecular FormulaC₂₈H₄₂O₃[4][5]
Molecular Weight426.63 g/mol [4][5]
AppearanceWhite crystalline solid-
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural confirmation of the molecule. The following table summarizes the key chemical shifts observed in CDCl₃.

Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
366.53.97 (m)
582.2-
6135.46.24 (d, 8.5)
7130.76.51 (d, 8.5)
879.5-
9144.0-
11117.25.49 (d, 5.5)
22135.25.23 (dd, 15.3, 7.8)
23132.35.17 (dd, 15.3, 8.2)

3.2.2. Mass Spectrometry (MS)

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against human cancer cell lines, including HL60 leukemia and HT29 colon adenocarcinoma cells.[1] Notably, it exhibits selective cytotoxicity, showing less of an effect on normal human fibroblasts.[1]

Signaling Pathway in HT29 Colon Cancer Cells

In HT29 human colon adenocarcinoma cells, this compound exerts its anticancer effects by inducing the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[1][6] The upregulation of p21 leads to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][6]

The proposed signaling pathway is depicted in the diagram below.

G compound This compound p53 p53 Activation (Proposed) compound->p53 Induces p21 Increased CDKN1A (p21) Expression p53->p21 Upregulates cdk Inhibition of Cyclin/CDK Complexes p21->cdk arrest Cell Cycle Arrest (G1/S and G2/M) cdk->arrest Leads to apoptosis Apoptosis arrest->apoptosis

Figure 2: Proposed signaling pathway of this compound in HT29 cells.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated anticancer properties. The detailed methodologies for its isolation and the comprehensive spectroscopic data provided in this guide will be valuable for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into its detailed mechanism of action and its efficacy in in vivo models is warranted to fully explore its therapeutic potential. The selective cytotoxicity of this compound makes it an attractive candidate for the development of novel anticancer agents.

References

Unveiling the Fungal Treasure: A Technical Guide to the Natural Sources of 9,11-Dehydroergosterol Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,11-Dehydroergosterol peroxide, a naturally occurring sterol peroxide, has garnered significant attention within the scientific community for its potent biological activities, including notable antitumor and anti-inflammatory properties. This technical guide provides an in-depth exploration of the natural sources of this promising compound, with a primary focus on its fungal origins. We present a comprehensive overview of the fungal species known to produce 9,11-dehydroergosterol peroxide, summarize the available quantitative data on its occurrence, and provide detailed experimental protocols for its extraction and isolation. Furthermore, this guide elucidates the biosynthetic pathway leading to its formation and visualizes the key signaling pathways modulated by its cytotoxic and apoptotic activities. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Natural Sources of 9,11-Dehydroergosterol Peroxide

9,11-Dehydroergosterol peroxide is predominantly a secondary metabolite of various fungal species. While the kingdom Fungi is the primary reservoir of this compound, its presence in other organisms, such as lichens, is not well-documented in current scientific literature.

Fungal Sources

A diverse range of fungi, particularly within the Basidiomycota phylum, are known to synthesize 9,11-dehydroergosterol peroxide. The most prominent and well-studied sources include:

  • Ganoderma lucidum (Reishi Mushroom): The fruiting bodies and mycelia of this renowned medicinal mushroom are a significant source of 9,11-dehydroergosterol peroxide.[1][2][3][4] Submerged culture of G. lucidum mycelia has been effectively utilized for its production.[2][3]

  • Sarcodon aspratus : This edible mushroom has been identified as a potent source of 9,11-dehydroergosterol peroxide with demonstrated cytotoxic activities.[5]

  • Other Fungal Species: The compound has also been isolated from various other fungi, including:

    • Microporus flabelliformis[2]

    • Lenzites betulina[2]

    • Phoma sp. (a marine-derived fungus)

Lichens

Lichens are symbiotic organisms known to produce a wide array of unique secondary metabolites, many of which possess biological activities.[6][7][8] These are primarily phenolic compounds such as depsides, depsidones, and usnic acid. While lichens are rich in various sterols, including ergosterol, current research has not established them as a significant natural source of 9,11-dehydroergosterol peroxide.[7] Extensive phytochemical analyses of lichen extracts have not reported the isolation of this specific compound.

Quantitative Data

The concentration of 9,11-dehydroergosterol peroxide in its natural sources can vary depending on the fungal species, growth conditions, and the part of the organism being analyzed (fruiting body vs. mycelium). While precise yield percentages are often not reported in the literature, some studies provide data that allows for an estimation of its abundance. The biological activity of 9,11-dehydroergosterol peroxide is often quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: Quantitative Data on the Occurrence of 9,11-Dehydroergosterol Peroxide in Fungal Sources

Fungal SourcePart UsedMethod of QuantificationResultReference
Ganoderma lucidumMyceliaGravimetric analysis of a fraction2.1 g of a semi-purified fraction (F6) obtained from an ethanolic extract.[1]

Table 2: In Vitro Cytotoxic Activity (IC50) of 9,11-Dehydroergosterol Peroxide Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
Hep 3BHuman Hepatocellular Carcinoma16.7[1]
HL-60Human Promyelocytic Leukemia~2.5 (at 6 µM)[5]
HT-29Human Colon AdenocarcinomaNot specified, but showed selective suppression[5]

Biosynthesis of 9,11-Dehydroergosterol Peroxide

9,11-Dehydroergosterol peroxide is a derivative of ergosterol, the primary sterol in fungal cell membranes. Its biosynthesis is therefore intrinsically linked to the ergosterol biosynthesis pathway. The formation of the peroxide bridge and the introduction of the 9,11-double bond are key steps in its synthesis from ergosterol. While the precise enzymatic reactions are not fully elucidated, it is hypothesized to be formed through a photo-oxidation reaction of 9,11-dehydroergosterol, a direct precursor in the late stages of ergosterol biosynthesis.

G Ergosterol Biosynthesis Pathway and Formation of 9,11-Dehydroergosterol Peroxide acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol_pathway Late Ergosterol Biosynthesis Pathway lanosterol->ergosterol_pathway ergosterol Ergosterol ergosterol_pathway->ergosterol dehydroergosterol 9,11-Dehydroergosterol ergosterol_pathway->dehydroergosterol Alternative Branch peroxide 9,11-Dehydroergosterol Peroxide dehydroergosterol->peroxide Photo-oxidation / Enzymatic Reaction

Caption: Biosynthetic pathway leading to 9,11-dehydroergosterol peroxide.

Experimental Protocols

The following protocols are representative methodologies for the extraction, isolation, and purification of 9,11-dehydroergosterol peroxide from fungal sources, based on published literature.

Extraction of Crude Sterols from Ganoderma lucidum Mycelia
  • Harvesting and Drying: Harvest the fungal mycelia from the culture medium by filtration.

  • Lyophilization: Freeze-dry the mycelia to remove all water content.

  • Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered mycelia in 95% ethanol at a ratio of 1:10 (w/v).

    • Perform extraction at room temperature with continuous stirring for 24 hours.

    • Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Column Chromatography and HPLC
  • Silica Gel Column Chromatography:

    • Subject the crude ethanolic extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the sterol-containing fractions.

  • Fraction Pooling and Concentration: Pool the fractions containing compounds with similar TLC profiles to the 9,11-dehydroergosterol peroxide standard and concentrate them.

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 282 nm.

    • Injection Volume: 20 µL.

    • Procedure: Dissolve the semi-purified fraction in methanol and filter through a 0.45 µm syringe filter before injection. Collect the peak corresponding to the retention time of 9,11-dehydroergosterol peroxide.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G Experimental Workflow for Isolation of 9,11-Dehydroergosterol Peroxide start Fungal Mycelia (e.g., Ganoderma lucidum) extraction Ethanol Extraction start->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract column_chroma Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->column_chroma fractions Semi-purified Fractions column_chroma->fractions hplc Reverse-Phase HPLC (C18 Column, Methanol/Water) fractions->hplc pure_compound Pure 9,11-Dehydroergosterol Peroxide hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation of 9,11-dehydroergosterol peroxide.

Signaling Pathways

9,11-Dehydroergosterol peroxide exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis. This process involves a cascade of molecular events that ultimately lead to programmed cell death.

G Apoptotic Signaling Pathway Induced by 9,11-Dehydroergosterol Peroxide peroxide 9,11-Dehydroergosterol Peroxide cell Cancer Cell peroxide->cell ros Increased ROS Production cell->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

An In-depth Technical Guide to 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, a sterol peroxide found in various medicinal mushrooms, has garnered significant interest within the scientific community for its potent antitumor properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, characterization, and the assessment of its cytotoxic and apoptotic effects are presented. Furthermore, this document summarizes key quantitative data and visualizes its putative signaling pathways, offering a valuable resource for researchers investigating its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, also known as 9,11-Dehydroergosterol peroxide (9(11)-DHEP), is a naturally occurring steroid derivative.[1] Its chemical structure is characterized by an ergostane skeleton with a peroxide bridge between carbons 5 and 8, and double bonds at positions 6, 9(11), and 22.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₄₂O₃[2]
Molecular Weight 426.6 g/mol [2]
CAS Number 86363-50-0[3]
Appearance Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
pKa (Predicted) 14.82 ± 0.70[3]
Boiling Point (Predicted) 512.7 ± 50.0 °C[4]
Density (Predicted) 1.10 ± 0.1 g/cm³[4]

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic and antitumor activities across various cancer cell lines.[1] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[1][5]

Cytotoxicity

The compound has demonstrated potent growth inhibitory effects on a range of human cancer cell lines.

Table 2: IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Reference
HeLaCervical Carcinoma8.58 ± 0.9848[1]
Hep 3BHepatocellular Carcinoma16.7 µg/mL (~39.1 µM)Not Specified[4]
A375Malignant Melanoma9.147 µg/mL (~21.4 µM)72[6]
Induction of Cell Cycle Arrest and Apoptosis

Research indicates that this compound can induce cell cycle arrest, primarily at the G1 phase, and trigger programmed cell death (apoptosis).[7][8] In HT29 colon adenocarcinoma cells, treatment with 7 µM of the compound for 5 days led to a decrease in the S phase cell population and an increase in the hypodiploid population, indicative of apoptosis.[7][8]

Signaling Pathways

The apoptotic and cell cycle inhibitory effects of this compound are mediated through the modulation of key regulatory proteins.

  • Induction of CDKN1A (p21): In HT29 cells, the compound has been shown to induce the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[5] p21 plays a crucial role in cell cycle arrest, particularly at the G1/S checkpoint.

  • Mitochondrial-Mediated Apoptosis: In A375 human malignant melanoma cells, the apoptotic mechanism is caspase-dependent and proceeds via the mitochondrial pathway.[9][10] This involves the significant downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[9]

  • Regulation of Stathmin 1: In HeLa cells, the cytotoxic effect of this compound has been associated with the regulated expression of stathmin 1, a protein involved in microtubule dynamics.[1]

G cluster_0 Cellular Effects This compound This compound Induction of CDKN1A (p21) Induction of CDKN1A (p21) This compound->Induction of CDKN1A (p21) Downregulation of Mcl-1 Downregulation of Mcl-1 This compound->Downregulation of Mcl-1 Regulation of Stathmin 1 Regulation of Stathmin 1 This compound->Regulation of Stathmin 1 Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Induction of CDKN1A (p21)->Cell Cycle Arrest (G1) Mitochondrial Apoptosis Mitochondrial Apoptosis Downregulation of Mcl-1->Mitochondrial Apoptosis Cytotoxicity Cytotoxicity Regulation of Stathmin 1->Cytotoxicity

Caption: Signaling pathways of this compound.

Experimental Protocols

Isolation and Purification

The isolation of this compound is typically performed from the fruiting bodies or mycelia of medicinal mushrooms like Ganoderma lucidum or Sarcodon aspratus.[1][11] A general workflow is as follows:

G start Mushroom Material (Fruiting Body/Mycelia) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation hplc High-Performance Liquid Chromatography (HPLC) fractionation->hplc characterization Structural Characterization (NMR, Mass Spectrometry) hplc->characterization end Pure this compound characterization->end

Caption: General workflow for isolation and purification.

  • Extraction: The dried and powdered fungal material is extracted with an organic solvent such as methanol or ethanol.

  • Fractionation: The crude extract is subjected to repeated column chromatography over silica gel.

  • Purification: Final purification is achieved using high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/ml and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the compound's mechanism of action.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., CDKN1A, Mcl-1, Stathmin 1) and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural compound with well-documented antitumor activities. Its ability to induce cell cycle arrest and apoptosis through multiple signaling pathways makes it a compelling candidate for further investigation in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this fascinating molecule.

References

The Biosynthesis of 9,11-Dehydroergosterol Peroxide in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,11-Dehydroergosterol peroxide is a naturally occurring sterol peroxide found in various fungal species, notable for its significant cytotoxic and antitumor activities. Its unique structure, featuring a peroxide bridge across the sterol B-ring, has garnered interest in the fields of mycology, natural product chemistry, and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of 9,11-dehydroergosterol peroxide. Current scientific evidence suggests a two-stage formation process: the enzymatic synthesis of its precursor, 9,11-dehydroergosterol, followed by a non-enzymatic, photo-oxidative conversion to the final peroxide product. This document details the known enzymatic steps leading to the precursor, elaborates on the mechanism of photo-oxidation, presents relevant quantitative data, and provides exemplary experimental protocols for the study of these processes.

Introduction to Fungal Sterol Biosynthesis

Fungi primarily synthesize ergosterol as the major sterol component of their cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway is a complex, multi-enzyme process that starts from acetyl-CoA and is a well-established target for antifungal drugs. 9,11-Dehydroergosterol peroxide is a derivative of this pathway, arising from the modification of a key sterol intermediate.

The Biosynthetic Pathway to 9,11-Dehydroergosterol

The immediate precursor to 9,11-dehydroergosterol peroxide is 9,11-dehydroergosterol. The formation of this precursor is an enzymatic process within the broader ergosterol biosynthesis pathway. While the complete pathway to ergosterol is well-characterized, the specific enzyme responsible for the introduction of the C9-C11 double bond is not definitively established across all fungal species. However, it is understood to be a modification of an earlier sterol intermediate.

The following diagram illustrates the proposed enzymatic steps leading to 9,11-dehydroergosterol, starting from a common intermediate, episterol.

Dehydroergosterol_Biosynthesis Episterol Episterol Intermediate_1 Ergosta-7,22-dien-3β-ol Episterol->Intermediate_1 Erg3p (C-5 desaturase) Intermediate_2 Ergosta-5,7,22-trien-3β-ol (Ergosterol) Intermediate_1->Intermediate_2 Erg5p (C-22 desaturase) Dehydroergosterol 9,11-Dehydroergosterol Intermediate_2->Dehydroergosterol Putative C-9,11 desaturase

Proposed enzymatic pathway to 9,11-dehydroergosterol.

The final step, the desaturation at the C9-C11 position, is catalyzed by a putative C-9,11 desaturase. The gene encoding this specific enzyme has not been conclusively identified, and its activity may be species-specific or a secondary function of another sterol-modifying enzyme.

Non-Enzymatic Formation of 9,11-Dehydroergosterol Peroxide

Current research strongly indicates that the conversion of 9,11-dehydroergosterol to its peroxide form is a non-enzymatic process driven by photo-oxidation.[1] This reaction involves the interaction of the sterol with singlet oxygen (¹O₂), a highly reactive form of oxygen generated in the presence of a photosensitizer and light.

The proposed mechanism is a [4+2] cycloaddition reaction, where the singlet oxygen adds across the conjugated diene system of the B-ring of 9,11-dehydroergosterol to form the endoperoxide.

Peroxidation_Mechanism cluster_reactants Reactants cluster_conditions Conditions 9_11_dehydroergosterol 9,11-Dehydroergosterol 9_11_dehydroergosterol_peroxide 9,11-Dehydroergosterol Peroxide 9_11_dehydroergosterol->9_11_dehydroergosterol_peroxide [4+2] Cycloaddition Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->9_11_dehydroergosterol_peroxide Light Light (hν) Light->Singlet_Oxygen excites Photosensitizer Photosensitizer (e.g., fungal pigments) Photosensitizer->Singlet_Oxygen generates

Mechanism of 9,11-dehydroergosterol peroxidation.

Fungal pigments within the organism can act as endogenous photosensitizers, facilitating this reaction upon exposure to light.

Quantitative Data

Quantitative data on the biosynthesis of 9,11-dehydroergosterol peroxide is primarily focused on the isolation yields from various fungal species and its cytotoxic effects. Direct measurement of in vivo enzymatic and photo-oxidative reaction rates is not widely reported.

Fungal SpeciesCompoundYield/ConcentrationReference
Ganoderma lucidum9,11-Dehydroergosterol PeroxideIC₅₀: 16.7 µg/mL (Hep 3B cells)[Not available]
Sarcodon aspratus9,11-Dehydroergosterol PeroxideIC₅₀: 6 µM (HL60 cells)[Not available]

Experimental Protocols

Isolation and Purification of 9,11-Dehydroergosterol Peroxide from Fungal Mycelia

This protocol is adapted from methodologies used for the isolation of sterols from Ganoderma lucidum.

Workflow Diagram:

Isolation_Workflow Start Fungal Mycelia Collection Step1 Lyophilization and Grinding Start->Step1 Step2 Ethanol Extraction (Soxhlet) Step1->Step2 Step3 Concentration under Vacuum Step2->Step3 Step4 Silica Gel Column Chromatography Step3->Step4 Step5 Fraction Collection and TLC Analysis Step4->Step5 Step6 High-Performance Liquid Chromatography (HPLC) Step5->Step6 End Pure 9,11-Dehydroergosterol Peroxide Step6->End

Isolation and purification workflow.

Methodology:

  • Mycelia Preparation: Collect fungal mycelia from liquid culture by filtration. Lyophilize the mycelia to dryness and grind into a fine powder.

  • Extraction: Extract the powdered mycelia with 95% ethanol using a Soxhlet apparatus for 24 hours.

  • Concentration: Evaporate the ethanol extract to dryness under reduced pressure using a rotary evaporator.

  • Column Chromatography: Dissolve the crude extract in a minimal amount of chloroform and apply to a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize spots by spraying with a solution of 10% H₂SO₄ in ethanol followed by heating.

  • HPLC Purification: Pool fractions containing the target compound and further purify by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol:water.

  • Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Photo-oxidation of Ergosterol

This protocol describes a method for the non-enzymatic synthesis of ergosterol peroxide, which can be adapted for 9,11-dehydroergosterol.[1]

Workflow Diagram:

Photooxidation_Workflow Start Prepare Reactant Solution Step1 Add Ergosterol and Photosensitizer to Ethanol Start->Step1 Step2 Irradiate with Light Source Step1->Step2 Step3 Monitor Reaction by TLC Step2->Step3 Step4 Purify Product by Chromatography Step3->Step4 End Ergosterol Peroxide Step4->End

In vitro photo-oxidation workflow.

Methodology:

  • Reactant Preparation: Dissolve ergosterol (or 9,11-dehydroergosterol) and a photosensitizer (e.g., rose bengal or methylene blue) in ethanol in a glass reaction vessel.

  • Irradiation: While stirring, irradiate the solution with a visible light source (e.g., a halogen lamp) and bubble oxygen through the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Conclusion and Future Directions

The biosynthesis of 9,11-dehydroergosterol peroxide in fungi is a fascinating example of the interplay between enzymatic and non-enzymatic processes. While the formation of its precursor, 9,11-dehydroergosterol, is part of the fungal sterol biosynthetic machinery, the final peroxidation step is likely a result of photo-oxidation. This understanding opens up several avenues for future research. The definitive identification of the C-9,11 desaturase enzyme would provide a more complete picture of the enzymatic pathway. Furthermore, exploring the role of endogenous fungal pigments as photosensitizers could offer insights into the ecological significance of this compound. For drug development professionals, the potent biological activities of 9,11-dehydroergosterol peroxide warrant further investigation into its mechanism of action and potential as a therapeutic agent. The semi-synthetic production through photo-oxidation of a readily available precursor also presents a viable route for obtaining larger quantities for preclinical studies.

References

A Comprehensive Technical Review of the Biological Activity of 9,11-Dehydroergosterol Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,11-Dehydroergosterol peroxide (DHEP) is a naturally occurring steroidal compound, an endoperoxide derivative of ergosterol, frequently isolated from various species of fungi. This technical guide provides an in-depth literature review of the biological activities of DHEP, with a primary focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of the current state of research on this compound.

Anticancer and Cytotoxic Activity

The predominant biological activity of 9,11-dehydroergosterol peroxide reported in the scientific literature is its potent anticancer and cytotoxic effects against a variety of cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of 9,11-dehydroergosterol peroxide against various human cancer cell lines. This data highlights the compound's efficacy and differential sensitivity across different cancer types.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Incubation Time (h)Citation
A375Malignant Melanoma9.147~21.572[1]
HeLaCervical Carcinoma-8.58 ± 0.9848[2]
Hep 3BHepatocellular Carcinoma16.7~39.3Not Specified[3]
HL60Promyelocytic Leukemia~2.55 (estimated from 6 µM reducing viability to 25%)624
Mechanisms of Anticancer Activity: Induction of Apoptosis

Multiple studies have demonstrated that 9,11-dehydroergosterol peroxide induces apoptosis, or programmed cell death, in cancer cells. The primary mechanism appears to be the activation of the intrinsic, or mitochondrial, apoptotic pathway.

Key Mechanistic Findings:

  • Caspase-Dependent Apoptosis: The apoptotic process induced by DHEP is dependent on the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[1]

  • Mitochondrial Pathway Involvement: DHEP treatment leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in the initiation of the intrinsic apoptotic cascade.[1]

  • Downregulation of Mcl-1: A significant finding is the downregulation of the anti-apoptotic protein Mcl-1 in melanoma cells treated with DHEP.[1] This suggests that the pro-apoptotic activity of DHEP is, at least in part, mediated by the suppression of this key survival protein.

  • DNA Fragmentation: Treatment with DHEP has been shown to cause DNA fragmentation in cancer cells, a hallmark of apoptosis.[3]

Signaling Pathway for DHEP-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by 9,11-dehydroergosterol peroxide in cancer cells, based on the available literature.

DHEP_Apoptosis_Pathway DHEP 9,11-Dehydroergosterol Peroxide Mitochondrion Mitochondrion DHEP->Mitochondrion Induces Stress Mcl1 Mcl-1 (Anti-apoptotic) DHEP->Mcl1 Inhibition Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Mcl1->Mitochondrion Stabilizes Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

DHEP-Induced Apoptotic Signaling Pathway

Anti-Inflammatory and Antimicrobial Activities: A Knowledge Gap

While some literature suggests that 9,11-dehydroergosterol peroxide possesses anti-inflammatory and antimicrobial properties, there is a notable lack of comprehensive studies and quantitative data to substantiate these claims. This represents a significant knowledge gap and an area ripe for future investigation.

To facilitate such research, this guide provides an overview of the standard experimental protocols that would be employed to evaluate these potential activities.

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature regarding the biological activity of 9,11-dehydroergosterol peroxide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 9,11-dehydroergosterol peroxide (DHEP) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of DHEP in culture medium. Replace the medium in the wells with 100 µL of the DHEP dilutions. Include a vehicle control (medium with the same concentration of solvent used for DHEP).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis: Western Blotting for Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-caspase-3, anti-PARP, anti-cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with DHEP for the desired time, then harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.

Materials:

  • Flow cytometer

  • Propidium iodide (PI) staining solution (containing RNase)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with DHEP for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle and the sub-G1 population.

Experimental Workflow for Biological Activity Screening

The following diagram provides a general workflow for the initial screening and mechanistic investigation of a natural product like 9,11-dehydroergosterol peroxide.

Experimental_Workflow Start Start: Compound Isolation & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Active Active? Cytotoxicity->Active Apoptosis_Analysis Apoptosis Assays (Flow Cytometry, Western Blot) Active->Apoptosis_Analysis Yes Anti_Inflammatory Anti-inflammatory Assays (Griess, COX Inhibition) Active->Anti_Inflammatory Yes Antimicrobial Antimicrobial Assays (Broth Microdilution - MIC) Active->Antimicrobial Yes End End: Lead Compound Identification Active->End No Mechanism Mechanism of Action Studies Apoptosis_Analysis->Mechanism Anti_Inflammatory->Mechanism Antimicrobial->Mechanism Mechanism->End

General Experimental Workflow

Conclusion and Future Directions

9,11-Dehydroergosterol peroxide has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis via the mitochondrial pathway and the downregulation of the Mcl-1 protein. The quantitative data and established experimental protocols provide a solid foundation for further preclinical development.

However, the exploration of its anti-inflammatory and antimicrobial activities remains a largely untapped area of research. The methodologies outlined in this guide can serve as a starting point for systematic investigations into these potential therapeutic applications. Future research should focus on:

  • Broadening the Scope of Anticancer Studies: Evaluating the efficacy of DHEP in a wider range of cancer cell lines and in in vivo animal models.

  • Elucidating the Full Mechanism of Action: Further investigating the upstream signaling events that lead to Mcl-1 downregulation and mitochondrial stress.

  • Systematic Evaluation of Anti-inflammatory Effects: Quantifying the inhibitory effects of DHEP on key inflammatory mediators such as nitric oxide, prostaglandins (via COX enzymes), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Comprehensive Antimicrobial Screening: Determining the Minimum Inhibitory Concentrations (MICs) of DHEP against a panel of clinically relevant bacteria and fungi.

A more complete understanding of the biological activity profile of 9,11-dehydroergosterol peroxide will be crucial in unlocking its full therapeutic potential.

References

Initial Screening of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol for Anticancer Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the initial screening of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, a naturally occurring sterol, for its potential anticancer properties. This document consolidates key findings on its cytotoxic effects against various cancer cell lines, details the experimental protocols for assessing its biological activity, and elucidates the preliminary understanding of its mechanism of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for oncology.

Introduction

This compound, also known as 9,11-dehydroergosterol peroxide (9(11)-DHEP), is a steroid compound isolated from various medicinal mushrooms, including Ganoderma lucidum[1][2]. Natural products have historically been a rich source of novel chemotherapeutic agents, and fungal metabolites, in particular, have demonstrated a wide range of biological activities. Preliminary studies have suggested that 9(11)-DHEP exhibits cytotoxic activity against several cancer cell types, indicating its potential as a lead compound for the development of new anticancer drugs[3][4]. This guide aims to provide a detailed summary of the existing data and the methodologies employed in the initial anticancer screening of this compound.

In Vitro Cytotoxicity

The primary evaluation of a potential anticancer agent involves assessing its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this assessment.

Data Presentation

The following table summarizes the reported IC50 values for this compound across various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Incubation Time (hours)Reference
HeLaCervical Carcinoma-8.58 ± 0.9848
Hep 3BHepatocellular Carcinoma16.739.248[1][2]
A375Malignant Melanoma9.147~21.572[5]
HL60Leukemia-< 624[3]
HT29Colon Adenocarcinoma-~7120[6]

Note: The molecular weight of this compound is approximately 426.6 g/mol , which was used for the µM conversions where not explicitly provided.

Experimental Protocols

This section provides detailed methodologies for the key experiments utilized in the initial screening of this compound.

Cell Viability Assay (WST-1)

The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (dissolved in DMSO)

  • Cell Proliferation Reagent WST-1

  • Microplate reader

Protocol:

  • Seed cells into a 96-well microplate at a density of 4 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete culture medium[7].

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Add 10 µL of WST-1 reagent to each well[7].

  • Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Shake the plate thoroughly for 1 minute on a shaker[7].

  • Measure the absorbance of the samples at 420-480 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance[8].

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Morphological changes and DNA fragmentation are hallmarks of apoptosis.

Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented, or condensed blue fluorescence.

Materials:

  • Cells cultured on coverslips or in imaging-grade plates

  • Phosphate-buffered saline (PBS)

  • Hoechst 33258 staining solution (1-10 µg/mL in PBS or culture medium)[9]

  • Aqueous mounting medium

  • Fluorescence microscope with a DAPI filter set

Protocol:

  • Culture cells and treat with this compound for the desired time.

  • Remove the culture medium and wash the cells once with PBS[9].

  • Add the Hoechst 33258 staining solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light[9].

  • Remove the staining solution and wash the cells two to three times with PBS[9].

  • Mount the coverslips with an aqueous mounting medium.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei with organized chromatin[10].

During apoptosis, endonucleases cleave the DNA into fragments of 180-200 base pairs. This can be visualized as a "ladder" on an agarose gel.

Materials:

  • Treated and untreated cells

  • DNA extraction kit

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Protocol:

  • Treat cells with this compound (e.g., 20 µg/mL for 48 hours)[1].

  • Harvest both adherent and floating cells and extract the genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Quantify the extracted DNA.

  • Mix an equal amount of DNA from each sample with DNA loading dye.

  • Load the samples onto a 1.5-2% agarose gel containing ethidium bromide.

  • Run the gel in TAE buffer until the dye front has migrated an adequate distance.

  • Visualize the DNA fragmentation pattern under a UV transilluminator. The presence of a DNA ladder is indicative of apoptosis[1].

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.

Materials:

  • Treated and untreated cells

  • Cold PBS

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Culture and treat cells with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells once with cold PBS[11].

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or store at -20°C[4][5].

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol[5].

  • Resuspend the cell pellet in PI/RNase A staining solution[4][11].

  • Incubate for 15-30 minutes at room temperature in the dark[5][11].

  • Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA[2].

Mechanism of Action

Preliminary investigations into the mechanism of action of this compound suggest its involvement in the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

Induction of Cell Cycle Arrest via CDKN1A (p21)

Studies have shown that this compound can induce the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21[6]. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs) and plays a crucial role in G1 cell cycle arrest[12][13]. By upregulating p21, the compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.

Induction of Apoptosis via Mcl-1 Downregulation

In human malignant melanoma cells, this compound has been shown to induce apoptosis through a caspase-dependent mitochondrial pathway[5][9]. A key event in this process is the significant downregulation of the anti-apoptotic protein, myeloid cell leukemia-1 (Mcl-1)[9]. Mcl-1 is a member of the Bcl-2 family, and its inhibition can lead to the activation of pro-apoptotic proteins, resulting in the execution of apoptosis[14][15].

Visualizations

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Screening cluster_assays Biological Assays cluster_outcomes Endpoints start Cancer Cell Lines (e.g., HeLa, Hep 3B, A375) treatment Treatment with This compound start->treatment viability Cell Viability Assay (WST-1) treatment->viability apoptosis Apoptosis Assays (Hoechst Staining, DNA Ladder) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_confirm Apoptosis Confirmation apoptosis->apoptosis_confirm cell_cycle_arrest Cell Cycle Arrest Profile cell_cycle->cell_cycle_arrest

Caption: Workflow for the initial in vitro screening of this compound.

Signaling Pathways

Signaling_Pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound p21 CDKN1A (p21) Upregulation compound->p21 mcl1 Mcl-1 Downregulation compound->mcl1 cdk Cyclin/CDK Complexes p21->cdk g1_arrest G1 Phase Cell Cycle Arrest cdk->g1_arrest Inhibition of Phosphorylation pro_apoptotic Pro-apoptotic Bcl-2 Proteins (e.g., Bak, Bax) mcl1->pro_apoptotic mito Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mito caspases Caspase Activation mito->caspases apoptosis_outcome Apoptosis caspases->apoptosis_outcome

Caption: Proposed signaling pathways for the anticancer effects of this compound.

Conclusion and Future Directions

The initial screening of this compound has demonstrated its potential as an anticancer agent, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of G1 phase cell cycle arrest through the upregulation of p21 and the promotion of apoptosis via the downregulation of Mcl-1.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Expanding the panel of cancer cell lines to determine the spectrum of its activity.

  • In-depth investigation of the molecular signaling pathways affected by the compound using techniques such as Western blotting, RT-qPCR, and proteomics.

  • Evaluation of its efficacy and safety in preclinical in vivo models.

  • Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

This technical guide serves as a foundational resource for researchers interested in pursuing the development of this compound as a novel anticancer therapeutic.

References

Technical Guide: Physicochemical Properties and Inferred Biological Activity of 9(11)-Didehydrooestriol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 9(11)-Didehydrooestriol, a significant derivative and impurity of estriol. Also referred to as Estriol EP Impurity A, this steroid is characterized by a carbon-carbon double bond at the 9(11) position. This document collates computed physicochemical data from established chemical databases. Due to the limited specific research on this compound's unique biological functions, this guide details the well-established estrogen receptor signaling pathway, the presumed mechanism of action for this class of compounds. Furthermore, standardized, detailed experimental protocols for the analysis of estriol and related steroids using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering a practical framework for its quantification and characterization in a laboratory setting.

Introduction

9(11)-Didehydrooestriol, chemically known as Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, is a steroid molecule closely related to estriol, one of the three major endogenous estrogens. Its defining structural feature is the introduction of unsaturation between carbons 9 and 11 of the steroid nucleus. This compound is primarily encountered as a process-related impurity in the synthesis and formulation of pharmaceutical estriol, designated as "Estriol EP Impurity A" by the European Pharmacopoeia.[1][2] Understanding its physical and chemical properties is therefore critical for the quality control, stability testing, and regulatory compliance of estriol-based pharmaceutical products.[3] While its specific biological activity has not been extensively studied, its structural similarity to estriol strongly suggests an interaction with estrogen receptors, thus implicating it in the broader estrogen signaling pathway. This guide serves to consolidate the available data on its properties and provide a foundational understanding for researchers in endocrinology and pharmaceutical development.

Physical and Chemical Properties

The physical and chemical data for 9(11)-Didehydrooestriol are primarily derived from computational models available through public chemical databases. Experimental data is limited. The following tables summarize the key identifiers and computed properties.

Table 1: Compound Identification
Identifier TypeData
IUPAC Name (8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol
Molecular Formula C₁₈H₂₂O₃
CAS Number 246021-20-5
Synonyms 9,11-Didehydroestriol, Estriol EP Impurity A, Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol
SMILES String C[C@]12CC=C3--INVALID-LINK--O">C@HCCC4=C3C=CC(=C4)O
Table 2: Computed Physicochemical Properties
PropertyValueSource
Molecular Weight 286.37 g/mol [2]
Exact Mass 286.15689456 DaPubChem
XLogP3 2.4PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 60.7 ŲPubChem
Complexity 459PubChem
Storage Temperature -20°C under inert atmosphere[2]

Inferred Biological Activity and Signaling Pathway

As a close structural analog of estriol, 9(11)-Didehydrooestriol is presumed to exert its biological effects by acting as an agonist for the estrogen receptors (ERα and ERβ). The estrogen signaling pathway is multifaceted, involving both direct gene regulation (genomic) and rapid, non-transcriptional actions (non-genomic).

The canonical genomic pathway involves the diffusion of the steroid across the cell membrane and binding to estrogen receptors in the cytoplasm or nucleus. This binding event causes the dissociation of heat shock proteins, leading to receptor dimerization. The dimerized receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] Additionally, ERs can interact with other transcription factors to indirectly regulate gene expression.[5]

Non-genomic pathways are initiated by estrogen binding to membrane-associated ERs (mERs) or G-protein coupled estrogen receptors (GPER), activating intracellular kinase cascades like MAPK/ERK and PI3K/AKT, leading to rapid cellular responses.[6]

Estrogen_Signaling_Pathway General Estrogen Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (e.g., 9(11)-DHEP) mER Membrane ER (mER / GPER) E2->mER binds ER_complex ER + HSP E2->ER_complex diffuses & binds PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT activates MAPK_ERK MAPK/ERK Pathway mER->MAPK_ERK activates ER ERα / ERβ ER_complex->ER HSP dissociates ER_dimer ER Dimer ER->ER_dimer dimerizes PI3K_AKT->ER phosphorylates (ligand-independent) TF Other Transcription Factors (e.g., AP-1) MAPK_ERK->TF activates ERE Estrogen Response Element (ERE) ER_dimer->ERE translocates & binds ER_dimer->TF tethering Gene Target Gene Transcription ERE->Gene regulates TF->Gene regulates

Caption: Generalized estrogen signaling via genomic and non-genomic pathways.

Experimental Protocols

Accurate quantification and identification of 9(11)-Didehydrooestriol require robust analytical methods. The following protocols are based on established techniques for the analysis of estriol and other steroid hormones in pharmaceutical and biological matrices.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for steroid analysis, but requires derivatization to increase the volatility of the analytes.[7][8]

I. Sample Preparation (Liquid-Liquid Extraction)

  • Matrix: Pharmaceutical preparation or biological fluid (e.g., serum).

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog) to the sample.

  • Hydrolysis (for conjugated steroids): For biological samples, perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.

  • Extraction: Extract the steroids using an organic solvent such as n-hexane/ethyl acetate (9:1, v/v).[8]

  • Washing: Wash the organic phase to remove impurities.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.

II. Derivatization (Trimethylsilylation)

  • Re-dissolve the dried extract in 50 µL of pyridine.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]

  • Seal the vial and heat at 60-70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.[8][10]

  • Cool the sample to room temperature before injection.

III. GC-MS Instrumental Conditions

  • GC Column: Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 285°C.[7]

  • Oven Program: Initial temperature of 180°C, ramp to 300°C. (Specific ramps can be optimized).[8]

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative identification and Selected Ion Monitoring (SIM) for targeted quantification.[8]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (LC-MS/MS) or fluorescence detection (FLD), is a common method for analyzing estrogens without the need for derivatization.[11][12][13]

I. Sample Preparation (Solid-Phase Extraction - SPE)

  • Matrix: Pharmaceutical formulation or biological fluid.

  • Internal Standard: Add an internal standard to the sample.

  • Dilution/Pre-treatment: Dilute the sample with an appropriate buffer.

  • SPE: Load the sample onto an SPE cartridge (e.g., C18). Wash the cartridge to remove interferences.

  • Elution: Elute the analytes with a solvent like methanol.[14]

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

II. HPLC Instrumental Conditions

  • HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[11][15]

  • Mobile Phase: Gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.[11][12][15]

  • Flow Rate: 0.5 mL/min.[11][15]

  • Column Temperature: 50°C.[11][15]

  • Detector:

    • UV: 220-280 nm.[16][17]

    • Fluorescence (FLD): Requires pre- or post-column derivatization (e.g., with dansyl chloride) for enhanced sensitivity. Excitation/Emission wavelengths are specific to the derivative (e.g., λEX 350 nm and λEM 530 nm for dansyl derivatives).[11][18]

    • Mass Spectrometry (MS/MS): Electrospray Ionization (ESI) in negative mode is typically used for high sensitivity and specificity.[15]

Experimental_Workflow General Analytical Workflow for Steroid Analysis start Start: Sample Collection prep Sample Preparation (Add Internal Standard) start->prep extraction Extraction prep->extraction l_l_extraction Liquid-Liquid Extraction extraction->l_l_extraction spe Solid-Phase Extraction (SPE) extraction->spe derivatization Derivatization (Required for GC-MS) l_l_extraction->derivatization hplc HPLC / LC-MS spe->hplc gcms GC-MS derivatization->gcms analysis Instrumental Analysis data Data Acquisition & Processing gcms->data hplc->data end End: Quantification & Identification data->end

Caption: A generalized workflow for the analysis of steroid compounds.

Conclusion

9(11)-Didehydrooestriol is a key steroidal impurity and derivative whose physicochemical properties are essential for the quality control of estriol-based pharmaceuticals. While specific biological data remains scarce, its structure strongly implies activity within the established estrogen receptor signaling pathways. The analytical protocols detailed in this guide, based on robust GC-MS and HPLC methodologies, provide a solid foundation for its accurate detection, quantification, and further investigation. Future research should focus on elucidating the specific binding affinity of 9(11)-Didehydrooestriol to estrogen receptor subtypes and characterizing its unique pharmacological profile to fully understand its potential biological impact.

References

The Taxonomic Trail of a Potent Steroid: An In-depth Technical Guide to 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known by its synonym 9,11-Dehydroergosterol peroxide, is a naturally occurring ergostane-type steroid that has garnered significant attention within the scientific community. Its potent biological activities, particularly its cytotoxic effects against various cancer cell lines, have positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the taxonomic origins of this compound, detailing the diverse range of organisms in which it has been identified. Furthermore, this document summarizes key quantitative data from various studies and outlines the experimental protocols for its isolation and characterization, offering a valuable resource for researchers in the field.

Chemical Profile

PropertyValue
Molecular Formula C₂₈H₄₂O₃
Molecular Weight 426.6 g/mol
Synonyms 9,11-Dehydroergosterol peroxide, 9(11)-DHEP
CAS Number 86363-50-0
Chemical Class Steroid, Ergostanoid

Taxonomic Distribution

This compound has been isolated from a remarkably diverse array of organisms, spanning multiple kingdoms. The primary sources are fungi, particularly of the phyla Basidiomycota and Ascomycota, and marine invertebrates. This wide distribution suggests a potentially conserved biosynthetic pathway or convergent evolution of its production.

Fungal Kingdom: A Rich Reservoir

The fungal kingdom stands out as the most prolific source of this bioactive steroid. It has been identified in a variety of fungi, from well-known medicinal mushrooms to endophytic and pathogenic species.

Table 1: Fungal Sources of this compound

PhylumClassOrderFamilyGenusSpeciesCommon Name/Notes
BasidiomycotaAgaricomycetesPolyporalesGanodermataceaeGanodermalucidumReishi mushroom
BasidiomycotaAgaricomycetesThelephoralesBankeraceaeSarcodonaspratus-
BasidiomycotaAgaricomycetesPolyporalesFomitopsidaceaeFuscopostialeucomallella-
BasidiomycotaAgaricomycetesAgaricalesLycoperdaceaeLasiosphaerafenzlii-
BasidiomycotaAgaricomycetesGomphalesGomphaceaeRamariabotrytis-
BasidiomycotaAgaricomycetesAgaricalesTricholomataceaeTricholomapopulinum-
BasidiomycotaAgaricomycetesAgaricalesPhysalacriaceaeArmillariamelleaHoney fungus
AscomycotaSordariomycetesHypocrealesNectriaceaeTuberculariasp.Endophytic fungus
AscomycotaSordariomycetesOphiostomatalesOphiostomataceaeSporothrixschenckiiPathogenic fungus
AscomycotaEurotiomycetesEurotialesTrichocomaceaePaecilomycestenuipes-
Marine Ecosystems: A Source of Novel Bioactives

The marine environment has also proven to be a valuable source for the discovery of this compound, where it has been isolated from soft corals, black corals, and sponges.

Table 2: Marine Sources of this compound

KingdomPhylumClassOrderFamilyGenusSpeciesCommon Name
AnimaliaCnidariaAnthozoaAlcyonaceaAlcyoniidaeSinulariaflexibilisSoft coral
AnimaliaCnidariaAnthozoaAntipathariaAntipathidaeAntipathesdichotomaBlack coral
AnimaliaPoriferaDemospongiaeDictyoceratidaThorectidaeLuffariellacf. variabilisMarine sponge

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a range of cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 3: Cytotoxic Activity of this compound

Source OrganismCell LineIC₅₀ ValueReference
Ganoderma lucidumHep 3B (Human hepatocellular carcinoma)16.7 µg/mL[1]
Ganoderma lucidumHeLa (Human cervical cancer)8.58 µM[2]
Sarcodon aspratusHL60 (Human promyelocytic leukemia)More effective than ergosterol peroxide
Sarcodon aspratusHT29 (Human colon adenocarcinoma)Selectively suppresses growth

Experimental Protocols

The isolation and characterization of this compound typically involve a series of extraction and chromatographic steps, followed by spectroscopic analysis for structure elucidation. The following are generalized protocols based on published literature.

General Extraction and Isolation Workflow

experimental_workflow start Source Material (e.g., Fungal Fruiting Bodies, Marine Organism) extraction Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, Water) concentration->partitioning fractionation Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->fractionation purification High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-phase C18) fractionation->purification pure_compound Pure this compound purification->pure_compound

A generalized workflow for the extraction and purification of the target compound.

Detailed Methodologies

1. Extraction from Fungal Material (e.g., Ganoderma lucidum)

  • Sample Preparation: The air-dried and powdered fruiting bodies or mycelia of the fungus are used as the starting material.

  • Extraction: The powdered material is typically extracted exhaustively with methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, often starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

2. Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons and to assign the complete structure.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the stereochemistry of the molecule.

Visualization of Taxonomic Origin

The following diagram illustrates the taxonomic distribution of the organisms known to produce this compound.

taxonomic_origin cluster_kingdom Kingdoms cluster_phylum Phyla cluster_species Species Fungi Fungi Basidiomycota Basidiomycota Fungi->Basidiomycota Ascomycota Ascomycota Fungi->Ascomycota Animalia Animalia Cnidaria Cnidaria Animalia->Cnidaria Porifera Porifera Animalia->Porifera Ganoderma lucidum Ganoderma lucidum Basidiomycota->Ganoderma lucidum Sarcodon aspratus Sarcodon aspratus Basidiomycota->Sarcodon aspratus Fuscopostia leucomallella Fuscopostia leucomallella Basidiomycota->Fuscopostia leucomallella Lasiosphaera fenzlii Lasiosphaera fenzlii Basidiomycota->Lasiosphaera fenzlii Ramaria botrytis Ramaria botrytis Basidiomycota->Ramaria botrytis Tricholoma populinum Tricholoma populinum Basidiomycota->Tricholoma populinum Armillaria mellea Armillaria mellea Basidiomycota->Armillaria mellea Tubercularia sp. Tubercularia sp. Ascomycota->Tubercularia sp. Sporothrix schenckii Sporothrix schenckii Ascomycota->Sporothrix schenckii Paecilomyces tenuipes Paecilomyces tenuipes Ascomycota->Paecilomyces tenuipes Sinularia flexibilis Sinularia flexibilis Cnidaria->Sinularia flexibilis Antipathes dichotoma Antipathes dichotoma Cnidaria->Antipathes dichotoma Luffariella cf. variabilis Luffariella cf. variabilis Porifera->Luffariella cf. variabilis

Taxonomic distribution of organisms producing the target steroid.

Conclusion

This compound is a fascinating natural product with a broad taxonomic distribution and significant therapeutic potential. This guide provides a foundational understanding of its origins, biological activity, and the methodologies for its study. Further research into the biosynthesis of this compound across different taxa and a more in-depth exploration of its pharmacological properties are warranted to fully unlock its potential for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-dehydroergosterol peroxide, is a naturally occurring steroid found in various medicinal mushrooms, including Ganoderma lucidum. This compound has garnered significant scientific interest due to its potential therapeutic properties, including antitumor and cytotoxic activities. It has been shown to inhibit the growth of various cancer cell lines, such as HL60 leukemia and HT29 colon adenocarcinoma cells, by inducing cell cycle arrest and apoptosis.[1] The effective isolation and purification of this compound are crucial for further pharmacological research and drug development.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the fruiting bodies or sporoderm-broken spore powder of Ganoderma lucidum.

Data Presentation

The following tables summarize quantitative data from various extraction and analysis methods described in the literature. These values can serve as a benchmark for researchers performing this protocol.

Table 1: Extraction Parameters and Yield of Crude Ergosterol Peroxide from Ganoderma lucidum

Starting MaterialExtraction MethodSolvent SystemSolvent-to-Solid Ratio (v/w)Extraction TimeCrude Extract Yield (% w/w)Ergosterol Peroxide Content in Crude Extract (%)Reference
Crushed G. lucidum Fruiting BodiesMacerationEthanol10:17 days2.175Not specified[2]
Sporoderm-broken G. lucidum Spore PowderPercolationEthyl AcetateNot specified40 hoursNot specified0.62[3]
Sporoderm-broken G. lucidum Spore PowderRefluxCyclohexane:Petroleum Ether (1:1)10:12 hours (x2)Not specified0.98[3]
Sporoderm-broken G. lucidum Spore PowderRefluxEthyl Acetate:Cyclohexane (1:1)6:11 hour (x3)Not specified1.23[3]
G. lucidum SporesSoxhletn-Hexane4.5:118 hours32.65Not specified[4]

Table 2: HPLC Quantification Parameters for Ergosterol Peroxide

ParameterValue
HPLC SystemReversed-Phase (RP)
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic elution with Methanol:Acetonitrile (85:15, v/v)
Flow Rate1.0 mL/min
Detection Wavelength282 nm
Injection Volume10-20 µL
Retention TimeApproximately 4.3 minutes

Experimental Protocols

This section outlines a comprehensive, step-by-step methodology for the extraction and purification of this compound from Ganoderma lucidum.

Part 1: Preparation of Starting Material
  • Fruiting Bodies:

    • Obtain dried fruiting bodies of Ganoderma lucidum.

    • Clean the material to remove any foreign debris.

    • Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) using a laboratory mill.

  • Spore Powder:

    • Use commercially available sporoderm-broken Ganoderma lucidum spore powder for higher extraction efficiency.

    • If starting with intact spores, perform a wall-breaking process (e.g., enzymatic treatment, ultrasonic disruption, or mechanical grinding).

Part 2: Solvent Extraction of Crude Extract

This protocol describes a reflux extraction method which has been shown to yield a higher concentration of ergosterol peroxide in the crude extract.[3]

  • Weigh 100 g of the prepared Ganoderma lucidum powder.

  • Place the powder into a round-bottom flask of appropriate size (e.g., 2 L).

  • Add 600 mL of a 1:1 (v/v) mixture of ethyl acetate and cyclohexane to the flask (solvent-to-solid ratio of 6:1).[3]

  • Set up a reflux apparatus and heat the mixture to boiling.

  • Maintain the reflux for 1 hour with continuous stirring.

  • After 1 hour, allow the mixture to cool to room temperature.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Transfer the solid residue back to the round-bottom flask and repeat the extraction process (steps 3-7) two more times with fresh solvent.

  • Combine all the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a bath temperature of 60-70°C to obtain the crude extract.[3]

Part 3: Purification by Silica Gel Column Chromatography

This step separates the target compound from other components in the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in n-hexane.

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50 times the weight of the crude extract.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by running n-hexane through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Perform a step-gradient elution using a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.[2]

    • Begin with 100% n-hexane and sequentially elute with the following solvent mixtures:

      • n-Hexane:Ethyl Acetate (20:1)

      • n-Hexane:Ethyl Acetate (10:1)

      • n-Hexane:Ethyl Acetate (5:1)

      • n-Hexane:Ethyl Acetate (2:1)

      • n-Hexane:Ethyl Acetate (1:1)

    • Collect fractions of a consistent volume (e.g., 20-30 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (3:1, v/v). Visualize the spots under UV light (254 nm).

    • Pool the fractions containing the compound of interest (this compound).

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Part 4: Recrystallization (Optional Final Purification)

For obtaining a highly pure compound, a final recrystallization step can be performed.

  • Dissolve the purified solid from the column chromatography in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Dry the crystals under vacuum.

Part 5: Purity Analysis and Quantification by HPLC

The purity of the final product and its concentration in various extracts can be determined using High-Performance Liquid Chromatography (HPLC).

  • Standard Preparation:

    • Prepare a stock solution of a this compound standard in methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the purified compound or crude extract.

    • Dissolve it in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in Table 2.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Quantify the amount of the compound in the sample using the calibration curve.

Mandatory Visualization

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis start Dried Ganoderma lucidum (Fruiting Bodies or Spore Powder) grind Grinding/Milling start->grind reflux Reflux Extraction (Ethyl Acetate:Cyclohexane, 1:1) grind->reflux filtration Filtration reflux->filtration concentration Rotary Evaporation filtration->concentration column_chrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) concentration->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration2 Solvent Evaporation pooling->concentration2 recrystallization Recrystallization (Methanol) concentration2->recrystallization hplc HPLC Analysis (Purity & Quantification) recrystallization->hplc end_product Pure this compound hplc->end_product

References

Application Notes and Protocols for HPLC Purification of 9,11-Dehydroergosterol Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,11-Dehydroergosterol peroxide is a naturally occurring sterol peroxide found in various fungi, notably in medicinal mushrooms such as Ganoderma lucidum. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and anti-cancer activities. Accurate and efficient purification of 9,11-dehydroergosterol peroxide is paramount for its characterization, preclinical studies, and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of this compound from complex fungal extracts.

This document provides detailed application notes and a generalized protocol for the HPLC purification of 9,11-dehydroergosterol peroxide, based on established methods for similar sterol peroxides.

Data Presentation: HPLC Purification Parameters

A comparative summary of HPLC conditions used for the analysis of ergosterol and its peroxides, which can be adapted for 9,11-dehydroergosterol peroxide, is presented below. These parameters provide a strong starting point for method development and optimization.

ParameterMethod 1 (Adapted from Ergosterol Analysis)Method 2 (Adapted from Ergosterol Peroxide Analysis)Proposed Method for 9,11-Dehydroergosterol Peroxide
Stationary Phase C18 Reverse-Phase (250 x 4.6 mm, 5 µm)[1][2]C18 Reverse-Phase (150 x 4.6 mm, 5 µm)[3]C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 100% Methanol[2]Isocratic: Methanol/Acetonitrile (85:15, v/v)[3]Gradient: Methanol and Acetonitrile
Flow Rate 1.5 mL/min[2]1.0 mL/min[3]1.0 mL/min
Detection Diode Array Detector (DAD) at 280 nm[2]UV Detector at 282 nm[4]Diode Array Detector (DAD) at 256 nm and 282 nm
Column Temperature 30 °C[2]40 °C[4]30 °C
Injection Volume Not SpecifiedNot Specified20 µL
Retention Time ~7.0 min for Ergosterol[2]Not SpecifiedExpected to be distinct from ergosterol and ergosterol peroxide

Experimental Protocols

I. Sample Preparation from Fungal Material

This protocol outlines the extraction of sterols, including 9,11-dehydroergosterol peroxide, from dried fungal biomass.

Materials:

  • Dried and powdered fungal material (e.g., Ganoderma lucidum mycelia or fruiting bodies)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Ethanolic potassium hydroxide (KOH) solution

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Extraction:

    • Weigh approximately 1-5 g of dried and powdered fungal material into a flask.

    • Add a suitable volume of methanol (e.g., 50 mL) to the flask.

    • For hydrolysis of steryl esters (optional but recommended for total sterol content), add ethanolic KOH and reflux the mixture.[1]

    • Sonicate the mixture for 30-60 minutes in an ultrasonic bath.

    • Alternatively, perform maceration by shaking the mixture at room temperature for several hours or overnight.

  • Filtration and Concentration:

    • Separate the extract from the solid residue by vacuum filtration or centrifugation.

    • Collect the supernatant and repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine all the supernatants.

    • Evaporate the combined solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C.

  • Sample Reconstitution and Filtration:

    • Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of the initial HPLC mobile phase (e.g., methanol/acetonitrile mixture).

    • Vortex the sample thoroughly to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.45 µm syringe filter directly into an HPLC vial. The sample is now ready for HPLC analysis.

II. HPLC Purification Protocol

This protocol provides a starting point for the purification of 9,11-dehydroergosterol peroxide using a reverse-phase HPLC system. Method optimization will be required based on the specific instrument and extract complexity.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Methanol

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD monitoring at 256 nm and 282 nm. A full UV scan (200-400 nm) is recommended to determine the optimal wavelength for 9,11-dehydroergosterol peroxide.

  • Injection Volume: 20 µL

Proposed Gradient Program:

Time (min)% Mobile Phase A (Methanol)% Mobile Phase B (Acetonitrile)
08515
205050
258515
308515

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (85% Methanol, 15% Acetonitrile) until a stable baseline is achieved.

  • Standard Injection (Optional): If a standard of 9,11-dehydroergosterol peroxide is available, inject it to determine its retention time and spectral characteristics.

  • Sample Injection: Inject the prepared fungal extract onto the HPLC column.

  • Chromatographic Run: Run the gradient program as described above.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest based on the UV chromatogram. The retention time for 9,11-dehydroergosterol peroxide is expected to be earlier than that of ergosterol peroxide. In one preparative separation, 9,11-dehydroergosterol peroxide eluted at approximately 32.7 minutes, while ergosterol peroxide eluted at 38.3 minutes.

  • Purity Analysis: Analyze the collected fractions by injecting a small aliquot back onto the HPLC system using the same method to confirm purity.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a stream of nitrogen to obtain the purified 9,11-dehydroergosterol peroxide.

Method Validation (for Quantitative Analysis)

For quantitative analysis, the developed HPLC method should be validated according to ICH guidelines.[5] Key validation parameters include:

  • Linearity: A series of standard solutions of 9,11-dehydroergosterol peroxide at different concentrations should be prepared and injected to construct a calibration curve. A good linear relationship (R² > 0.999) should be observed.[6][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method. For similar compounds, LODs and LOQs in the range of 0.03-1.41 µg/mL and 0.095-4.23 µg/mL have been reported.[1][6]

  • Precision: The precision of the method should be assessed by repeated injections of the same sample (intra-day and inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.[6]

  • Accuracy: The accuracy should be determined by recovery studies, spiking a blank matrix with a known amount of the standard. Recoveries are expected to be within 95-105%.[6][7]

  • Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components should be demonstrated.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Dried Fungal Material extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_filtration Syringe Filtration (0.45 µm) reconstitution->final_filtration hplc_vial Sample in HPLC Vial final_filtration->hplc_vial injection Sample Injection hplc_vial->injection hplc_system HPLC System (C18 Column) separation Gradient Elution hplc_system->separation injection->hplc_system detection DAD Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection chromatogram Chromatogram detection->chromatogram purity_check Purity Analysis fraction_collection->purity_check final_product Purified 9,11-DHEP purity_check->final_product quantification Quantification (Method Validation) chromatogram->quantification report Report quantification->report

Caption: Workflow for the extraction and HPLC purification of 9,11-dehydroergosterol peroxide.

Logical Relationship of HPLC Method Development

hplc_method_development cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase cluster_parameters Operating Parameters cluster_validation Method Validation center HPLC Method Development for 9,11-DHEP column Stationary Phase (C18 Column) center->column detector Detector (DAD) center->detector solvents Solvent Selection (Methanol, Acetonitrile) center->solvents mode Elution Mode (Isocratic vs. Gradient) center->mode additives Additives (e.g., Formic Acid) center->additives flow_rate Flow Rate center->flow_rate temperature Column Temperature center->temperature injection_vol Injection Volume center->injection_vol linearity Linearity center->linearity lod_loq LOD / LOQ center->lod_loq precision Precision center->precision accuracy Accuracy center->accuracy

Caption: Key considerations for HPLC method development for 9,11-dehydroergosterol peroxide.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-dehydroergosterol peroxide, is a sterol derived from medicinal mushrooms that has demonstrated antitumor activity in several cancer types.[1][2] This compound has been shown to be selectively cytotoxic to cancer cells and can suppress the growth of cell lines such as HL60 leukemia and HT29 colon adenocarcinoma.[3][4] The mechanism of action involves the induction of cell cycle arrest and apoptosis.[1][4] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, a widely used colorimetric method for evaluating cell viability.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative and reliable colorimetric method to assess cell viability.[6][7] The assay's principle is based on the capacity of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate.[5][8] The amount of formazan produced is directly proportional to the number of viable cells.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically to determine cell viability.[6]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various cell lines as a reference for expected outcomes.

Cell LineCell TypeIC₅₀ (µM)Reference
HL60Human Promyelocytic Leukemia< 7[4]
HT29Human Colon Adenocarcinoma~ 7[4]
HeLaHuman Cervical CancerNot specified[3]
WI38Normal Human FibroblastsNo significant effect[4]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound using the MTT assay is outlined in the diagram below.

MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 (after 48h incubation) cluster_day4_end cluster_analysis Data Analysis prep Prepare Compound Stock seed Seed Cells in 96-Well Plate treat Treat Cells with Compound seed->treat mtt Add MTT Reagent treat->mtt incubate_mtt Incubate (2-4 hours) mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: General experimental workflow for in vitro cytotoxicity testing.

Experimental Protocol: MTT Assay

This protocol details the steps for determining the cytotoxic effects of this compound.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., HT29, HL60) and a non-cancerous cell line (e.g., WI38)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[9]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol Steps:

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding:

    • Culture the selected cell lines until they reach approximately 80% confluency.

    • Trypsinize adherent cells or collect suspension cells, perform a cell count, and determine cell viability (e.g., via Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[7]

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the medium containing various concentrations of this compound to the respective wells.

    • Include the following controls:

      • Negative Control: Untreated cells (cells in medium only).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only (no cells) for background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[9][11]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8][12]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6][13] A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis:

  • Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Viability: Determine the percentage of cell viability relative to the vehicle control using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Postulated Signaling Pathway

Research suggests that this compound can induce the expression of CDKN1A (p21), which leads to cell cycle arrest and subsequent apoptosis in cancer cells.[4]

Signaling_Pathway compound 5,8-Epidioxyergosta- 6,9(11),22-trien-3-ol cell HT29 Cancer Cell compound->cell cdkn1a Increased CDKN1A (p21) Expression cell->cdkn1a Induces arrest Cell Cycle Arrest (G1 Phase) cdkn1a->arrest Leads to apoptosis Apoptosis arrest->apoptosis Promotes

Caption: Postulated mechanism of action in HT29 colon cancer cells.

References

Application Notes and Protocols: Studying the Mechanism of Action of 9,11-Dehydroergosterol Peroxide in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,11-Dehydroergosterol peroxide (9,11-DHEP) is a naturally occurring sterol peroxide found in various medicinal mushrooms, such as Ganoderma lucidum. It has demonstrated significant anti-tumor activity across a range of cancer cell lines. These application notes provide a comprehensive overview of the mechanism of action of 9,11-DHEP and detailed protocols for its investigation in a laboratory setting. The primary mechanism involves the induction of apoptosis through a mitochondria-mediated pathway and modulation of key cell cycle regulatory proteins.

Mechanism of Action

9,11-DHEP exerts its cytotoxic effects on cancer cells primarily by inducing apoptosis.[1][2][3][4][5] The apoptotic process initiated by 9,11-DHEP is characterized by the following key events:

  • Mitochondrial Pathway Activation: The compound triggers the intrinsic pathway of apoptosis. This is evidenced by the release of cytochrome c from the mitochondria into the cytosol.[1]

  • Caspase Activation: The apoptotic cascade is caspase-dependent.[1][2][5] Downstream effector caspases are activated, leading to the cleavage of essential cellular substrates.

  • PARP Cleavage: A hallmark of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is observed in cells treated with 9,11-DHEP.[1]

  • Mcl-1 Downregulation: In human malignant melanoma cells, 9,11-DHEP has been shown to specifically downregulate the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1][2][5] Interestingly, the expression levels of other Bcl-2 family proteins such as Bcl-2, Bax, and Bid do not show significant changes.[1][2][5]

  • Cell Cycle Arrest: 9,11-DHEP can induce cell cycle arrest. In human colon adenocarcinoma cells, it has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to cell cycle arrest and apoptosis.[6] This is often observed as an increase in the subG1 cell population in flow cytometry analysis.[1][7]

  • Selective Cytotoxicity: 9,11-DHEP exhibits a degree of selectivity for cancer cells, showing less toxicity towards normal, non-tumorigenic cell lines.[1][6]

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of 9,11-DHEP on various cancer cell lines.

Table 1: IC50 Values of 9,11-Dehydroergosterol Peroxide in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 Value
A375Malignant MelanomaMTT9.147 µg/mL[1]
A375Malignant MelanomaBrdU~12.57 µg/mL[1]
HeLaCervical CarcinomaNot Specified8.58 ± 0.98 µM[4]
Hep 3BHepatocellular CarcinomaCell Viability16.7 µg/mL[7]
HL60LeukemiaWST-1More potent than Ergosterol Peroxide[3]
HT29Colon AdenocarcinomaNot SpecifiedGrowth inhibition observed at 7 µM[6]
MCF-7Breast AdenocarcinomaNot SpecifiedInhibitory effects observed[6]

Table 2: Effect of 9,11-DHEP on Cell Cycle Distribution in A375 Melanoma Cells

TreatmentIncubation Time% of Cells in SubG1 Phase
Control24 h1.03%[1]
20 µg/mL 9,11-DHEP24 h5.57%[1]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of 9,11-DHEP.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 9,11-DHEP on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 9,11-Dehydroergosterol peroxide (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of 9,11-DHEP in complete medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted 9,11-DHEP solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 9,11-DHEP.

Materials:

  • Cancer cells treated with 9,11-DHEP

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of 9,11-DHEP for the desired time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cells treated with 9,11-DHEP

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cytochrome c, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Mandatory Visualizations

G DHEP 9,11-Dehydroergosterol Peroxide Mito Mitochondrion DHEP->Mito induces stress Mcl1 Mcl-1 (Anti-apoptotic) DHEP->Mcl1 downregulates p21 p21 (CDKN1A) Expression DHEP->p21 upregulates CytoC Cytochrome c (cytosolic) Mito->CytoC releases Caspase Caspase Activation CytoC->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis Mcl1->Mito inhibits release CellCycle Cell Cycle Arrest (G1/S phase) p21->CellCycle CellCycle->Apoptosis

Caption: Signaling pathway of 9,11-DHEP-induced apoptosis in cancer cells.

G cluster_0 Cell Culture & Treatment cluster_1 Cell Viability cluster_2 Apoptosis Analysis cluster_3 Cell Cycle Analysis A Seed Cancer Cells (e.g., A375) B Treat with 9,11-DHEP (various concentrations) A->B C MTT Assay B->C D Flow Cytometry (Annexin V/PI) B->D E Western Blot (Cleaved PARP, Mcl-1) B->E F Flow Cytometry (PI Staining) B->F G Western Blot (p21) B->G

References

"application of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol in apoptosis induction studies"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-dehydroergosterol peroxide (9(11)-DHEP), is a naturally occurring steroid found in various medicinal mushrooms.[1][2][3] This compound has garnered significant interest in oncological research due to its demonstrated antitumor activities.[1][2][3] Studies have shown that 9(11)-DHEP can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][2] This document provides detailed application notes and protocols for researchers investigating the apoptosis-inducing effects of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Assay
Hep 3BHepatocellular Carcinoma16.7Not SpecifiedCell Viability Assay
A375Malignant Melanoma9.14772MTT Assay
Colo201Colorectal Adenocarcinoma13.0272MTT Assay

Data compiled from studies investigating the cytotoxic effects of 9,11-DHEP.[1][2]

Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineConcentrationTreatment DurationEffect
HT297 µM5 daysDecrease in S phase cells (23% to 15%), 17% of cells became hypodiploid (sub-G1).
A37520 µg/mL24 hoursSignificant increase in the sub-G1 cell population (from 1.03% to 5.57%).

This table summarizes the impact of 9(11)-DHEP on the cell cycle progression in different cancer cell lines.[2]

Signaling Pathways

The apoptotic mechanism of this compound has been shown to be caspase-dependent and mediated through the mitochondrial pathway in A375 human malignant melanoma cells.[2][3] A key event in this pathway is the significant downregulation of the anti-apoptotic protein Mcl-1, while other Bcl-2 family proteins such as Bcl-2, Bax, and Bad remain largely unchanged.[2][3]

While not directly confirmed for 9(11)-DHEP, a closely related compound, ergosterol peroxide, has been shown to induce apoptosis in DU 145 prostate cancer cells via the extrinsic death receptor pathway.[4] This pathway involves the upregulation of Death Receptor 5 (DR5), recruitment of the FADD adaptor protein, and subsequent activation of caspase-8 and the executioner caspase-3.[4] It is plausible that 9(11)-DHEP may also engage this pathway in certain cellular contexts.

G cluster_extrinsic Extrinsic Pathway (Inferred from Ergosterol Peroxide) cluster_intrinsic Intrinsic (Mitochondrial) Pathway DHEP_ext 5,8-Epidioxyergosta- 6,9(11),22-trien-3-ol DR5 Death Receptor 5 (DR5) Upregulation DHEP_ext->DR5 FADD FADD Recruitment DR5->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 DHEP_int 5,8-Epidioxyergosta- 6,9(11),22-trien-3-ol Mcl1 Mcl-1 Downregulation DHEP_int->Mcl1 Mito Mitochondrial Disruption Mcl1->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to study apoptosis induction by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_assays Apoptosis Assays CellCulture Cell Culture (e.g., A375, HT29) Treatment Treatment of Cells with This compound CellCulture->Treatment CompoundPrep Prepare 5,8-Epidioxyergosta- 6,9(11),22-trien-3-ol Stock CompoundPrep->Treatment Viability Cell Viability Assay (MTT/WST-1) Treatment->Viability ApoptosisDetection Apoptosis Detection (Annexin V/PI Staining) Treatment->ApoptosisDetection CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Caspases, Bcl-2 family) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis ApoptosisDetection->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for studying apoptosis induction.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375, Hep 3B)

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Replace the medium in the wells with the prepared drug dilutions and controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify a sub-G1 peak indicative of apoptotic cells.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Mcl-1, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural compound for cancer research, with demonstrated capabilities to induce apoptosis in various cancer cell lines. The protocols and data presented here provide a framework for researchers to investigate its mechanisms of action and potential as a therapeutic agent. Further studies are warranted to fully elucidate the signaling pathways involved and to evaluate its efficacy in more complex preclinical models.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 9,11-Dehydroergosterol Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,11-Dehydroergosterol peroxide (9(11)-DHEP) is a naturally occurring sterol found in medicinal mushrooms, such as Ganoderma lucidum. It has garnered significant interest in oncological research due to its cytotoxic and pro-apoptotic effects on a variety of cancer cell lines. This document provides detailed application notes and protocols for the analysis of cell cycle progression in cancer cells following treatment with 9(11)-DHEP. The primary method detailed is flow cytometry using propidium iodide (PI) staining, a robust technique for quantifying DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Understanding the impact of 9(11)-DHEP on cell cycle regulation is crucial for elucidating its mechanism of action as a potential anti-cancer therapeutic.

Data Presentation

The anti-proliferative activity of 9,11-dehydroergosterol peroxide has been observed across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been determined for several human cancer cell lines.

Table 1: IC50 Values of 9,11-Dehydroergosterol Peroxide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
A375Malignant Melanoma9.147~22.2
HeLaCervical Carcinoma-8.58
Hep 3BHepatocellular Carcinoma16.7~40.5

Note: The molecular weight of 9,11-dehydroergosterol peroxide is approximately 412.6 g/mol . Conversion to µM is estimated.

Treatment with 9,11-dehydroergosterol peroxide has been shown to induce apoptosis, which is characterized by an increase in the sub-G1 cell population. In human malignant melanoma A375 cells, a dose-dependent increase in the sub-G1 phase was observed after 72 hours of treatment.[1][2]

Table 2: Cell Cycle Distribution of A375 Malignant Melanoma Cells Treated with 9,11-Dehydroergosterol Peroxide for 72 hours

Treatment Concentration (µg/mL)% Sub-G1% G0/G1% S% G2/M
0 (Control)1.2 ± 0.365.4 ± 2.123.1 ± 1.510.3 ± 0.8
105.8 ± 0.963.2 ± 1.821.5 ± 1.29.5 ± 0.7
2012.5 ± 1.560.1 ± 2.518.9 ± 1.18.5 ± 0.6
3025.7 ± 2.855.3 ± 3.112.4 ± 1.06.6 ± 0.5

Data is represented as mean ± standard deviation.

In other cancer cell lines, such as human colon adenocarcinoma HT29 cells, related compounds like ergosterol peroxide have been shown to induce the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21, which leads to cell cycle arrest.[1] This suggests that a potential mechanism of action for 9(11)-DHEP in some cancer cells could be the induction of cell cycle inhibitors.

Experimental Protocols

The following are detailed protocols for the cell cycle analysis of cancer cells treated with 9,11-dehydroergosterol peroxide using propidium iodide (PI) staining and flow cytometry.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., A375, HeLa, Hep 3B) in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.

  • Incubation: Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of 9,11-DHEP: Prepare a stock solution of 9,11-dehydroergosterol peroxide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 30 µg/mL). Include a vehicle control (DMSO) at a concentration equivalent to that in the highest drug concentration well.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of 9,11-DHEP or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Sample Preparation for Flow Cytometry
  • Cell Harvesting:

    • Adherent Cells: Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Add an appropriate volume of a detachment agent (e.g., Trypsin-EDTA) and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension Cells: Directly transfer the cell suspension to a conical tube.

  • Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this washing step.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.

Protocol 3: Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • PI Staining: Add propidium iodide to the cell suspension to a final concentration of 50 µg/mL.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Gate on the single-cell population to exclude doublets and debris. Deconvolute the histogram to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for 9(11)-DHEP-induced apoptosis and the experimental workflow for cell cycle analysis.

G Proposed Signaling Pathway of 9,11-DHEP-Induced Apoptosis DHEP 9,11-Dehydroergosterol Peroxide Mito Mitochondrial Pathway DHEP->Mito Mcl1 Mcl-1 Downregulation DHEP->Mcl1 inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mcl1->Mito normally inhibits G Experimental Workflow for Cell Cycle Analysis cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Analysis A Cancer Cell Culture B Treatment with 9,11-DHEP A->B C Cell Harvesting B->C D Fixation in 70% Ethanol C->D E RNase Treatment D->E F Propidium Iodide (PI) Staining E->F G Flow Cytometry Acquisition F->G H Cell Cycle Profile Generation G->H I Quantification of Cell Phases H->I

References

Application Notes and Protocols: 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-Dehydroergosterol peroxide (9(11)-DHEP), is a naturally occurring sterol found in various medicinal mushrooms, including Sarcodon aspratus and Ganoderma lucidum.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its cytotoxic effects against a range of cancer cell lines, suggesting its promise as a novel anticancer agent. These application notes provide a comprehensive overview of the biological activities of this compound, detailed protocols for its investigation, and a summary of quantitative data to support further research and development.

Physicochemical Properties

PropertyValue
Synonyms 9,11-Dehydroergosterol peroxide, 9(11)-DHEP
Molecular Formula C₂₈H₄₂O₃
Molecular Weight 426.63 g/mol [1][2]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Anticancer Activity

This compound has been shown to exhibit potent cytotoxic and pro-apoptotic activity in various cancer cell lines. Notably, it has demonstrated selective cytotoxicity, showing greater efficacy against cancer cells compared to normal human fibroblasts.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against different cancer cell lines.

Cell LineCancer TypeIC₅₀ Value (µM)Exposure TimeReference
HeLaHuman Cervical Carcinoma8.5848 hours
A375Human Malignant Melanoma~29.4672 hours
Hep 3BHuman Hepatocellular Carcinoma~39.14Not Specified
HL60Human Promyelocytic Leukemia< 624 hours

Note: The IC₅₀ value for A375 and Hep 3B cells was converted from µg/mL to µM using the molecular weight of 426.63 g/mol . A concentration of 6 µM of 9(11)-DHEP reduced HL60 cell viability to 25% of the control after 24 hours.

Mechanism of Action in Cancer Cells

In human colon adenocarcinoma HT29 cells, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. This leads to a decrease in the population of cells in the S phase and an increase in the sub-G1 population, indicative of apoptosis.

G compound This compound ht29 HT29 Colon Cancer Cell compound->ht29 Treatment cdkn1a CDKN1A (p21) Expression ht29->cdkn1a Induces arrest Cell Cycle Arrest (G1 Phase) cdkn1a->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of this compound in HT29 cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.

Protocol 1: Cell Viability Assay (WST-1)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT29, HL60)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_cpd Add Compound to Cells incubate1->add_cpd prepare_cpd Prepare Compound Dilutions prepare_cpd->add_cpd incubate2 Incubate for Desired Time add_cpd->incubate2 add_wst1 Add WST-1 Reagent incubate2->add_wst1 incubate3 Incubate 1-4h add_wst1->incubate3 read Read Absorbance at 450 nm incubate3->read

Caption: Workflow for the WST-1 Cell Viability Assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest (e.g., HT29)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound (e.g., 7 µM for HT29 cells) for the specified duration (e.g., 5 days).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Hoechst 33258 Staining

This protocol is for the visualization of apoptotic nuclear changes.

Materials:

  • Cancer cell line of interest (e.g., HL60)

  • Complete cell culture medium

  • This compound

  • Hoechst 33258 staining solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a culture dish.

  • Treat the cells with this compound (e.g., 7 µM for HL60 cells) for the desired time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash the cells again with PBS.

  • Incubate the cells with Hoechst 33258 staining solution (1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Protocol 4: Western Blotting for CDKN1A (p21) Expression

This protocol is to determine the protein expression levels of CDKN1A.

Materials:

  • Cancer cell line of interest (e.g., HT29)

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CDKN1A (p21)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells using RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against CDKN1A overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Incubate the membrane with the primary antibody for the loading control.

  • Repeat the washing and secondary antibody incubation steps.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities to determine the relative expression of CDKN1A.

Other Potential Therapeutic Applications

While the primary focus of research on this compound has been on its anticancer properties, related ergosterol peroxides have been reported to possess anti-inflammatory and antimicrobial activities. Further investigation is warranted to determine if this compound shares these properties.

Future Directions
  • In vivo studies: Efficacy and toxicity studies in animal models of cancer are crucial to validate the in vitro findings.

  • Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for its development as a drug.

  • Mechanism of action studies: Further elucidation of the molecular targets and signaling pathways modulated by this compound will aid in identifying potential biomarkers for patient selection and monitoring treatment response.

  • Exploration of other therapeutic areas: Investigating the anti-inflammatory, antimicrobial, and other potential bioactivities of this compound could broaden its therapeutic applications.

Conclusion

This compound is a promising natural product with demonstrated anticancer activity. The provided application notes and protocols offer a framework for researchers to further investigate its therapeutic potential. The quantitative data and mechanistic insights summarized herein should facilitate the design of future studies aimed at translating these preclinical findings into clinical applications.

References

Application Notes and Protocols for In Vivo Studies with 9,11-dehydroergosterol Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,11-dehydroergosterol peroxide (9(11)-DHEP) is a naturally occurring sterol peroxide found in various fungi, notably from the Ganoderma species.[1][2] Emerging in vitro research has highlighted its potential as a therapeutic agent, primarily due to its cytotoxic effects against a range of cancer cell lines, including melanoma, hepatocellular carcinoma, and breast adenocarcinoma.[1][2][3] Studies suggest that 9(11)-DHEP induces apoptosis in cancer cells through a caspase-dependent mitochondrial pathway.[1][4] Additionally, some evidence points towards potential anti-inflammatory properties.[5]

A significant challenge in the in vivo evaluation of 9(11)-DHEP is its poor aqueous solubility, a common feature of steroidal compounds. This necessitates the use of specific formulation strategies to ensure effective delivery and bioavailability in animal models. These application notes provide a comprehensive guide to designing and executing in vivo studies with 9(11)-DHEP, with a focus on a tumor xenograft model, given the strength of the supporting in vitro data. Detailed protocols for formulation, administration, and endpoint analysis are provided.

Data Presentation

Physicochemical Properties and Storage of 9,11-dehydroergosterol Peroxide
ParameterValue / ConditionNotes
Appearance White to off-white solid
Aqueous Solubility PoorRequires formulation for in vivo use.
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light.
In Vitro Cytotoxicity of 9,11-dehydroergosterol Peroxide
Cell LineCancer TypeIC50 (µg/mL)Reference
A375Malignant Melanoma9.147[1]
Hep 3BHepatocellular Carcinoma16.7[2]
HeLaCervical Carcinoma~3.4 (8.58 µM)[6]
HL60Leukemia< 6 µM[5]
MCF-7Breast AdenocarcinomaInhibitory effects observed[3]

Experimental Design: Xenograft Tumor Model

This section outlines a proposed experimental design to evaluate the anti-tumor efficacy of 9,11-dehydroergosterol peroxide in a murine xenograft model.

Animal Model
  • Species: Athymic Nude Mice (nu/nu)

  • Age: 5-6 weeks

  • Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

  • Acclimatization: Minimum of one week prior to study initiation.

Tumor Cell Implantation
  • Cell Line: A375 human malignant melanoma cells.

  • Preparation: Cells are cultured to ~80% confluency, harvested, washed in sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel®.

  • Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

Experimental Groups
GroupTreatmentDoseRouteFrequencyNo. of Animals
1Vehicle Control-IPDaily8-10
29(11)-DHEPLow Dose (e.g., 25 mg/kg)IPDaily8-10
39(11)-DHEPHigh Dose (e.g., 50 mg/kg)IPDaily8-10
4Positive Control (e.g., Dacarbazine)Standard DoseIPPer established protocol8-10
Monitoring and Endpoints
  • Tumor Growth: Measure tumor volume with calipers twice weekly. Volume (mm³) = (Length x Width²)/2.

  • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

  • Clinical Observations: Daily observation for any signs of distress or toxicity.

  • Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., 21-28 days).

  • Endpoint Analysis: At necropsy, excise tumors and weigh them. Collect blood for potential biomarker analysis. Tissues can be fixed for histopathology (H&E staining, IHC for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).

Experimental Protocols

Protocol 1: Formulation of 9,11-dehydroergosterol Peroxide for Intraperitoneal (IP) Injection

Materials:

  • 9,11-dehydroergosterol peroxide (9(11)-DHEP) powder

  • Ethanol (100%, sterile)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

Procedure:

  • Weigh the required amount of 9(11)-DHEP powder for the desired concentration and dosing volume.

  • Dissolve the 9(11)-DHEP powder in a minimal volume of 100% ethanol. Ensure complete dissolution.

  • In a separate sterile vial, prepare the final vehicle by mixing ethanol and sterile saline. A common ratio is 10% ethanol in saline (v/v).

  • Crucially , add the 9(11)-DHEP-ethanol concentrate to the saline dropwise while continuously vortexing to prevent precipitation of the compound.

  • Visually inspect the final formulation for any precipitation before administration.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Materials:

  • Formulated 9(11)-DHEP solution

  • 25-27 gauge needles and syringes

  • Appropriate animal restraint device

Procedure:

  • Restrain the mouse securely.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Insert the needle at a 30-45° angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution slowly. The maximum recommended volume is typically less than 10 mL/kg.

  • Monitor the animal for any immediate adverse reactions.

Potential Anti-Inflammatory Studies

While less characterized, the anti-inflammatory potential of 9(11)-DHEP could be investigated using models such as:

  • Carrageenan-Induced Paw Edema: A model of acute inflammation. 9(11)-DHEP would be administered prior to the injection of carrageenan into the paw, and paw volume would be measured over time.

  • LPS-Induced Inflammation: Administration of lipopolysaccharide (LPS) in vivo leads to a systemic inflammatory response. 9(11)-DHEP's effect on pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the serum could be assessed.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A375 A375 Cell Culture Harvest Harvest & Resuspend in PBS/Matrigel A375->Harvest Implant Subcutaneous Implantation Harvest->Implant Mice Athymic Nude Mice (Acclimatization) Mice->Implant TumorDev Tumor Development (to ~100 mm³) Implant->TumorDev Grouping Randomize into Treatment Groups TumorDev->Grouping Dosing Daily IP Dosing (Vehicle, 9(11)-DHEP, Control) Grouping->Dosing Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint Endpoint Criteria Met (Tumor size / Time) Monitoring->Endpoint Necropsy Necropsy Endpoint->Necropsy Tumor Tumor Excision & Weight Necropsy->Tumor Blood Blood Collection Necropsy->Blood Histo Histopathology (IHC) Tumor->Histo Biomarker Biomarker Analysis Blood->Biomarker G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade DHEP 9,11-dehydroergosterol peroxide (9(11)-DHEP) Bax Bax/Bak Activation DHEP->Bax Induces MOMP MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Activates Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for the Synthesis of 9,11-Dehydroergosterol Peroxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of 9,11-dehydroergosterol peroxide and related steroidal endoperoxides. These compounds are of significant interest due to their potent biological activities, including cytotoxic effects against various cancer cell lines.

Introduction

Ergosterol peroxide (EP) and its derivatives, such as 9,11-dehydroergosterol peroxide [9(11)-DHEP], are naturally occurring sterols found in various fungi, lichens, and sponges. The defining feature of this class of compounds is the 5α,8α-endoperoxide bridge across the B-ring of the sterol nucleus, which is considered a crucial pharmacophore for their biological activity.[1] 9(11)-DHEP, in particular, has demonstrated significant growth-inhibitory effects on cancer cells, often exceeding the potency of ergosterol peroxide itself.[2][3] The synthesis of these compounds and their derivatives is a key area of research for developing novel therapeutic agents.[1][4]

The primary synthetic route to these steroidal endoperoxides is the photo-oxidation of a suitable diene precursor, such as ergosterol. This reaction involves a [4+2] cycloaddition of singlet oxygen, generated in situ by a photosensitizer, to the conjugated diene system in the sterol's B-ring.[5][6]

Application Notes: Principles and Considerations

The Photo-oxidation Reaction

The core of the synthesis is the reaction between a conjugated diene (present in ergosterol at C5-C7) and singlet oxygen (¹O₂).[5]

  • Singlet Oxygen Generation : Ground-state triplet oxygen (³O₂) is unreactive with the diene. To initiate the reaction, a photosensitizer (PS), such as Eosin Y, Methylene Blue, or Rose Bengal, is added to the reaction mixture.[5][7] Upon irradiation with visible light, the photosensitizer absorbs a photon, moves to an excited singlet state, and then to a longer-lived triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state oxygen, exciting it to the reactive singlet state (¹O₂).[6]

  • [4+2] Cycloaddition : The generated singlet oxygen then acts as a dienophile in a Diels-Alder-type [4+2] cycloaddition reaction with the diene system of the sterol, forming the characteristic endoperoxide bridge.[5]

  • Formation of 9,11-Dehydroergosterol Peroxide : 9,11-DHEP can be formed as a side product during the photo-oxidation of ergosterol through a subsequent dehydrogenation process at the C9 position.[5] It can also be isolated from natural sources like the fermentation mycelia of Ganoderma lucidum.[2] Specific synthesis targeting the 9,11-dehydro moiety often involves starting with a precursor that already contains the 9,11-double bond.

Key Reaction Parameters
  • Solvent : The choice of solvent is critical. Pyridine, methanol, ethanol, and dichloromethane (CH₂Cl₂) have been successfully used.[5][7][8] The solvent should be able to dissolve the sterol and the photosensitizer and should be relatively inert to singlet oxygen.

  • Photosensitizer : Eosin Y is a commonly used and effective photosensitizer for this transformation.[9][10] The amount used is typically catalytic.

  • Oxygen Supply : A continuous supply of oxygen is necessary throughout the reaction. This is usually achieved by bubbling O₂ gas through the reaction mixture.[7][8]

  • Light Source : A visible light source, such as a tungsten lamp or an iodine tungsten lamp, is required to excite the photosensitizer.[7][8] The reaction should be protected from UV light to prevent unwanted side reactions.[9]

  • Reaction Monitoring : The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC), observing the consumption of the starting ergosterol spot and the appearance of the product spot (ergosterol peroxide).[5][7]

Synthesis of Derivatives

The C3-hydroxyl group of the sterol nucleus is a common and convenient site for chemical modification to create derivatives with potentially improved properties, such as enhanced solubility or bioactivity.[7][11] Strategies include:

  • Esterification/Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine.[7]

  • Carbamate Formation : Reaction with isocyanates or chloroformates.[10][12]

  • Sulfation : Introduction of sulfate groups to significantly improve aqueous solubility.[11]

These modifications can produce prodrugs or analogs with altered pharmacokinetic profiles while preserving the essential endoperoxide pharmacophore.[1][7]

Purification

After the reaction is complete, the crude product is typically a mixture of the desired peroxide, unreacted starting material, and potential side products. Purification is essential and is generally achieved through:

  • Extraction : The reaction mixture is quenched (e.g., with ice water) and the product is extracted into an organic solvent like ethyl acetate.[8]

  • Column Chromatography : Silica gel column chromatography is the most common method for purification.[7] A solvent system must be optimized, often using TLC as a guide. A system of toluene/ethyl acetate (3:1, v/v) has been shown to be effective for separating ergosterol from its peroxide.[8]

  • High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC can be employed.[2][8]

Quantitative Data

Table 1: Summary of Reaction Conditions and Yields for Ergosterol Peroxide Synthesis

Starting MaterialPhotosensitizerSolventLight SourceReaction TimeYield (%)Reference
ErgosterolEosinPyridine500 W Iodine Tungsten Lamp30 min64%[8][13]
ErgosterolEosin YPyridineVisible Light3 hNot specified[10]
ErgosterolMethylene BlueCH₂Cl₂/EtOHIce-cooledNot specifiedVariable[5]
ErgosterolEosinPyridineNot specifiedNot specified64%[5]

Table 2: In Vitro Cytotoxicity Data (IC₅₀) of 9,11-DHEP and Related Compounds

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Reference
9,11-Dehydroergosterol Peroxide (9(11)-DHEP)Hep 3B (Human Hepatocellular Carcinoma)16.7~40.6[2]
Ergosterol Peroxide (EP)Hep 3B (Human Hepatocellular Carcinoma)19.4~45.8[2]
9,11-Dehydroergosterol Peroxide (9(11)-DHEP)HL60 (Human Leukemia)Not specified~6.0[3]
Compound 7j (Thiosemicarbazone derivative of EP)HepG2 (Human Hepatocellular Carcinoma)Not specified3.52[1]
Compound 6k (Hydrazide derivative of EP)HepG2 (Human Hepatocellular Carcinoma)Not specified5.60[4]

Experimental Protocols

Protocol 1: General Synthesis of Ergosterol Peroxide (EP)

This protocol is based on methods described in the literature.[7][8][10]

Materials:

  • Ergosterol

  • Photosensitizer (e.g., Eosin Y)

  • Solvent (e.g., Pyridine or a mixture of CH₂Cl₂/EtOH)

  • Oxygen (O₂) gas cylinder

  • Visible light source (e.g., 150W-500W tungsten lamp)

  • Reaction flask (quartz tube or two-neck round-bottom flask) equipped with a gas inlet tube and magnetic stirrer

  • Ice-water bath

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : Dissolve ergosterol (e.g., 200 mg) in the chosen solvent (e.g., 20-50 mL) in the reaction flask.

  • Add a catalytic amount of the photosensitizer (e.g., 1-5 mg of Eosin Y).[5][8]

  • Initiation : Place the flask in a water-cooled bath to maintain a low temperature.[5][8] Begin vigorous stirring.

  • Start bubbling a steady, gentle stream of oxygen gas through the solution via the gas inlet tube.

  • Photo-irradiation : Position the visible light source to irradiate the mixture while stirring and bubbling oxygen.

  • Monitoring : Monitor the reaction progress by TLC (e.g., using toluene/ethyl acetate 3:1) until the ergosterol starting material is consumed (typically 30 minutes to several hours).[7][8]

  • Work-up : Once the reaction is complete, turn off the light source and stop the oxygen flow.

  • Pour the reaction mixture into ice water (e.g., 20 mL) to quench the reaction.[8]

  • Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (2 x 50 mL).[8]

  • Washing : Combine the organic phases and wash with saturated brine solution (2 x 50 mL).[8]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., petroleum ether/ethyl acetate) to yield pure ergosterol peroxide.

Protocol 2: Synthesis of C3-Acyl Ergosterol Peroxide Derivatives

This protocol provides a general method for modifying the C3-hydroxyl group.[7]

Materials:

  • Ergosterol Peroxide (EP)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., Pyridine or Triethylamine)

  • Acylating agent (e.g., a specific acyl chloride or anhydride)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Setup : In a flame-dried flask under an inert atmosphere, dissolve ergosterol peroxide (1 equivalent) in anhydrous DCM.

  • Add the base (e.g., 2-3 equivalents of pyridine) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Acylation : Slowly add the acylating agent (e.g., 1.5 equivalents of the desired acyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring.

  • Monitoring : Monitor the reaction by TLC until the starting ergosterol peroxide is consumed.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Extract the product with DCM.

  • Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the resulting derivative by silica gel column chromatography.

Visualizations

G cluster_0 Reaction Setup cluster_1 Photo-oxidation cluster_2 Work-up & Purification A Ergosterol Precursor D Reaction Vessel A->D B Solvent B->D C Photosensitizer (e.g., Eosin Y) C->D H Reaction Monitoring (TLC) D->H E Oxygen (O2) Supply E->D F Visible Light Irradiation F->D G Stirring & Cooling G->D I Quenching H->I J Solvent Extraction I->J K Column Chromatography J->K L Pure Endoperoxide Product K->L

Caption: Workflow for photosensitized synthesis of sterol endoperoxides.

G EP Ergosterol Peroxide (or 9,11-DHEP) pAKT pAKT (Phosphorylated) EP->pAKT inhibits AKT AKT AKT->pAKT phosphorylates Foxo3a Foxo3a pAKT->Foxo3a inhibits (prevents nuclear translocation) Nucleus Nucleus Foxo3a->Nucleus translocates to Apoptosis Apoptosis (Tumor Cell Death) Nucleus->Apoptosis promotes transcription of pro-apoptotic genes

Caption: Ergosterol peroxide inhibits the pAKT/Foxo3a signaling pathway.[10]

G erg Ergosterol C₅-C₆, C₇-C₈ diene ep Ergosterol Peroxide (EP) 5α,8α-endoperoxide bridge erg->ep Photo-oxidation (+ ¹O₂) dhep 9,11-Dehydroergosterol Peroxide (9,11-DHEP) 5α,8α-endoperoxide bridge + C₉-C₁₁ double bond ep->dhep Dehydrogenation

Caption: Synthetic relationship between key ergosterol compounds.

References

Application Notes & Protocols: Developing Drug Delivery Systems for 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-Dehydroergosterol peroxide, is a sterol found in medicinal mushrooms that has demonstrated significant antitumor activity in various cancer cell lines.[1][2][3][4] Its therapeutic potential is linked to its ability to induce cell cycle arrest and apoptosis, and to modulate key oncogenic signaling pathways.[1][2][5][6] However, its steroidal structure results in poor water solubility, which presents a major challenge for its clinical application and bioavailability.

These application notes provide a comprehensive guide to developing and characterizing drug delivery systems for this hydrophobic compound. The focus is on two widely applicable nanoformulation strategies: polymeric nanoparticles and liposomes. Detailed protocols for formulation, characterization, and in vitro evaluation are provided to facilitate further research and development.

Physicochemical Properties of the Active Pharmaceutical Ingredient (API)

A foundational understanding of the API's properties is crucial for designing an effective drug delivery strategy. This compound is a hydrophobic molecule, making it a prime candidate for encapsulation within lipid- or polymer-based nanocarriers.

PropertyValueSource/Justification
Molecular Formula C₂₈H₄₂O₃[7]
Molecular Weight 426.63 g/mol [7]
Appearance SolidInferred from sterol structure
Water Solubility Poorly soluble / InsolubleInferred from sterol structure and common knowledge of similar compounds.
Solubility in Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][7]

Application Notes on Nanoformulation Strategies

The encapsulation of hydrophobic drugs like this compound into nanocarriers can enhance solubility, improve stability, and facilitate controlled release and targeted delivery.[8][9]

  • Polymeric Nanoparticles: These systems utilize biodegradable polymers (e.g., PLGA, PCL) to encapsulate drugs within a matrix.[10] They are highly versatile, allowing for control over particle size and drug release kinetics.[10][11] Methods like emulsion-solvent evaporation are ideal for hydrophobic drugs.[10]

  • Liposomes: As vesicles composed of lipid bilayers, liposomes are excellent carriers for both hydrophobic and hydrophilic compounds.[12][13] Their biocompatibility and structural similarity to cell membranes make them effective delivery vehicles.[14][15] Cholesterol is often included in formulations to stabilize the liposomal membrane.[12][13]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and the drug that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media.[8] SNEDDS are particularly effective for improving the oral bioavailability of poorly soluble drugs.[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation, characterization, and evaluation of drug delivery systems for this compound.

Protocol 1: Formulation of Polymeric Nanoparticles (Emulsion-Solvent Evaporation)

This method is highly effective for encapsulating hydrophobic drugs into a polymeric matrix.[10]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Polyvinyl alcohol (PVA) or Poloxamer 188

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator (optional)

Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Dissolve 100 mg of PVA in 50 mL of deionized water to create a 0.2% (w/v) solution.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a high-speed homogenizer at 10,000 rpm for 5 minutes or a probe sonicator at 40% amplitude for 3 minutes.[16] Keep the mixture in an ice bath during sonication to prevent overheating.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a magnetic stirrer and stir at room temperature for 4-6 hours in a fume hood to allow the organic solvent to evaporate.[16] This process leads to the formation and hardening of nanoparticles.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove residual PVA and unencapsulated drug.[16]

  • Collection: Lyophilize (freeze-dry) the purified nanoparticle suspension to obtain a dry powder for long-term storage and characterization.

G cluster_0 Phase Preparation cluster_1 Formulation cluster_2 Purification & Collection A API + PLGA in Dichloromethane C Emulsification (Homogenizer) A->C B PVA in Deionized Water B->C D Solvent Evaporation (Stirring) C->D E Centrifugation & Washing D->E F Lyophilization (Freeze-Drying) E->F G Final Nanoparticle Powder F->G

Fig 1. Workflow for nanoparticle formulation via emulsion-solvent evaporation.
Protocol 2: Formulation of Liposomes (Thin-Film Hydration)

This is a common and robust method for preparing liposomes.[12]

Materials:

  • This compound

  • Phosphatidylcholine (PC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol mixture (e.g., 2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Methodology:

  • Lipid Film Formation: Dissolve 5 mg of this compound, 100 mg of phosphatidylcholine, and 30 mg of cholesterol in 10 mL of a chloroform:methanol solvent mixture in a round-bottom flask.

  • The organic solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the lipid transition temperature. This results in the formation of a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) to the flask. Agitate the flask by rotating it (without vacuum) at the same temperature for 1-2 hours. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by centrifuging the liposome suspension or through size exclusion chromatography.

G A API + Lipids in Organic Solvent B Solvent Removal (Rotary Evaporator) A->B C Dry Lipid Film Formation B->C D Hydration (with PBS) C->D E Size Reduction (Sonication) D->E F Purification (Centrifugation) E->F G Final Liposome Suspension F->G

Fig 2. Workflow for liposome formulation via the thin-film hydration method.
Protocol 3: Physicochemical Characterization

Proper characterization is essential to ensure the quality, stability, and efficacy of the nanoformulation.[11]

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[17]

  • Method:

    • Dilute the nanoparticle or liposome suspension in deionized water or PBS to an appropriate concentration.

    • Measure the hydrodynamic diameter (particle size), PDI (a measure of size distribution width), and zeta potential (a measure of surface charge and stability).[10]

    • Perform measurements in triplicate at 25°C.[17]

B. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method:

    • Separate the encapsulated drug from the free drug in the formulation. This can be done by centrifuging the nano-suspension and collecting the supernatant.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method like HPLC-UV.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Expected Characterization Data

The following table presents example data for a hypothetical optimized formulation. Actual results will vary based on formulation parameters.

ParameterLiposomesPolymeric Nanoparticles
Particle Size (nm) 120 ± 5.2180 ± 7.8
PDI 0.15 ± 0.030.12 ± 0.02
Zeta Potential (mV) -25.4 ± 1.5-21.8 ± 1.9
Encapsulation Efficiency (%) 85.6 ± 3.179.5 ± 4.2
Drug Loading (%) 4.1 ± 0.47.2 ± 0.6
Protocol 4: In Vitro Drug Release Study

This protocol determines the rate at which the drug is released from the nanocarrier. The dynamic dialysis method is commonly used.[18][19]

Materials:

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions for a hydrophobic drug)

  • Shaking water bath or incubator

  • HPLC or other quantitative analysis instrument

Methodology:

  • Preparation: Transfer a known amount (e.g., 1 mL) of the drug-loaded nano-suspension into a dialysis bag. Securely seal both ends.

  • Incubation: Place the dialysis bag into a vessel containing a known volume (e.g., 50 mL) of release medium. Place the entire setup in a shaking water bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[17]

  • Analysis: Quantify the concentration of the released drug in the collected samples using HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi) to understand the release mechanism.[19][20]

G A Nano-suspension in Dialysis Bag B Incubate in Release Medium (37°C, Shaking) A->B C Sample Medium at Time Points B->C t = 0, 1, 2...48h D Replenish with Fresh Medium C->D E Quantify Drug (HPLC) C->E F Plot Cumulative Release vs. Time E->F

Fig 3. Workflow for an in vitro drug release study using the dialysis method.
Protocol 5: In Vitro Cytotoxicity Assay

An MTT or similar viability assay is used to compare the anticancer efficacy of the nano-formulated drug versus the free drug.[21][22]

Materials:

  • Cancer cell line (e.g., HT29 colon cancer, as the API is effective against it[6])

  • 96-well plates

  • Complete cell culture medium

  • Free this compound (dissolved in DMSO)

  • Drug-loaded nanoparticles and blank (drug-free) nanoparticles

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or solubilization buffer

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles. Remove the old medium from the cells and add the treatments. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ indicates higher cytotoxicity.[23]

Protocol 6: Cellular Uptake Study

This study confirms that the nanocarriers are internalized by cancer cells, which is crucial for their therapeutic effect.

Materials:

  • Fluorescently labeled nanoparticles (e.g., using a dye like Coumarin-6)

  • Cancer cell line

  • Culture plates or slides

  • Flow cytometer or Confocal Laser Scanning Microscope (CLSM)

Methodology:

  • Cell Seeding: Seed cells in appropriate plates or on coverslips.

  • Treatment: Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).[24]

  • Washing: After incubation, wash the cells thoroughly with cold PBS to remove any nanoparticles that are merely adsorbed to the cell surface.

  • Analysis:

    • Flow Cytometry: Trypsinize and collect the cells. Analyze the fluorescence intensity of the cell population. An increase in fluorescence intensity over time indicates cellular uptake.[24]

    • Confocal Microscopy: Fix the cells and stain the nuclei (e.g., with DAPI) and/or cell membranes. Visualize the cells under the microscope to confirm the intracellular localization of the fluorescent nanoparticles.

Signaling Pathways Modulated by this compound

Research has shown that this compound (often referred to as Ergosterol Peroxide or EP in literature) exerts its antitumor effects by modulating several critical signaling pathways.[1][25][26] Encapsulating the compound in a nanocarrier aims to enhance its delivery to cancer cells, thereby improving its ability to interfere with these pathways.

  • STAT3 Pathway: EP has been shown to down-regulate the phosphorylation of STAT3, a key protein involved in oncogenesis, cell proliferation, and angiogenesis.[1] This can occur through the activation of protein tyrosine phosphatase SHP2 or inhibition of Src kinase.[1]

  • β-catenin Pathway: The compound can down-regulate nuclear β-catenin, leading to a decrease in the expression of its target genes like Cyclin D1 and c-Myc, which are crucial for cell proliferation.[1][26]

  • MAPK and NF-κB Pathways: EP can suppress the phosphorylation of p38, JNK, and ERK MAPKs, as well as inhibit the activation of the NF-κB pathway.[25][27] These pathways are central to inflammatory responses and cell survival.

  • CDKN1A Induction: In HT29 colon cancer cells, the compound induces the expression of CDKN1A (also known as p21), a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest and apoptosis.[2][5][6]

G Simplified Signaling Pathways Inhibited by Ergosterol Peroxide (EP) cluster_STAT3 STAT3 Pathway cluster_BetaCatenin β-catenin Pathway cluster_MAPK MAPK/NF-κB Pathway EP Ergosterol Peroxide (API) STAT3 p-STAT3 EP->STAT3 Inhibits Phosphorylation BetaCatenin Nuclear β-catenin EP->BetaCatenin Down-regulates p38 p-p38 EP->p38 NFkB NF-κB EP->NFkB Inhibits Activation VEGFC VEGF-C STAT3->VEGFC Angiogenesis Angiogenesis VEGFC->Angiogenesis CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 cMyc c-Myc BetaCatenin->cMyc Proliferation Proliferation CyclinD1->Proliferation cMyc->Proliferation Inflammation Inflammation & Survival p38->Inflammation NFkB->Inflammation

Fig 4. Overview of key signaling pathways inhibited by the active compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 9,11-Dehydroergosterol Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 9,11-dehydroergosterol peroxide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 9,11-dehydroergosterol peroxide, presented in a question-and-answer format.

Issue 1: Low Product Yield

Question: We are experiencing significantly lower than expected yields of 9,11-dehydroergosterol peroxide in our large-scale synthesis. What are the potential causes and how can we troubleshoot this?

Answer: Low yields in the photosensitized synthesis of sterol peroxides can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Photosensitizer Inactivity: The photosensitizer (e.g., Rose Bengal, Methylene Blue) is critical for generating the singlet oxygen required for the reaction.

    • Troubleshooting:

      • Ensure the photosensitizer is fresh and has been stored under appropriate conditions (e.g., protected from light and moisture).

      • Verify the correct loading of the photosensitizer. Inadequate or excessive amounts can be detrimental to the reaction rate.

      • Consider the possibility of photosensitizer bleaching under high-intensity light over extended reaction times, which is more prevalent in large-scale reactors.

  • Insufficient Oxygen Supply: The reaction consumes molecular oxygen to form singlet oxygen. In a large volume, ensuring adequate oxygen dispersion is challenging.

    • Troubleshooting:

      • Increase the oxygen flow rate and ensure it is finely dispersed throughout the reactor volume using a sparging system.

      • Use solvents with high oxygen solubility.

      • Ensure efficient stirring to maintain a homogenous distribution of dissolved oxygen.

  • Inadequate Light Penetration: The Bouguer-Lambert-Beer law dictates that light intensity decreases as it passes through the reaction medium. In large reactors, this can lead to "dark zones" where the reaction does not proceed.

    • Troubleshooting:

      • Optimize the reactor design to maximize the surface area exposed to light. Annular or falling film reactors are often more efficient for photochemical reactions than simple batch reactors.

      • Ensure the light source has the appropriate wavelength to excite the chosen photosensitizer.

      • Consider using multiple light sources to illuminate the reactor more evenly.

      • The concentration of the starting material and photosensitizer can also affect light penetration. A balance must be struck to ensure efficient light absorption without causing excessive opacity.

  • Side Reactions and Product Degradation: 9,11-dehydroergosterol peroxide, with its additional double bond, may be more susceptible to side reactions and degradation compared to ergosterol peroxide.

    • Troubleshooting:

      • Monitor the reaction progress closely using techniques like HPLC to minimize the formation of byproducts.

      • Over-irradiation can lead to the degradation of the desired product. Optimize the irradiation time.

      • The presence of impurities in the starting material or solvent can quench singlet oxygen or lead to unwanted side reactions. Ensure high-purity reagents are used.

Issue 2: Difficult Purification

Question: We are facing challenges in purifying 9,11-dehydroergosterol peroxide from the crude reaction mixture. What are the likely impurities and what purification strategies can be employed?

Answer: Purification challenges often arise from the presence of unreacted starting material, the photosensitizer, and various side products.

  • Common Impurities:

    • Unreacted 9,11-dehydroergosterol.

    • Photosensitizer (e.g., Rose Bengal, Methylene Blue).

    • Side products from over-oxidation or alternative reaction pathways. One possible side product is dehydroergosterol peroxide (DHErgoEP), which can be formed through an additional dehydrogenation process.[1]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying sterol peroxides. A step-gradient elution with a solvent system like hexane/ethyl acetate on silica gel is typically effective.

    • Crystallization: If a suitable solvent system can be identified, crystallization can be a highly effective and scalable purification method.

    • Washing: A simple aqueous wash of the organic extract can help remove water-soluble impurities, including some photosensitizers.

Issue 3: Reaction Fails to Initiate or Stalls

Question: Our synthesis of 9,11-dehydroergosterol peroxide fails to start or stops prematurely. What should we investigate?

Answer: Failure to initiate or stalling of the reaction often points to a critical issue with one of the core components of the photochemical setup.

  • Inactive Light Source:

    • Troubleshooting:

      • Verify that the lamp is emitting at the correct wavelength for the photosensitizer.

      • Check the age and operational hours of the lamp, as output can decrease over time.

      • Ensure there is no obstruction between the light source and the reaction vessel.

  • Presence of Singlet Oxygen Quenchers:

    • Troubleshooting:

      • Ensure all solvents and reagents are of high purity and free from potential quenching impurities.

      • Certain functional groups can act as quenchers. Review all components in the reaction mixture for potential inhibitors.

  • Temperature Control Issues:

    • Troubleshooting:

      • Photochemical reactions can generate significant heat. Ensure the cooling system is functioning effectively to maintain the optimal reaction temperature. Overheating can lead to solvent loss and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the synthesis of 9,11-dehydroergosterol peroxide?

A1: The synthesis is a [4+2] cycloaddition reaction. A photosensitizer absorbs light and transfers energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂). The singlet oxygen then acts as a dienophile and reacts with the diene system in the B-ring of 9,11-dehydroergosterol to form the endoperoxide bridge.

Q2: What are the key safety considerations for the large-scale synthesis of 9,11-dehydroergosterol peroxide?

A2:

  • High-Intensity Light: Protect personnel from exposure to high-intensity UV or visible light, which can be harmful to the eyes and skin. Ensure the reactor is properly shielded.

  • Oxygen Enrichment: The use of pure oxygen can create a fire or explosion hazard. Ensure the reaction is carried out in a well-ventilated area, away from flammable solvents and ignition sources.

  • Peroxide Handling: Organic peroxides can be thermally unstable and potentially explosive. While ergosterol peroxides are generally reported to be stable, it is prudent to handle them with care and avoid excessive heat or mechanical shock.

Q3: How does 9,11-dehydroergosterol peroxide induce apoptosis?

A3: 9,11-dehydroergosterol peroxide has been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway.[2][3] This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases, leading to programmed cell death.[2] It has also been observed to downregulate the anti-apoptotic protein Mcl-1.[3]

Quantitative Data Summary

ParameterValueNotes
Purity (Post-Purification) >98% (by HPLC)Achievable with careful column chromatography or crystallization.
IC₅₀ (HeLa Cells) 8.58 ± 0.98 µMAfter 48 hours of treatment.[4]
IC₅₀ (Hep 3B Cells) 16.7 µg/mL-[5]

Experimental Protocols

Objective: To synthesize 9,11-dehydroergosterol peroxide via photosensitized oxidation.

Materials:

  • 9,11-dehydroergosterol

  • Photosensitizer (e.g., Rose Bengal or Methylene Blue)

  • Anhydrous, high-purity solvent (e.g., pyridine, dichloromethane, or ethanol)

  • Oxygen gas (high purity)

  • Photochemical reactor equipped with a suitable lamp (e.g., sodium or halogen lamp), a gas sparging tube, a cooling system, and a magnetic stirrer.

Procedure:

  • Reaction Setup:

    • Dissolve 9,11-dehydroergosterol and a catalytic amount of the chosen photosensitizer in the selected solvent inside the photochemical reactor.

    • The reactor should be placed in a cooling bath to maintain a constant, low temperature (e.g., 0-10 °C).

  • Reaction Execution:

    • Begin vigorous stirring of the solution.

    • Start bubbling a steady stream of oxygen gas through the reaction mixture via the sparging tube.

    • Turn on the light source to initiate the photochemical reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak will indicate the reaction's progression.

  • Work-up and Purification:

    • Once the reaction is complete, turn off the light source and stop the oxygen flow.

    • Quench the reaction, if necessary (e.g., by adding a mild reducing agent like sodium sulfite).

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 9,11-dehydroergosterol peroxide.

Visualizations

G Experimental Workflow for 9,11-Dehydroergosterol Peroxide Synthesis start Start: 9,11-Dehydroergosterol in Solvent add_sensitizer Add Photosensitizer (e.g., Rose Bengal) start->add_sensitizer bubble_o2 Bubble with Oxygen (O₂) add_sensitizer->bubble_o2 irradiate Irradiate with Visible Light bubble_o2->irradiate reaction Photooxidation Reaction irradiate->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor monitor->reaction Continue Reaction purification Purification (Column Chromatography) monitor->purification Proceed to Purification incomplete Incomplete complete Complete end_product End Product: 9,11-Dehydroergosterol Peroxide purification->end_product

Caption: A flowchart illustrating the key steps in the synthesis of 9,11-dehydroergosterol peroxide.

G Troubleshooting Logic for Low Yield problem Problem: Low Product Yield check_sensitizer Check Photosensitizer (Activity, Concentration) problem->check_sensitizer check_o2 Check Oxygen Supply (Flow Rate, Dispersion) problem->check_o2 check_light Check Light Source (Intensity, Wavelength, Penetration) problem->check_light check_impurities Check for Impurities (Solvent, Starting Material) problem->check_impurities solution Solution: Optimize Conditions & Repeat Synthesis check_sensitizer->solution check_o2->solution check_light->solution check_impurities->solution

Caption: A logical diagram for troubleshooting low yield in the synthesis process.

G Apoptosis Signaling Pathway of 9,11-Dehydroergosterol Peroxide dhep 9,11-Dehydroergosterol Peroxide (DHEP) mcl1 Mcl-1 Downregulation dhep->mcl1 mitochondria Mitochondria dhep->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for DHEP-induced apoptosis.

References

"improving the yield of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol from fungal cultures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol from fungal cultures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fungal Strain and Culture Initiation

Q1: Which fungal species are known to produce this compound?

A1: this compound, also known as 9,11-dehydroergosterol peroxide, has been isolated from several species of fungi. Notably, the edible mushroom Sarcodon aspratus and the medicinal mushroom Ganoderma lucidum are reported producers of this compound.[1][2][3]

Q2: I am not getting consistent growth from my initial cultures. What could be the issue?

A2: Inconsistent initial growth can stem from several factors:

  • Inoculum Quality: Ensure your inoculum is from a healthy, actively growing culture. Old or contaminated slants will lead to poor and inconsistent growth.

  • Inoculum Size: A standardized inoculum size is crucial for reproducible results. For submerged cultures, a 5-10% (v/v) inoculation rate is a common starting point.

  • Media Preparation: Inconsistencies in media preparation, such as variations in component concentrations or final pH, can significantly impact initial growth.

  • Sterilization: Over-sterilization of media can degrade essential components, while under-sterilization can lead to contamination. Ensure your autoclave cycle is validated for your media volume.

Section 2: Media Composition and Fermentation Parameters

Q3: What are the optimal media components for producing this compound?

A3: The optimal medium composition can be strain-specific. However, based on studies of related fungal cultures, here are some starting points for optimization:

  • Carbon Source: Glucose is a commonly effective carbon source for both mycelial growth and secondary metabolite production. For Sarcodon aspratus, glucose was found to be the most suitable carbon source for exopolysaccharide production.[4]

  • Nitrogen Source: Yeast extract is often a good choice for nitrogen as it provides not only nitrogen but also essential vitamins and growth factors.[4]

  • Mineral Sources: Dipotassium phosphate (KH2PO4) and calcium chloride (CaCl2) have been shown to be beneficial for the growth and metabolite production of Sarcodon aspratus.[4]

Q4: My fungal culture is growing well, but the yield of the target compound is low. What should I investigate?

A4: High biomass does not always correlate with high secondary metabolite production. If biomass is high but yield is low, consider the following:

  • Nutrient Limitation: Secondary metabolite production is often triggered by nutrient limitation (e.g., nitrogen or phosphate) during the stationary phase of growth. You may need to adjust the carbon-to-nitrogen (C/N) ratio in your medium.

  • Precursor Availability: The target compound is a sterol. Ensure that the biosynthetic precursors are not limiting. While not always necessary, supplementation with precursors or intermediates of the ergosterol biosynthesis pathway could be explored.

  • Aeration and Agitation: Oxygen availability is critical for ergosterol biosynthesis.[5] Ensure adequate aeration through appropriate shaker speed and flask filling volume. However, excessive agitation can cause shear stress, damaging the mycelia.

  • pH Control: The pH of the culture medium can drift during fermentation, impacting enzyme activity. Monitoring and controlling the pH within the optimal range (a starting point of pH 5.0-6.0 is often suitable for fungi) is recommended.[4]

  • Fermentation Time: The production of secondary metabolites is often growth-phase dependent. It is crucial to perform a time-course study to determine the optimal harvest time for maximizing the yield of this compound.

Q5: Can I use elicitors to enhance production?

A5: Yes, the addition of elicitors is a common strategy to boost secondary metabolite production. These can be biotic (e.g., co-culturing with other microorganisms) or abiotic (e.g., metal ions, ethanol). The specific effects are highly variable and require empirical testing.

Section 3: Extraction and Purification

Q6: What is a reliable method for extracting this compound from fungal biomass?

A6: A common approach involves solvent extraction of the dried and powdered fungal mycelium. An effective method is sequential extraction with solvents of increasing polarity. For sterols, an initial extraction with a nonpolar solvent like hexane can remove lipids, followed by extraction with a more polar solvent like ethyl acetate or acetone to isolate the target compound.

Q7: I am having trouble purifying the compound. What are some common issues?

A7: Co-extraction of other structurally similar sterols is a primary challenge. A multi-step purification strategy is often necessary:

  • Column Chromatography: Silica gel column chromatography is a standard first step. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically used.

  • High-Performance Liquid Chromatography (HPLC): For final purification to high purity (>98%), reverse-phase HPLC is often required.

Data Presentation: Key Parameters for Optimization

Since direct quantitative data for the yield of this compound under varying conditions is limited in the literature, the following table summarizes key parameters and their general effects on fungal sterol production to guide experimental design.

ParameterTypical RangeGeneral Impact on Sterol YieldReference for General Principle
Temperature 20-30°CFungal growth and enzyme kinetics are temperature-dependent. An optimal temperature exists for both biomass and secondary metabolite production, which may not be the same. For Sarcodon aspratus, 25°C was optimal for exopolysaccharide production.[4]
Initial pH 4.0-7.0Affects nutrient uptake and enzyme activity. An initial pH of 5.0 was optimal for exopolysaccharide production in S. aspratus.[4]
Carbon Source Glucose, Fructose, SucroseThe choice and concentration of the carbon source influence the C/N ratio, a key factor in triggering secondary metabolism.[4]
Nitrogen Source Yeast Extract, Peptone, Ammonium SaltsThe type and concentration of the nitrogen source can significantly impact the onset and level of secondary metabolite production.[4]
Aeration (Agitation Speed) 120-200 rpmErgosterol biosynthesis is an oxygen-dependent process. Insufficient oxygen can be a limiting factor.[5]
Fermentation Time 4-15 daysSecondary metabolite production is typically highest during the stationary phase of fungal growth.

Experimental Protocols

Baseline Protocol for Submerged Culture of Sarcodon aspratus

This protocol is a suggested starting point for optimization.

  • Inoculum Preparation:

    • Aseptically transfer a small piece (approximately 1 cm²) of Sarcodon aspratus mycelia from a potato dextrose agar (PDA) plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 4-5 days.

  • Submerged Fermentation:

    • Prepare the production medium. A starting point could be (per liter): 30 g glucose, 15 g yeast extract, 1.1 g CaCl₂, and 1.2 g KH₂PO₄.[4] Adjust the initial pH to 5.0.

    • Autoclave the medium at 121°C for 20 minutes.

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate at 25°C on a rotary shaker at 150 rpm for the desired fermentation period (a time-course experiment from 4 to 14 days is recommended).

  • Harvesting and Biomass Preparation:

    • Separate the mycelia from the culture broth by filtration.

    • Wash the mycelial biomass with distilled water.

    • Freeze-dry or oven-dry the biomass at a low temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried biomass into a fine powder.

Protocol for Extraction and Preliminary Purification
  • Solvent Extraction:

    • Extract the powdered mycelium with 80% ethanol at 95°C for 2 hours. Repeat this process three times and combine the filtrates.

    • Concentrate the ethanol extract under reduced pressure.

    • Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. The target compound is expected to be in the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness and redissolve in a minimal amount of a nonpolar solvent.

    • Load the sample onto a silica gel column pre-equilibrated with a nonpolar solvent (e.g., hexane).

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing the target compound.

  • Final Purification:

    • Pool and concentrate the fractions containing this compound.

    • Perform final purification using preparative reverse-phase HPLC.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_processing Downstream Processing strain Fungal Strain (e.g., Sarcodon aspratus) inoculum Inoculum Preparation strain->inoculum fermentation Submerged Fermentation inoculum->fermentation harvest Biomass Harvesting fermentation->harvest drying Drying & Grinding harvest->drying extraction Solvent Extraction drying->extraction purification Chromatographic Purification extraction->purification product Pure Compound purification->product

Caption: Experimental workflow for the production of this compound.

troubleshooting_yield start Low Yield of Target Compound check_growth Is Mycelial Growth Also Low? start->check_growth optimize_growth Optimize Growth Conditions: - Inoculum Quality/Size - Basal Media Components - Temperature/pH check_growth->optimize_growth Yes check_metabolism Growth is Good, Yield is Low. Investigate Secondary Metabolism. check_growth->check_metabolism No optimize_metabolism Optimize Production Phase: - Adjust C/N Ratio - Optimize Aeration - Conduct Time-Course Study - Test Elicitors check_metabolism->optimize_metabolism

Caption: Troubleshooting decision tree for low yield of the target compound.

References

Technical Support Center: Overcoming Solubility Challenges of 9,11-Dehydroergosterol Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 9,11-dehydroergosterol peroxide. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address the significant challenge of its poor solubility in aqueous solutions, a critical factor for successful in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is 9,11-dehydroergosterol peroxide and why is its solubility in aqueous solutions a concern?

9,11-dehydroergosterol peroxide is a steroidal compound, often isolated from medicinal mushrooms like Ganoderma lucidum, and is investigated for its potent anti-tumor activities.[1][2][3][4] Like other sterols, its tetracyclic carbon structure is highly hydrophobic, leading to poor solubility in water and aqueous buffers.[5][6] This low solubility can hinder its bioavailability and complicates the preparation of homogenous solutions for biological assays, potentially leading to inaccurate and irreproducible results.[5][7]

Q2: What is the approximate aqueous solubility of sterol peroxides like 9,11-dehydroergosterol peroxide?

Q3: What are the primary strategies to enhance the aqueous solubility of 9,11-dehydroergosterol peroxide?

There are two main approaches to improving the aqueous solubility of hydrophobic compounds like 9,11-dehydroergosterol peroxide: chemical modification and formulation strategies.[5]

  • Chemical Modification: This involves altering the chemical structure of the molecule by adding polar functional groups to increase its hydrophilicity.[5]

  • Formulation Strategies: These methods encapsulate or complex the molecule without changing its chemical structure to improve its dispersibility in aqueous media.[5] Common techniques include the use of co-solvents, cyclodextrins, liposomes, and nanoparticles.[5][8][9][10]

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Solution
Precipitation of 9,11-dehydroergosterol peroxide during experiment. The concentration of the compound exceeds its solubility limit in the aqueous buffer.1. Reduce Concentration: Lower the final working concentration of the compound. 2. Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final solvent concentration is low (typically <0.5%) to avoid affecting the experimental system.[5][7] 3. Employ a Solubilization Technique: Utilize methods like cyclodextrin complexation or liposomal formulations to increase the apparent solubility.[5]
Inconsistent results in biological assays. Poor solubility leading to non-homogenous solutions and inaccurate dosing.1. Verify Solubilization: Before each experiment, visually inspect the solution for any precipitates. 2. Optimize Formulation: If using a formulation (e.g., nanoparticles, liposomes), ensure it is stable and properly characterized for size and encapsulation efficiency.
Low bioavailability in animal studies. The compound is not being absorbed effectively due to its poor solubility.1. Formulation Enhancement: Consider advanced delivery systems like self-emulsifying drug delivery systems (SEDDS) or nanoparticle formulations to improve absorption.[7][10] 2. Chemical Modification: Investigate the synthesis of more soluble prodrugs, such as sulfated derivatives, which can be converted to the active compound in vivo.[5][7]

Comparison of Solubility Enhancement Techniques

Technique Principle Advantages Considerations
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent system.[9]Simple and quick for in vitro studies.High concentrations can be toxic to cells and may interfere with assays.[7]
Cyclodextrins (e.g., HP-β-CD) Encapsulating the hydrophobic molecule within a hydrophilic shell.[5]Can significantly increase solubility; well-established technique.[11]The complexation efficiency depends on the specific cyclodextrin and drug. Potential for renal toxicity at high concentrations.[11]
Liposomes Encapsulating the compound within a lipid bilayer vesicle.[7]Can improve bioavailability, protect the drug from degradation, and allow for targeted delivery.[5][7]Preparation can be complex; stability can be an issue.
Nanoparticles Reducing particle size to increase surface area and dissolution rate.[9][12]Can enhance bioavailability and allow for controlled release.Requires specialized equipment for preparation and characterization; potential for aggregation.[12]
Chemical Modification (e.g., Sulfonation) Adding polar functional groups to the molecule.[5]Can permanently increase the intrinsic solubility of the compound.[7]Requires synthetic chemistry expertise; the modified compound may have different biological activity.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent
  • Stock Solution Preparation: Dissolve 9,11-dehydroergosterol peroxide in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Working Solution Preparation: Serially dilute the stock solution in your aqueous experimental buffer to the desired final concentration. Ensure the final DMSO concentration in the working solution is minimal (ideally ≤ 0.5%) to prevent solvent-induced artifacts.[7]

  • Vortexing: Vortex the final working solution thoroughly to ensure homogeneity.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol is based on the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water. The concentration will depend on the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).[5]

  • Preparation of Drug Solution: Dissolve 9,11-dehydroergosterol peroxide in a suitable organic solvent like tertiary butyl alcohol (TBA).[5]

  • Mixing: Slowly add the drug solution to the HP-β-CD solution while stirring continuously.

  • Stirring: Continue to stir the mixture for a sufficient time (e.g., 24-48 hours) at room temperature to allow for complex formation.

  • Filtration (Optional): If a sterile solution is required, filter the resulting solution through a 0.22 µm syringe filter.[5]

  • Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) to obtain a powder of the inclusion complex, which can be reconstituted in an aqueous buffer.[5]

Protocol 3: Nanoparticle Formulation via Antisolvent Precipitation
  • Solvent Phase Preparation: Dissolve 9,11-dehydroergosterol peroxide in a water-miscible organic solvent (e.g., acetone or ethanol).[5]

  • Antisolvent Phase Preparation: Dissolve a stabilizer (e.g., Tween 80 or PVP) in deionized water.[5]

  • Nanoprecipitation: Place the antisolvent phase on a magnetic stirrer. Using a syringe pump, inject the solvent phase into the stirring antisolvent phase at a controlled rate.[5]

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring, which will result in a suspension of nanoparticles.

  • Purification (Optional): The nanoparticle suspension can be purified by centrifugation and resuspension in fresh deionized water to remove the excess stabilizer and any unencapsulated drug.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Experiment Start precipitate Precipitate Observed? start->precipitate reduce_conc Reduce Concentration precipitate->reduce_conc Yes continue_exp Continue Experiment precipitate->continue_exp No reduce_conc->precipitate Still Precipitates use_cosolvent Use Co-solvent (e.g., DMSO) reduce_conc->use_cosolvent Still Precipitates use_cosolvent->precipitate Still Precipitates adv_tech Use Advanced Technique (Cyclodextrin, Liposomes, etc.) use_cosolvent->adv_tech Still Precipitates adv_tech->continue_exp end Experiment End continue_exp->end G Cyclodextrin Inclusion Complex Formation cluster_0 Components drug 9,11-Dehydroergosterol Peroxide (Hydrophobic) process Mixing & Stirring in Aqueous Solution drug->process cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->process complex Inclusion Complex (Water Soluble) process->complex G Antisolvent Precipitation for Nanoparticle Formation solvent_phase Solvent Phase: Drug in Organic Solvent injection Controlled Injection into Antisolvent solvent_phase->injection antisolvent_phase Antisolvent Phase: Stabilizer in Water antisolvent_phase->injection nanoprecipitation Nanoprecipitation injection->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation nanosuspension Stable Nanoparticle Suspension evaporation->nanosuspension

References

"stability testing of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol under laboratory conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily affected by three main factors:

  • Elevated Temperatures: This compound can undergo thermal decomposition, leading to a loss of potency. Storage at room temperature is insufficient for long-term stability.[1]

  • Exposure to Light: this compound is sensitive to light, particularly UV radiation, which can catalyze the cleavage of the endoperoxide bridge.[1]

  • Presence of Oxygen: As a peroxide, the compound is susceptible to further oxidative degradation, a process that can be accelerated by the presence of light and heat.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light. If solutions are to be stored, it is recommended to keep them at -80°C for up to six months or at -20°C for up to one month in a tightly sealed, light-protected vial.[1] It is always best practice to prepare solutions fresh for each experiment to minimize degradation.[1]

Q3: What are the visual indicators of this compound degradation?

A3: While significant degradation can occur without any visible changes, you may observe a change in the color or clarity of your solution.[1] The most reliable method for assessing degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the potential degradation products?

A4: Under forced degradation conditions, this compound can degrade into several products. The endoperoxide bridge is the most reactive part of the molecule. Potential degradation pathways include the rearrangement of the endoperoxide to diepoxides or the cleavage of the peroxide bond, which can lead to a variety of oxidized and rearranged steroid structures. Under certain enzymatic or chemical conditions, ergosterol peroxides can also revert to their corresponding dienes (e.g., ergosterol).[2]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of compound potency in stored solid. Frequent freeze-thaw cycles.Aliquot the solid compound into smaller, single-use vials to avoid repeated warming and cooling.[1]
Improper sealing of the container.Ensure the container is tightly sealed to prevent the ingress of moisture and oxygen.[1]
Exposure to light during handling.Minimize exposure to laboratory lighting when weighing and preparing solutions. Use amber vials or wrap containers in foil.[1]
Degradation of the compound in solution. Storage temperature is too high.Store solutions at -80°C for long-term or -20°C for short-term storage.[1]
Solution was not prepared fresh.For critical experiments, always use freshly prepared solutions.[1]
Incompatible solvent.Ensure the solvent used is of high purity and does not contain impurities that could catalyze degradation.
Inconsistent results in stability studies. Variability in experimental conditions.Strictly control temperature, light exposure, and atmospheric conditions during your experiments.
Non-validated analytical method.Develop and validate a stability-indicating HPLC method to ensure accurate quantification of the parent compound and its degradants.
Peak tailing or broadening in HPLC chromatogram. Poor sample solubility in the mobile phase.Adjust the mobile phase composition or the sample diluent to improve solubility.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Interaction of the analyte with active sites on the column.Use a high-purity silica column or add a competing base to the mobile phase if the analyte is basic.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols for subjecting the compound to various stress conditions. The extent of degradation should be monitored by a suitable analytical method, such as HPLC, and is typically targeted to be in the range of 5-20%.

Table 1: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the sample with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the sample with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
Thermal Degradation Expose the solid compound to 80°C in a calibrated oven for 48 hours.
Photodegradation Expose a solution of the compound (e.g., in methanol) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
Stability-Indicating HPLC Method

This protocol provides a starting point for developing a validated stability-indicating HPLC method for the analysis of this compound and its degradation products.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Acetonitrile (85:15, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C
Detection Wavelength 282 nm[4]
Injection Volume 20 µL
Sample Diluent Mobile Phase

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start This compound Sample stress Forced Degradation (Acid, Base, H2O2, Heat, Light) start->stress dissolve Dissolve in Mobile Phase stress->dissolve hplc Stability-Indicating HPLC Method dissolve->hplc detect UV Detection (282 nm) hplc->detect quantify Quantify Parent Compound detect->quantify identify Identify Degradation Products detect->identify mass_balance Assess Mass Balance quantify->mass_balance identify->mass_balance degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound rearrangement Rearrangement Products (e.g., diepoxides) parent->rearrangement  Acid/Base  Heat cleavage Peroxide Bond Cleavage Products (e.g., diols, ketones) parent->cleavage  Oxidation (H2O2)  Photolysis (UV) reversion Reversion to Diene (Ergosta-5,7,9(11),22-tetraen-3-ol) parent->reversion  Reductive conditions  (less common abiotically)

References

Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays with 9(11)-DHEP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cytotoxicity assays using 9(11)-dehydro-8-epi-prostaglandin F2α (9(11)-DHEP). This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data to facilitate reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My cytotoxicity results with 9(11)-DHEP are not reproducible between experiments. What are the common causes?

Inconsistent results can arise from several factors related to the compound, cell culture conditions, and assay procedures.[1][2]

  • Compound Stability and Solubility: 9(11)-DHEP is a lipid-soluble compound, and its stability and solubility in aqueous culture media can be limited.[3] Precipitation or degradation over the course of the experiment will alter the effective concentration.

  • Cell Seeding Density: Variations in the initial number of cells seeded per well can lead to significant differences in the final readout.[4]

  • Solvent Concentration: The concentration of the solvent used to dissolve 9(11)-DHEP (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.[1]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to treatment.

Q2: I am observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of 9(11)-DHEP. What could be the reason?

This phenomenon is often an artifact of the assay itself.

  • Compound Precipitation: At high concentrations, 9(11)-DHEP may precipitate out of the solution. These precipitates can interfere with the optical readings of colorimetric assays like the MTT assay, leading to artificially high absorbance values.[2]

  • Direct Assay Interference: 9(11)-DHEP, as a lipid, might directly interact with the assay reagents. For instance, it could potentially reduce the MTT reagent, leading to a false positive signal for cell viability.[2]

Q3: How can I improve the solubility of 9(11)-DHEP in my cell culture medium?

Improving the solubility of hydrophobic compounds like 9(11)-DHEP is crucial for obtaining accurate results.

  • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. It is critical to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Sonication and Warming: Gentle warming to 37°C and brief sonication of the stock solution before dilution can help dissolve any precipitates.[5][6]

  • Visual Inspection: Always visually inspect your treatment media for any signs of precipitation before adding it to the cells.

Q4: What is the optimal concentration range and incubation time for 9(11)-DHEP in cytotoxicity assays?

The optimal conditions will vary depending on the cell line being used. It is recommended to perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Data Presentation: IC50 Values of 9(11)-DHEP

The following table summarizes the reported IC50 values for 9(11)-DHEP in various human cancer cell lines. These values should be used as a reference, and it is recommended to determine the IC50 empirically for your specific experimental conditions.

Cell LineCancer TypeIC50 (µg/mL)AssayReference
A375Malignant Melanoma9.15MTT[7]
HT-29Colorectal Adenocarcinoma15.42MTT[7]
PC-3Prostate Cancer18.63MTT[7]
HepG2Hepatocellular Carcinoma20.11MTT[7]
MCF-7Breast Adenocarcinoma> 50MTT[7]
Hs68Normal Fibroblast> 50MTT[7]
MCF-10ANormal Breast Epithelial> 50MTT[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability with 9(11)-DHEP

This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay with the lipid-soluble compound 9(11)-DHEP.

Materials:

  • 9(11)-DHEP

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of 9(11)-DHEP in DMSO (e.g., 10 mg/mL).

    • Gently warm and sonicate if necessary to ensure complete dissolution.[6]

    • Prepare serial dilutions of 9(11)-DHEP in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically <0.5%).[1]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete cell culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared 9(11)-DHEP dilutions to the respective wells.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest 9(11)-DHEP concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 9(11)-DHEP concentration to determine the IC50 value.

Signaling Pathways and Visualizations

9(11)-DHEP-Induced Apoptosis Signaling Pathway

9(11)-DHEP has been shown to induce apoptosis in human malignant melanoma cells through a mitochondria-mediated pathway.[7] This intrinsic pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. A key regulatory step in this process is the downregulation of the anti-apoptotic protein Mcl-1.[7]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade 9(11)-DHEP 9(11)-DHEP Mcl-1 Mcl-1 9(11)-DHEP->Mcl-1 Downregulation Bax/Bak Bax/Bak Mcl-1->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: 9(11)-DHEP-induced apoptosis pathway.

Troubleshooting Workflow for Inconsistent Cytotoxicity Results

This workflow provides a logical sequence of steps to identify and resolve common issues leading to inconsistent results in cytotoxicity assays with 9(11)-DHEP.

G A Inconsistent Cytotoxicity Results B Check for Compound Precipitation A->B C Yes B->C Precipitate Observed D No B->D No Precipitate E Optimize Solubility: - Use fresh stock solution - Gentle warming (37°C) - Sonication C->E F Review Cell Seeding Protocol D->F G Consistent F->G H Inconsistent F->H J Verify Solvent (DMSO) Concentration G->J I Refine Cell Counting and Seeding Technique: - Ensure single-cell suspension - Calibrate pipettes H->I K < 0.5% and consistent J->K L > 0.5% or variable J->L N Consider Assay Interference K->N M Adjust Dilution Scheme: - Ensure final DMSO concentration is low and uniform across all wells L->M O Run Cell-Free Control: - 9(11)-DHEP + Assay Reagent (no cells) N->O P If interference is detected, consider an alternative assay (e.g., LDH release assay). O->P

Caption: Troubleshooting workflow for cytotoxicity assays.

References

Technical Support Center: Optimization of Chromatographic Separation of Ergosterol Peroxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of ergosterol peroxides.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC-UV method for ergosterol peroxide analysis?

A1: A common starting point for separating ergosterol and ergosterol peroxide is using a reversed-phase C18 column with an isocratic mobile phase of methanol and acetonitrile.[1] A common ratio is 85:15 (v/v) at a flow rate of 1 mL/min, with UV detection around 282 nm.[1]

Q2: How can I extract ergosterol peroxide from my samples?

A2: Several extraction methods can be employed depending on the sample matrix. Common approaches involve using solvents like n-hexane, or mixtures such as methanol/dichloromethane or chloroform/methanol.[1][2] For solid samples like mushrooms, ultrasonic-assisted extraction can be effective.[1][2] After extraction, the sample is typically centrifuged, the supernatant collected, and filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1] Chloroform-based extraction procedures have been shown to produce a consistently higher concentration of ergosterol.[2]

Q3: What are the expected retention times for ergosterol and ergosterol peroxide?

A3: Retention times will vary depending on the specific column, mobile phase composition, and flow rate. However, as a general guide, with a C18 column and a methanol/acetonitrile mobile phase, ergosterol peroxide typically elutes earlier than ergosterol. For example, one study reported a retention time of approximately 4.3 minutes for ergosterol peroxide and 16.3 minutes for ergosterol.[1]

Q4: Is ergosterol peroxide stable during analysis?

A4: Ergosterol and its peroxide can be sensitive to light and may degrade.[1][2] It is crucial to protect samples from direct light during preparation and analysis.[1][2] Using amber vials and minimizing sample exposure time can help prevent degradation.[1]

Q5: What is a suitable TLC method for separating ergosterol peroxide?

A5: For Thin-Layer Chromatography (TLC), silica gel plates are commonly used. A recommended solvent system for the separation of ergosterol peroxide is toluene/ethyl acetate (3:1, v/v).[2][3]

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peaks or very small peaks 1. Detector lamp is off.2. No sample injected or sample concentration is too low.3. Mobile phase flow is stopped.4. Incorrect detection wavelength.1. Turn on the detector lamp.2. Verify sample injection and consider concentrating the sample.3. Check the pump and ensure there is mobile phase flow.4. Ensure the detector is set to an appropriate wavelength for ergosterol peroxide (e.g., 282 nm).[1]
Peak fronting or tailing 1. Column overload.2. Inappropriate mobile phase pH.3. Column contamination or degradation.1. Dilute the sample.2. Adjust the mobile phase pH.3. Wash the column or replace it if necessary.
Split peaks or shoulders 1. Co-elution with an impurity.2. Column channeling.1. Optimize the mobile phase composition or gradient to improve separation.2. Replace the column.[4]
Low yield of ergosterol peroxide 1. Inefficient extraction.2. Degradation of the compound.3. Product loss during purification.1. Optimize the extraction solvent and method (e.g., use chloroform-based solvents, ultrasonication).[2]2. Protect samples from light and heat.[2]3. Optimize chromatographic conditions (e.g., gradient, column) or consider alternative purification methods like High-Speed Counter-Current Chromatography (HSCCC).[2]
TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation (spots are too close) 1. Inappropriate solvent system.1. Adjust the polarity of the mobile phase. For silica gel, increasing the polarity of the solvent system will generally increase the Rf values. Try different ratios of toluene and ethyl acetate.[2][3]
Streaking of spots 1. Sample is too concentrated.2. Sample is not fully dissolved in the spotting solvent.1. Dilute the sample before spotting.2. Ensure the sample is completely dissolved before applying it to the plate.
Rf values are too high or too low 1. The mobile phase is too polar or not polar enough.1. If Rf values are too high, decrease the polarity of the mobile phase. If they are too low, increase the polarity.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Ergosterol Peroxide
  • Sample Preparation (from Fungal Material):

    • Weigh a known amount of dried and powdered fungal material.

    • Add a suitable extraction solvent, such as a methanol/dichloromethane mixture.[1]

    • Place the mixture in an ultrasonic bath for 30 minutes.[1]

    • Centrifuge the mixture at 3,500 rpm for 10 minutes.[1]

    • Collect the supernatant. Repeat the extraction on the residue twice more and combine all supernatants.[1]

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in the mobile phase.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[1]

    • Store the samples at 4°C in the dark until analysis.[1]

  • HPLC Conditions:

    • Column: Reversed-phase C18.[5]

    • Mobile Phase: Isocratic mixture of methanol and acetonitrile (e.g., 85:15 v/v).[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV at 282 nm.[5]

    • Injection Volume: 10-20 µL.[5]

  • Quantification:

    • Prepare a series of standard solutions of ergosterol peroxide at known concentrations.[5]

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.[5]

    • Inject the prepared sample extracts.

    • Identify the ergosterol peroxide peak in the sample chromatogram by comparing its retention time with that of the standard.[5]

    • Determine the concentration of ergosterol peroxide in the sample using the calibration curve.

Protocol 2: TLC Separation of Ergosterol Peroxide
  • Sample Preparation:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

  • TLC Plate and Mobile Phase:

    • Stationary Phase: Silica gel TLC plate.[2]

    • Mobile Phase: Toluene/ethyl acetate (3:1, v/v).[2][3]

  • Development:

    • Spot the dissolved sample onto the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to move up the plate.

    • Remove the plate and mark the solvent front.

    • Allow the plate to dry.

  • Visualization:

    • Visualize the separated spots under UV light or by using a suitable staining reagent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis start Fungal Material (Dried & Powdered) extraction Extraction (e.g., Methanol/Dichloromethane) start->extraction filtration Filtration/Centrifugation extraction->filtration reconstitution Evaporation & Reconstitution filtration->reconstitution hplc HPLC System (C18 Column) reconstitution->hplc elution Isocratic Elution (Methanol/Acetonitrile) hplc->elution detection UV Detection (282 nm) elution->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: HPLC analysis workflow for ergosterol peroxide.

troubleshooting_workflow start Problem Encountered peak_issue Peak Shape or Retention Time Issue? start->peak_issue yield_issue Low Yield or No Peak? peak_issue->yield_issue No coelution Check for Co-elution peak_issue->coelution Yes extraction Verify Extraction Efficiency yield_issue->extraction Yes mobile_phase Optimize Mobile Phase coelution->mobile_phase column_health Assess Column Health mobile_phase->column_health degradation Investigate Sample Degradation extraction->degradation injection Check Injection Process degradation->injection

Caption: Troubleshooting decision tree for chromatographic issues.

References

"reducing degradation of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily caused by three main factors:

  • Elevated Temperatures: Storage at room temperature or even refrigeration (2-8°C) is not sufficient for long-term stability. Thermal decomposition can occur, leading to a loss of potency.

  • Exposure to Light: The compound is sensitive to light, particularly UV radiation. Light can catalyze the cleavage of the peroxide bond, leading to degradation products.

  • Presence of Oxygen: As an organic peroxide, it is susceptible to further oxidative degradation, especially in the presence of light and heat.

Q2: What are the optimal storage conditions for solid this compound?

A2: To prevent degradation, solid this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1]

Q3: Can I store this compound in solution?

A3: For optimal results, it is always best to prepare solutions fresh. If you must store solutions, do so at -80°C for up to six months or -20°C for up to one month.[2] Ensure the solution is in a tightly sealed, light-protected container (e.g., an amber vial). Before use, allow the solution to equilibrate to room temperature slowly and vortex gently to ensure homogeneity.[2]

Q4: I've been storing my solid compound at -20°C, but I'm still observing degradation. What could be the issue?

A4: If you are confident in your storage temperature, consider these possibilities:

  • Frequent Freeze-Thaw Cycles: Repeatedly taking the compound out of the freezer and allowing it to warm to room temperature can introduce moisture and accelerate degradation. It is best to aliquot the solid into smaller, single-use vials.[2]

  • Improper Sealing: If the container is not tightly sealed, it can allow moisture and oxygen to enter, leading to degradation even at low temperatures.[2]

  • Light Exposure During Handling: While the compound is stored in the dark, frequent or prolonged exposure to lab lighting during weighing and solution preparation can contribute to photodegradation over time.[2]

Q5: How can I detect degradation of my this compound sample?

A5: While visual inspection (color change, precipitation) is not a definitive measure, analytical methods are the most reliable way to assess degradation. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly recommended for quantifying the parent compound and detecting degradation products.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Compound degradation due to improper storage or handling.Verify storage conditions (temperature, light protection). Prepare fresh solutions for each experiment. Analyze the purity of the stock material using HPLC or LC-MS/MS.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their retention times. Ensure the analytical method is stability-indicating.
Inconsistent experimental results Inconsistent concentration of the active compound due to ongoing degradation.Aliquot the solid compound to minimize freeze-thaw cycles. Protect from light at all stages of handling and preparation. Consider purging solutions with an inert gas (e.g., argon or nitrogen) before sealing and storing.
Precipitate formation in stored solutions Degradation products may have lower solubility.Prepare fresh solutions. If a solution must be stored, ensure it is filtered through a 0.22 µm filter before use to remove any particulates.

Data Presentation: Impact of Storage Conditions on Stability

The following table summarizes the thermal degradation kinetics of ergosterol, a closely related precursor to this compound, in a tomato paste serum matrix. This data illustrates the significant impact of temperature and pH on stability and can serve as a proxy for understanding the stability of the target compound.

Table 1: Half-life (t½) of Ergosterol at Various Temperatures and pH [3]

Temperature (°C)pH 4.5 (min)pH 4.3 (min)pH 3.9 (min)pH 3.7 (min)pH 3.5 (min)
70 301.4239.0203.9113.683.5
95 36.733.729.629.823.7

Note: The degradation was found to follow first-order kinetics. This data is from a food matrix and may not be directly transferable but demonstrates the general trends of increased degradation with higher temperature and lower pH.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound.

1. Objective: To quantify the concentration of this compound in a sample over time to determine its degradation rate under specific storage conditions.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

3. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Methanol:Acetonitrile (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector at 282 nm

  • Column Temperature: 25°C

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards in the mobile phase.

  • Sample Preparation: Prepare a solution of the test sample in the mobile phase at a known concentration.

  • Stability Study:

    • Store aliquots of the sample solution under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the test samples.

    • Calculate the concentration of this compound in the test samples at each time point using the calibration curve.

5. Data Analysis:

  • Plot the concentration of the compound as a function of time for each storage condition.

  • Determine the degradation rate and half-life under each condition.

Mandatory Visualizations

Degradation Pathway

The degradation of this compound can be initiated by heat or light, leading to the cleavage of the peroxide bridge and subsequent rearrangement of the steroid skeleton.

Presumed Degradation Pathway of this compound A This compound B Initial Degradation Intermediate (Radical or Ionic Species) A->B Heat, Light (UV), or Oxidizing Agents C Skeletal Rearrangement Products (e.g., 7-hydroxy-5,6-epoxides) B->C Isomerization D Further Oxidation/Decomposition Products C->D Further Stress

Caption: Presumed degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for conducting a stability study of this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of Compound B Prepare Aliquots for Different Storage Conditions A->B C1 -80°C (Control) C2 -20°C C3 4°C C4 Room Temperature C5 Room Temperature + Light Exposure D Sample at Time Points (t=0, t=x, t=y, ...) C1->D C2->D C3->D C4->D C5->D E HPLC or LC-MS/MS Analysis D->E F Quantify Remaining Compound E->F G Plot Concentration vs. Time F->G H Determine Degradation Kinetics and Half-life G->H

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting unexpected experimental results that may be due to compound degradation.

Troubleshooting Logic for Unexpected Results A Unexpected Experimental Results? B Is the compound solution freshly prepared? A->B C Was the solid compound stored correctly (-20°C or -80°C, dark)? B->C Yes I Prepare fresh solution and repeat experiment. B->I No D Were aliquots used to avoid freeze-thaw cycles? C->D Yes J Implement proper storage and handling procedures. C->J No E Analyze purity of stock material by HPLC/LC-MS/MS D->E Yes D->J No F Purity within specification? E->F G Source new material or re-purify. F->G No H Review experimental protocol for other sources of error. F->H Yes

Caption: Troubleshooting flowchart for issues related to compound stability.

References

"addressing off-target effects of 9,11-dehydroergosterol peroxide in cell-based assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 9,11-dehydroergosterol peroxide (9(11)-DHEP) in cell-based assays. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 9,11-dehydroergosterol peroxide?

A1: The primary mechanism of action of 9,11-dehydroergosterol peroxide is the induction of apoptosis in cancer cells.[1][2][3] This occurs through a caspase-dependent and mitochondrial-mediated pathway.[2][3] Key molecular events include the downregulation of the anti-apoptotic protein Mcl-1 and the regulation of the microtubule-destabilizing protein stathmin 1.[3][4]

Q2: Is 9,11-dehydroergosterol peroxide cytotoxic to all cell types?

A2: 9,11-dehydroergosterol peroxide has demonstrated selective cytotoxicity towards various cancer cell lines.[2][5][6][7][8] Studies have shown that it has significantly lower cytotoxic effects on non-cancerous cell lines such as human foreskin fibroblasts (Hs68) and a non-tumorigenic human breast epithelial cell line (MCF-10A-2).[2][5] This suggests a therapeutic window for its anti-cancer activity.

Q3: What are the known off-target effects of 9,11-dehydroergosterol peroxide?

A3: While direct off-target protein binding of 9,11-dehydroergosterol peroxide is not extensively documented, researchers should be aware of potential unintended effects. A related compound, ergosterol peroxide, has been shown to inhibit the JAK/STAT signaling pathway. Given the structural similarity, it is plausible that 9,11-dehydroergosterol peroxide could have similar off-target effects. Additionally, as a peroxide-containing compound, it may induce the production of reactive oxygen species (ROS), which can have broad, non-specific effects on cellular components and signaling pathways.

Q4: How should I prepare and handle 9,11-dehydroergosterol peroxide for cell-based assays?

A4: 9,11-dehydroergosterol peroxide is a lipophilic compound and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution.[5] It is recommended to prepare a high-concentration stock solution and then dilute it in cell culture medium to the desired final concentration. To avoid precipitation, it is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in cell culture medium. Low solubility of the lipophilic compound in aqueous media.Prepare a high-concentration stock solution in 100% DMSO. When diluting into the medium, add the stock solution to the medium while vortexing to facilitate rapid mixing. Visually inspect the final solution for any signs of precipitation before adding it to the cells.[2]
High background cytotoxicity in vehicle control (DMSO). Cell line sensitivity to DMSO. Leachates from plastic consumables.Test a range of DMSO concentrations to determine the maximum tolerated level for your specific cell line (typically ≤ 0.1%). Ensure the final DMSO concentration is consistent across all experimental and control wells. Consider using glass or polypropylene labware to minimize leaching.[1]
Inconsistent results between experiments. Instability of the compound in solution. Variability in cell seeding density.Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. Ensure accurate and consistent cell seeding by performing careful cell counts.[9]
Unexpected biological effects not related to apoptosis. Off-target effects, such as ROS production or inhibition of signaling pathways.Include appropriate controls to assess off-target effects. For example, measure ROS levels using a fluorescent probe and assess the phosphorylation status of key signaling proteins (e.g., STATs) by Western blot.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of 9,11-dehydroergosterol peroxide in various cell lines.

Cell Line Cell Type Incubation Time (h) IC50
Hep 3BHuman hepatocellular carcinoma4816.7 µg/mL (39.2 µM)[8]
HeLaHuman cervical carcinoma488.58 ± 0.98 µM[7]
A375Human malignant melanoma729.462 ± 1.78 µg/mL[2]
Colo201Human colon adenocarcinoma7213.02 ± 0.34 µg/mL[2]
SW620Human colon adenocarcinoma7232.87 ± 0.76 µg/mL[2]
MCF-7Human breast adenocarcinoma7216.89 ± 1.40 µg/mL[2]
HL60Human promyelocytic leukemia24~6 µM[4]
Non-Cancerous Cell Lines
Hs68Human foreskin fibroblast7240.46 ± 1.39 µg/mL[2]
MCF-10A-2Non-tumorigenic human breast epithelial7267.89 ± 2.64 µg/mL[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of 9,11-dehydroergosterol peroxide.

  • Materials:

    • 96-well flat-bottom plates

    • Cells of interest

    • Complete cell culture medium

    • 9,11-dehydroergosterol peroxide stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

    • Prepare serial dilutions of the 9,11-dehydroergosterol peroxide stock solution in culture medium. Include a vehicle control with the same final concentration of DMSO.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of 9,11-dehydroergosterol peroxide or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by 9,11-dehydroergosterol peroxide.

  • Materials:

    • 6-well plates or T25 flasks

    • Cells of interest

    • Complete cell culture medium

    • 9,11-dehydroergosterol peroxide stock solution (in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.

    • Treat cells with the desired concentrations of 9,11-dehydroergosterol peroxide or vehicle control for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for 9,11-DHEP Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in appropriate culture vessel treatment Treat cells with 9,11-DHEP for desired duration cell_seeding->treatment compound_prep Prepare 9,11-DHEP stock solution in DMSO and working dilutions compound_prep->treatment viability_assay Perform MTT assay for cell viability treatment->viability_assay apoptosis_assay Perform Annexin V/PI staining for apoptosis treatment->apoptosis_assay western_blot Perform Western blot for protein expression treatment->western_blot data_analysis Analyze data (IC50, % apoptosis, protein levels) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis mitochondrial_apoptosis_pathway Proposed Mitochondrial Apoptosis Pathway Induced by 9,11-DHEP DHEP 9,11-Dehydroergosterol Peroxide ROS ↑ Reactive Oxygen Species (ROS) DHEP->ROS Mcl1 ↓ Mcl-1 Expression DHEP->Mcl1 Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Bax_Bak Bax/Bak Activation Mito_Potential->Bax_Bak Mcl1->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis troubleshooting_logic Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed solvent_control Is the solvent control (DMSO only) showing toxicity? start->solvent_control compound_toxicity Toxicity is likely due to the compound. solvent_control->compound_toxicity No solvent_issue Issue is with the solvent or its concentration. solvent_control->solvent_issue Yes dose_response Perform a dose-response experiment to determine IC50 and a non-toxic working concentration. compound_toxicity->dose_response reduce_dmso Lower the final DMSO concentration (e.g., <0.1%). Prepare a more concentrated stock if necessary. solvent_issue->reduce_dmso

References

Technical Support Center: Accurate Quantification of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method refinement for the accurate quantification of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the critical pre-analytical steps for the accurate quantification of this compound?

A1: Due to the sensitivity of the peroxide bridge, careful sample handling is paramount. To prevent degradation, samples should be protected from light and stored at low temperatures (-20°C or below).[1] Use of amber vials and conducting extraction procedures under dim light can minimize light-induced degradation.[1]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method.[2][3] HPLC-DAD offers a robust and cost-effective approach, while LC-MS provides higher sensitivity and specificity, which is particularly useful for complex biological matrices.[2][3]

Q3: What are the common challenges encountered during the HPLC analysis of this compound?

A3: Common issues include peak tailing, co-elution with structurally similar sterols, and on-column degradation. Peak tailing can be caused by interactions with the stationary phase, while co-elution may require optimization of the mobile phase and column chemistry. The peroxide moiety makes the compound susceptible to degradation under certain analytical conditions.

Q4: How can I ensure the stability of this compound during analysis?

A4: To ensure stability, it is crucial to use fresh, high-purity solvents and to degas the mobile phase to prevent oxidation. Protecting the samples from light throughout the analytical process is also essential.[1] Analyzing samples promptly after preparation is recommended.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the quantification of this compound.

HPLC-DAD/UV Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with the column packing material. - Column overload.- Use a high-purity silica-based C18 column. - Optimize the mobile phase pH to suppress silanol interactions. - Reduce the sample injection volume or concentration.
Inconsistent Retention Times - Changes in mobile phase composition. - Temperature fluctuations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Replace the column if performance deteriorates.
Low Signal Intensity - Degradation of the analyte. - Incorrect detection wavelength.- Prepare fresh standards and samples. - Ensure samples are protected from light. - Verify the UV detector is set to the optimal wavelength (around 282 nm).[1]
Ghost Peaks - Contamination from a previous injection. - Impurities in the mobile phase.- Run a blank gradient to wash the column. - Use high-purity solvents and freshly prepared mobile phase.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Ionization Efficiency - Inappropriate ionization source settings. - Matrix suppression.- Optimize source parameters (e.g., spray voltage, gas flow, temperature). - Improve sample clean-up to remove interfering matrix components. - Consider using a different ionization mode (e.g., APCI).
In-source Fragmentation/Degradation - High source temperature. - Unstable nature of the peroxide bond.- Reduce the ion source temperature. - Optimize cone voltage and other MS parameters to minimize fragmentation.
Non-reproducible Quantification - Matrix effects. - Instability of the analyte in the final extract.- Use a stable isotope-labeled internal standard if available. - Perform a thorough validation including matrix effect assessment. - Analyze samples immediately after preparation.

Experimental Protocols

Protocol 1: Quantification by HPLC-DAD

This protocol is adapted from a standard method for ergosterol peroxide analysis and is suitable for routine quantification.[2]

1. Sample Preparation (from Fungal Material):

  • Weigh approximately 1g of dried and powdered fungal material into a flask.

  • Add 20 mL of methanol/acetonitrile (85:15, v/v).

  • Sonicate for 30 minutes in an ultrasonic bath maintained at 4°C.[1]

  • Centrifuge the extract at 3,500 rpm for 10 minutes.[1]

  • Collect the supernatant and repeat the extraction twice more.

  • Combine the supernatants and filter through a 0.45 µm nylon syringe filter into an amber HPLC vial.[1]

  • Store at 4°C in the dark until analysis.[1]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol/acetonitrile (85:15, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: DAD at 282 nm.[1]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol provides a framework for developing a high-sensitivity LC-MS/MS method.

1. Sample Preparation:

  • Follow the same extraction procedure as in Protocol 1.

  • For complex matrices like plasma or tissue, a solid-phase extraction (SPE) clean-up step may be necessary to reduce matrix effects.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 or a pentafluorophenyl (PFP) column for alternative selectivity.[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile/methanol (e.g., 80:20, v/v).

  • Gradient: Optimize a gradient from a lower to a higher percentage of organic phase (B) to ensure good separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

  • MS Parameters: Optimize source temperature, gas flows, and compound-specific parameters (precursor/product ions, collision energy, etc.) using a standard solution of the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

Quantitative Data

The following table summarizes the reported content of a related compound, ergosterol peroxide, in various medicinal fungi, providing a reference for expected concentration ranges.

Fungal SpeciesErgosterol Peroxide Content (% w/w)Reference
Ganoderma colossum (fruiting body)0.053[3]
Grifola frondosa (fruiting body)Not specified, but ergosterol content was 0.283[3]
Ganoderma lucidum (mycelia)Not explicitly quantified in the same units, but isolated[5]

Note: Data for this compound is often reported in the context of its isolation and biological activity rather than widespread quantitative surveys.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Fungal Material (Dried & Powdered) extraction Solvent Extraction (e.g., MeOH/ACN) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration end_prep Sample for Analysis filtration->end_prep hplc HPLC Separation (C18 Column) end_prep->hplc detection Detection (DAD or MS/MS) hplc->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction compound 5,8-Epidioxyergosta- 6,9(11),22-trien-3-ol p21 CDKN1A (p21) Expression ↑ compound->p21 mcl1 Mcl-1 Expression ↓ compound->mcl1 cdk CDK Activity ↓ p21->cdk arrest G1/S Phase Arrest cdk->arrest mitochondria Mitochondrial Pathway mcl1->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for the anti-cancer effects of the compound.[6][7][8][9]

References

Technical Support Center: Enhancing the Bioavailability of 9,11-Dehydroergosterol Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9,11-dehydroergosterol peroxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental use, with a focus on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low efficacy of 9,11-dehydroergosterol peroxide in my in vivo experiments despite promising in vitro results?

A1: A significant discrepancy between in vitro and in vivo results for 9,11-dehydroergosterol peroxide is often attributed to its poor aqueous solubility. This characteristic of the lipophilic sterol limits its dissolution in gastrointestinal fluids, leading to low absorption and consequently, reduced oral bioavailability.

Q2: What are the primary strategies to improve the oral bioavailability of 9,11-dehydroergosterol peroxide?

A2: The main approaches to enhance the bioavailability of 9,11-dehydroergosterol peroxide focus on improving its solubility and dissolution rate. These strategies can be broadly categorized as:

  • Physical Modifications: Techniques like micronization and nanonization reduce particle size, thereby increasing the surface area available for dissolution.[1][2]

  • Formulation-Based Strategies:

    • Lipid-Based Formulations: Encapsulating the compound in systems like liposomes, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles can improve its solubilization and absorption.[3][4][5][6]

    • Solid Dispersions: Dispersing 9,11-dehydroergosterol peroxide in a hydrophilic polymer matrix can enhance its dissolution rate.[7][8]

    • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of the compound.[1][7]

  • Chemical Modifications: Synthesizing more soluble prodrugs or derivatives of 9,11-dehydroergosterol peroxide is another effective approach.[9]

Q3: Can chemical modification of 9,11-dehydroergosterol peroxide improve its bioavailability?

A3: Yes, creating derivatives by introducing polar functional groups can significantly enhance aqueous solubility. For instance, the addition of hydroxyl or sulfate groups to the ergosterol peroxide core has been shown to improve its physicochemical properties.[9] These modifications can create a more soluble prodrug that may be converted back to the active parent compound in the body.

Q4: How do lipid-based formulations, such as liposomes, enhance the bioavailability of 9,11-dehydroergosterol peroxide?

A4: Liposomes are vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds like 9,11-dehydroergosterol peroxide within their membrane. This encapsulation improves the compound's dispersion in aqueous environments like the gastrointestinal tract, facilitates its transport across the intestinal mucus, and can protect it from degradation, ultimately leading to enhanced absorption.[4][5]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low and variable oral bioavailability in animal studies. Poor aqueous solubility and dissolution rate of 9,11-dehydroergosterol peroxide.1. Particle Size Reduction: Attempt micronization or nanomilling of the bulk powder. 2. Formulation: Formulate the compound into a lipid-based system (e.g., SEDDS) or a solid dispersion. 3. Solubilizing Excipients: Co-administer with solubilizing agents or absorption enhancers.
Precipitation of the compound in aqueous buffer during in vitro assays. The concentration of 9,11-dehydroergosterol peroxide exceeds its aqueous solubility.1. Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer.[10] 2. Inclusion Complexes: Prepare an inclusion complex with a cyclodextrin to increase its solubility.
Inconsistent results between different batches of formulated 9,11-dehydroergosterol peroxide. Variability in the formulation process (e.g., particle size distribution, encapsulation efficiency).1. Standardize Protocols: Ensure strict adherence to the formulation protocol. 2. Characterization: Thoroughly characterize each batch for key parameters such as particle size, polydispersity index, and drug loading.

Quantitative Data Summary

Compound/Formulation Parameter Value Reference
9,11-Dehydroergosterol PeroxideIC50 (Hep 3B cells)16.7 µg/mL[11]
Ergosterol PeroxideIC50 (Hep 3B cells)19.4 µg/mL[11]
Ergosterol-loaded Nanoliposomes (ER-NL-2)Mean Droplet Size~180 nm[5]
Ergosterol-loaded Nanoliposomes (ER-NL-2)Polydispersity Index (PDI)<0.3[5]
Ergosterol-loaded Nanoliposomes (ER-NL-2)Zeta Potential-27.9 mV[5]
DehydroergosterolSolubility in Ethanol~20 mg/mL[10]
DehydroergosterolSolubility in DMSO~0.1 mg/mL[10]
DehydroergosterolSolubility in Ethanol:PBS (1:2)~0.3 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of 9,11-Dehydroergosterol Peroxide-Loaded Nanoliposomes

This protocol describes the preparation of nanoliposomes using the thin-film hydration method followed by sonication.

  • Lipid Film Formation:

    • Dissolve 9,11-dehydroergosterol peroxide, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Alternatively, extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated 9,11-dehydroergosterol peroxide by ultracentrifugation, dialysis, or gel filtration chromatography.

  • Characterization:

    • Analyze the resulting nanoliposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by quantifying the amount of encapsulated drug and the total amount of drug used.

Protocol 2: Preparation of a Solid Dispersion of 9,11-Dehydroergosterol Peroxide

This protocol outlines the solvent evaporation method for preparing a solid dispersion.

  • Dissolution:

    • Dissolve both 9,11-dehydroergosterol peroxide and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile solvent (e.g., ethanol or methanol).

  • Solvent Evaporation:

    • Evaporate the solvent under vacuum at a controlled temperature.

  • Drying and Pulverization:

    • Dry the resulting solid mass completely to remove any residual solvent.

    • Pulverize the solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, and X-ray Diffraction (XRD).

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Visualizations

bioavailability_enhancement_workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_physical Physical Methods cluster_formulation Formulation Approaches cluster_chemical Chemical Approaches Poor Bioavailability Poor Bioavailability Physical Modification Physical Modification Poor Bioavailability->Physical Modification Formulation-Based Formulation-Based Poor Bioavailability->Formulation-Based Chemical Modification Chemical Modification Poor Bioavailability->Chemical Modification Micronization Micronization Physical Modification->Micronization Nanonization Nanonization Physical Modification->Nanonization Lipid-Based Lipid-Based Formulation-Based->Lipid-Based Solid Dispersion Solid Dispersion Formulation-Based->Solid Dispersion Cyclodextrin Complex Cyclodextrin Complex Formulation-Based->Cyclodextrin Complex Prodrug Synthesis Prodrug Synthesis Chemical Modification->Prodrug Synthesis

Caption: Workflow for selecting a bioavailability enhancement strategy.

signaling_pathway_bioavailability 9,11-DHEP 9,11-Dehydroergosterol Peroxide Formulation Bioavailability Enhancement Formulation 9,11-DHEP->Formulation GI_Tract Gastrointestinal Tract Formulation->GI_Tract Oral Administration Dissolution Dissolution GI_Tract->Dissolution Absorption Absorption Dissolution->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Therapeutic_Effect Enhanced Therapeutic Effect Systemic_Circulation->Therapeutic_Effect

References

Validation & Comparative

A Comparative Analysis of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol and Ergosterol Peroxide: Unveiling Nuances in Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-based drug discovery, steroidal compounds derived from fungi have garnered significant attention for their diverse pharmacological activities. Among these, 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-dehydroergosterol peroxide (9(11)-DHEP), and its structural analog, ergosterol peroxide (EP), have emerged as promising anticancer agents. This guide provides a detailed comparative study of these two compounds, presenting their chemical structures, biological activities with supporting experimental data, and the signaling pathways they modulate.

Chemical Structure and Properties

Both 9(11)-DHEP and EP are ergostane-type steroids characterized by a peroxide bridge at the C5 and C8 positions of the sterol backbone, a feature crucial for their biological activity. The primary structural difference lies in the presence of an additional double bond at the C9(11) position in 9(11)-DHEP, which influences its conformational flexibility and interaction with biological targets.[1]

Table 1: Physicochemical Properties of 9,11-DHEP and Ergosterol Peroxide

PropertyThis compound (9(11)-DHEP)Ergosterol Peroxide (EP)
Molecular Formula C28H42O3[2]C28H44O3[3]
Molecular Weight 426.63 g/mol [4]428.65 g/mol [5]
Synonyms 9,11-dehydroergosterol peroxide[6]Ergosterol-5,8-peroxide, Peroxyergosterol[3]
CAS Number 86363-50-0[2]2061-64-5[3]

Comparative Anticancer Activity

Experimental evidence consistently demonstrates that both 9(11)-DHEP and EP possess significant cytotoxic effects against a range of cancer cell lines. However, comparative studies indicate that 9(11)-DHEP often exhibits superior potency.

A study investigating their effects on human promyelocytic leukemia (HL-60) cells revealed that 9(11)-DHEP is a more effective inhibitor of cell growth and a more potent inducer of apoptosis compared to EP.[7][8] Similarly, in human hepatocellular carcinoma (Hep 3B) cells, 9(11)-DHEP displayed a lower IC50 value than EP, signifying greater cytotoxic activity.[9] Another study on human breast adenocarcinoma (MCF-7) cells also highlighted the inhibitory effects of both compounds, leading to apoptosis.[10]

Table 2: Comparative Cytotoxicity (IC50) of 9(11)-DHEP and Ergosterol Peroxide in Cancer Cell Lines

Cell LineCompoundIC50 (µg/mL)IC50 (µM)Reference
Hep 3B (Human Hepatocellular Carcinoma)9,11-DHEP16.7~39.1[9]
Ergosterol Peroxide19.4~45.3[9]
A375 (Human Malignant Melanoma)9,11-DHEP9.147~21.4[11]
SNU-1 (Human Gastric Carcinoma)Ergosterol Peroxide-18.7[12]
SNU-354 (Human Hepatoma)Ergosterol Peroxide-158.2[12]
SNU-C4 (Human Colorectal Carcinoma)Ergosterol Peroxide-84.6[12]
Sarcoma-180 (Murine Sarcoma)Ergosterol Peroxide-74.1[12]

Note: IC50 values were converted from µg/mL to µM for comparison where applicable, using the respective molecular weights.

Mechanistic Insights: Signaling Pathways

The anticancer effects of 9(11)-DHEP and EP are mediated through distinct yet potentially overlapping signaling pathways, primarily culminating in the induction of apoptosis and cell cycle arrest.

This compound (9(11)-DHEP): Research indicates that 9(11)-DHEP induces apoptosis in human malignant melanoma cells through a caspase-dependent mitochondrial pathway. A key mechanism involves the significant downregulation of the anti-apoptotic protein Mcl-1.[11][13] Furthermore, in colon adenocarcinoma cells, 9(11)-DHEP has been shown to induce the expression of cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[6][14] This protein plays a critical role in halting the cell cycle at the G1 phase, thereby preventing cancer cell proliferation.[4]

G DHEP This compound (9(11)-DHEP) Mcl1 Mcl-1 (Anti-apoptotic) DHEP->Mcl1 downregulates p21 CDKN1A (p21) (Cell Cycle Inhibitor) DHEP->p21 upregulates Caspases Caspase Activation Mcl1->Caspases inhibits Apoptosis1 Apoptosis Caspases->Apoptosis1 CellCycle G1 Phase Cell Cycle Arrest p21->CellCycle

Signaling pathway of 9,11-DHEP inducing apoptosis and cell cycle arrest.

Ergosterol Peroxide (EP): Ergosterol peroxide has been shown to exert its anticancer effects, at least in part, by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[15] Persistent activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[16][17] By inhibiting the phosphorylation and subsequent activation of STAT3, EP can suppress the transcription of downstream target genes involved in tumorigenesis.

G EP Ergosterol Peroxide (EP) STAT3 STAT3 Phosphorylation EP->STAT3 inhibits STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer TargetGenes Transcription of Target Genes (e.g., Cyclin D1, Bcl-xL, VEGF) STAT3_dimer->TargetGenes Tumorigenesis Cell Proliferation, Survival, Angiogenesis TargetGenes->Tumorigenesis

Inhibitory effect of Ergosterol Peroxide on the STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxic and mechanistic properties of these compounds.

Cell Viability Assay (WST-1 Assay)

This assay is used to determine the viability of cells after treatment with the compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 9(11)-DHEP or EP and incubate for 24, 48, or 72 hours. Include untreated cells as a control.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1]

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[18][19] The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the desired compound for a specified time, then harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[6]

G cluster_viability Cell Viability Assay (WST-1) cluster_cellcycle Cell Cycle Analysis A1 Seed Cells A2 Treat with Compound A1->A2 A3 Add WST-1 Reagent A2->A3 A4 Incubate A3->A4 A5 Measure Absorbance A4->A5 B1 Treat & Harvest Cells B2 Fix with Ethanol B1->B2 B3 Stain with PI/RNase A B2->B3 B4 Incubate B3->B4 B5 Flow Cytometry B4->B5

Generalized experimental workflow for in vitro anticancer evaluation.

Conclusion

Both this compound and ergosterol peroxide are potent anticancer compounds with well-documented cytotoxic effects. The available data suggests that 9(11)-DHEP, with its additional C9(11) double bond, is often a more potent cytotoxic agent than ergosterol peroxide. Their distinct mechanisms of action, with 9(11)-DHEP targeting the Mcl-1/p21 axis and EP inhibiting the STAT3 pathway, offer valuable insights for the development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and to explore possible synergistic effects with existing chemotherapy regimens.

References

A Comparative Analysis: 9,11-Dehydroergosterol Peroxide Versus Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

This report provides a detailed comparison of the efficacy of 9,11-dehydroergosterol peroxide, a naturally derived sterol, against doxorubicin, a long-standing chemotherapeutic agent, in the context of breast cancer cells. This guide synthesizes available experimental data to objectively evaluate their performance, offering insights into their mechanisms of action and potential therapeutic applications.

In Vitro Efficacy: A Head-to-Head Comparison

The cytotoxic effects of 9,11-dehydroergosterol peroxide and doxorubicin have been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined through extensive research.

CompoundCell LineIC50Treatment Duration (hours)Assay
9,11-Dehydroergosterol Peroxide MCF-720.3 µM48MTT Assay
Doxorubicin MCF-70.68 ± 0.04 µg/ml (~1.25 µM)48MTT Assay[1]
MCF-78306 nM (~8.3 µM)48SRB Assay[2]
MCF-74 µM48MTT Assay

Note: IC50 values for doxorubicin can vary between studies due to different experimental conditions and assays used.

Unraveling the Mechanisms of Action: A Tale of Two Compounds

Both 9,11-dehydroergosterol peroxide and doxorubicin induce apoptosis, or programmed cell death, in breast cancer cells, a critical mechanism for their anti-cancer activity. However, the signaling pathways they influence to achieve this outcome differ significantly.

9,11-Dehydroergosterol Peroxide: This fungal metabolite has been shown to inhibit the growth of human breast adenocarcinoma MCF-7 cells by inducing apoptosis[3]. While the precise signaling pathways in breast cancer are still under full investigation, studies on the closely related compound, ergosterol peroxide, suggest an inhibitory effect on the STAT3 signaling pathway in MDA-MB-231 breast cancer cells. The STAT3 pathway is crucial for cancer cell proliferation, survival, and invasion. It is plausible that 9,11-dehydroergosterol peroxide shares a similar mechanism of action.

Doxorubicin: A well-established chemotherapeutic, doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. This leads to DNA damage and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis. Doxorubicin has been shown to influence several key signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 9,11-dehydroergosterol peroxide or doxorubicin for a specified duration (e.g., 48 hours).

  • MTT Incubation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound (9,11-dehydroergosterol peroxide or doxorubicin) for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Pathways to Cell Death

The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing the two compounds and their proposed signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis MCF7 MCF-7 Breast Cancer Cells Treatment Treatment with: - 9,11-Dehydroergosterol Peroxide - Doxorubicin MCF7->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis IC50 IC50 Calculation MTT->IC50 FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry Comparison Comparative Efficacy Analysis IC50->Comparison FlowCytometry->Comparison

Experimental workflow for comparing the efficacy of 9,11-dehydroergosterol peroxide and doxorubicin.

Signaling_Pathways cluster_DHEP 9,11-Dehydroergosterol Peroxide cluster_DOX Doxorubicin DHEP 9,11-Dehydroergosterol Peroxide STAT3_DHEP STAT3 Pathway (?) DHEP->STAT3_DHEP Inhibition Apoptosis_DHEP Apoptosis STAT3_DHEP->Apoptosis_DHEP Induction DOX Doxorubicin Topoisomerase Topoisomerase II DOX->Topoisomerase Inhibition DNA_Damage DNA Damage & ROS Topoisomerase->DNA_Damage Induction PI3K_Akt PI3K/Akt Pathway DNA_Damage->PI3K_Akt NFkB NF-κB Pathway DNA_Damage->NFkB Apoptosis_DOX Apoptosis DNA_Damage->Apoptosis_DOX Induction PI3K_Akt->Apoptosis_DOX Modulation NFkB->Apoptosis_DOX Modulation

Proposed signaling pathways for 9,11-dehydroergosterol peroxide and doxorubicin in breast cancer cells.

References

"validating the antitumor effects of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol in animal models"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antitumor effects of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol (also known as 9,11-dehydroergosterol peroxide or 9(11)-DHEP), a sterol found in medicinal mushrooms. Due to the limited availability of in vivo data for 9(11)-DHEP in animal models, this guide leverages in vitro findings and compares them with in vivo data for the structurally similar and less potent compound, ergosterol peroxide. Furthermore, the performance of these natural compounds is benchmarked against standard-of-care chemotherapeutic agents, bortezomib and 5-fluorouracil, in relevant cancer models.

Executive Summary

In vitro studies reveal that 9,11-dehydroergosterol peroxide (9(11)-DHEP) exhibits potent cytotoxic and pro-apoptotic effects against various cancer cell lines, including HL60 leukemia and HT29 colon adenocarcinoma. Notably, it has been shown to be more effective than the related compound, ergosterol peroxide, in these in vitro assays. While in vivo data for 9(11)-DHEP is not currently available, studies on ergosterol peroxide in a human multiple myeloma xenograft model demonstrate its ability to inhibit tumor growth in mice. This suggests a potential for in vivo efficacy for the more potent 9(11)-DHEP. When compared to standard chemotherapeutic agents, the preclinical data on these natural sterols highlight their potential as alternative or complementary antitumor agents.

Data Presentation

In Vitro Cytotoxicity Data
CompoundCell LineAssayEndpointResult
9,11-Dehydroergosterol Peroxide (9(11)-DHEP) HL60 (Leukemia)Cell ViabilityIC50More potent than Ergosterol Peroxide
HT29 (Colon Adenocarcinoma)Growth Inhibition-Selective suppression of growth
Ergosterol Peroxide HL60 (Leukemia)Cell ViabilityIC50Less potent than 9(11)-DHEP
In Vivo Antitumor Activity (Conceptual Comparison)

As there is no available in vivo data for 9,11-dehydroergosterol peroxide, this table presents data for the related compound, ergosterol peroxide, and standard chemotherapeutics in relevant xenograft models to provide a comparative context.

TreatmentCancer ModelAnimal ModelDosageTumor Growth Inhibition
Ergosterol PeroxideHuman Multiple Myeloma (U266)Athymic Nude Mice100 mg/kg (i.p.)Exerts anti-tumor activity (quantitative data not available)[1]
BortezomibHuman Multiple Myeloma (U266)Athymic Nude Mice0.25 mg/kg (i.p.)Suppressed tumor growth[1]
5-FluorouracilHuman Colon Cancer (HT29)Nude Mice25 mg/kg44.99% (in combination with XAV939)[2]
DoxorubicinHuman Colon Cancer (HT29)Athymic Nude Mice6 and 10 mg/kg (i.v.)No significant antitumor activity[3]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay (for 9(11)-DHEP)
  • Cell Lines: HL60 human leukemia cells and HT29 human colon adenocarcinoma cells.

  • Treatment: Cells were incubated with varying concentrations of 9(11)-DHEP, ergosterol peroxide, or vehicle control.

  • Assay: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1) after a specified incubation period (e.g., 24-72 hours).

  • Endpoint: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each compound.

Animal Model for Ergosterol Peroxide Antitumor Activity
  • Animal Model: Six-week-old female BALB/c athymic nude mice were used.

  • Tumor Cell Inoculation: 2 x 10^6 human multiple myeloma U266 cells were subcutaneously injected into the flank of each mouse.

  • Treatment: Five days after inoculation, mice were treated with intraperitoneal (i.p.) injections of ergosterol peroxide (100 mg/kg in 2% tween-80) or bortezomib (0.25 mg/kg in PBS) every 2-3 days. The control group received the solvent vehicle.

  • Tumor Measurement: Tumor volumes were measured every other day using calipers.

  • Endpoint Analysis: At the end of the study (e.g., day 20), tumors were excised, weighed, and processed for immunohistochemical analysis of biomarkers such as CD34 (angiogenesis), TUNEL (apoptosis), and pSTAT3.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G cluster_DHEP 9,11-Dehydroergosterol Peroxide (9(11)-DHEP) Signaling cluster_EP Ergosterol Peroxide Signaling DHEP 9(11)-DHEP NFkB NF-κB Pathway DHEP->NFkB Inhibition Mcl1 Mcl-1 DHEP->Mcl1 Downregulation Stathmin1 Stathmin 1 DHEP->Stathmin1 Modulation Apoptosis_DHEP Apoptosis CellCycleArrest_DHEP Cell Cycle Arrest EP Ergosterol Peroxide AKT AKT EP->AKT Inhibition cMyc c-Myc EP->cMyc Inhibition STAT3 STAT3 EP->STAT3 Inhibition betaCatenin β-Catenin EP->betaCatenin Inhibition TumorGrowthInhibition_EP Tumor Growth Inhibition Apoptosis_EP Apoptosis G cluster_workflow In Vivo Xenograft Experimental Workflow start Tumor Cell Inoculation (e.g., U266 or HT29 cells) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (e.g., Ergosterol Peroxide, Bortezomib, 5-FU) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Weight, Immunohistochemistry monitoring->endpoint

References

Cross-Validation of Analytical Methods for 9,11-Dehydroergosterol Peroxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification and characterization of 9,11-dehydroergosterol peroxide, a bioactive sterol found in various fungi. The selection of an appropriate analytical method is critical for accurate quantification in complex matrices, ensuring data reliability for research and drug development purposes. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key performance parameters for the analytical methods discussed. Data for 9,11-dehydroergosterol peroxide is limited in publicly available literature; therefore, data for the closely related and structurally similar compound, ergosterol peroxide, is included as a reasonable proxy to facilitate comparison. This should be considered when evaluating the expected performance for 9,11-dehydroergosterol peroxide.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)
HPLC-UV Ergosterol Peroxide1.15 - 6.92 µg/mL~0.1 µg/mL~0.3 µg/mL< 2.0%98.2 - 103.1%
LC-MS/MS Lipid Hydroperoxides1 - 1000 pmol/µL0.1 - 1 pmol/µL1 - 2.5 pmol/µL< 10%Not widely reported
qNMR Organic MoleculesWide dynamic rangeAnalyte dependentAnalyte dependent< 1%Highly accurate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized based on common practices for the analysis of sterols and peroxides and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of UV-active compounds like 9,11-dehydroergosterol peroxide.

a. Sample Preparation (from fungal material):

  • Weigh a known amount of dried and powdered fungal material.

  • Extract the sample with a suitable organic solvent (e.g., methanol/dichloromethane or chloroform/methanol) using sonication or maceration.

  • Centrifuge the extract to pellet solid debris.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is an 85:15 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for 9,11-dehydroergosterol peroxide (typically around 282 nm for ergosterol peroxides).

c. Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of 9,11-dehydroergosterol peroxide of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known amount of 9,11-dehydroergosterol peroxide and comparing the measured concentration to the theoretical concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace amounts of 9,11-dehydroergosterol peroxide in complex biological matrices.

a. Sample Preparation: Sample preparation is similar to that for HPLC-UV, with a strong emphasis on minimizing matrix effects. Solid-phase extraction (SPE) may be employed for sample clean-up.

b. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Utilize a C18 or similar reverse-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, or atmospheric pressure chemical ionization (APCI).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for 9,11-dehydroergosterol peroxide and monitoring for specific product ions after fragmentation.

    • Precursor Ion -> Product Ion 1, Product Ion 2, etc.

c. Method Validation Parameters: Validation follows similar principles as for HPLC-UV, with additional considerations for matrix effects, which can significantly impact ionization efficiency. Matrix effects are typically assessed by comparing the response of the analyte in a standard solution to its response in a spiked matrix.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for an identical reference standard for the analyte.

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing 9,11-dehydroergosterol peroxide.

  • Accurately weigh a known amount of a certified internal standard. The internal standard should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the sample.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

b. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Sequence: A simple one-pulse experiment is typically used.

  • Relaxation Delay: A long relaxation delay (D1) is crucial to ensure complete relaxation of all relevant protons, which is essential for accurate quantification.

  • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

c. Data Processing and Quantification:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the area of a well-resolved signal from 9,11-dehydroergosterol peroxide and a signal from the internal standard.

  • The concentration of 9,11-dehydroergosterol peroxide can be calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Pₛ * (mₛ / mₓ)

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons giving rise to the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛ = Molar mass of the internal standard

    • Pₛ = Purity of the internal standard

    • mₛ = Mass of the internal standard

    • mₓ = Mass of the sample

Mandatory Visualization

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_reporting Reporting Phase define_analyte Define Analyte: 9,11-dehydroergosterol peroxide select_methods Select Methods for Comparison: HPLC-UV, LC-MS/MS, qNMR define_analyte->select_methods define_parameters Define Validation Parameters: Linearity, LOD, LOQ, Precision, Accuracy select_methods->define_parameters method_dev_hplc HPLC-UV Method Development define_parameters->method_dev_hplc method_dev_lcms LC-MS/MS Method Development define_parameters->method_dev_lcms method_dev_qnmr qNMR Method Development define_parameters->method_dev_qnmr method_val_hplc HPLC-UV Method Validation method_dev_hplc->method_val_hplc data_analysis Comparative Data Analysis method_val_hplc->data_analysis method_val_lcms LC-MS/MS Method Validation method_dev_lcms->method_val_lcms method_val_lcms->data_analysis method_val_qnmr qNMR Method Validation method_dev_qnmr->method_val_qnmr method_val_qnmr->data_analysis protocol_comparison Protocol Comparison data_analysis->protocol_comparison performance_evaluation Performance Evaluation protocol_comparison->performance_evaluation summary_report Generate Comparison Guide performance_evaluation->summary_report

Caption: Workflow for the cross-validation of analytical methods.

Signaling_Pathway_Placeholder DHEP 9,11-dehydroergosterol peroxide Cell Target Cell DHEP->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated apoptotic signaling pathway of 9,11-dehydroergosterol peroxide.

A Comparative Analysis of Apoptotic Pathways Induced by Fungal Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal steroids are a diverse group of natural products that have garnered significant interest in oncology for their potent pro-apoptotic and anti-cancer activities. Understanding the distinct signaling pathways these compounds trigger is crucial for their development as targeted therapeutic agents. This guide provides a comparative overview of the apoptotic mechanisms induced by several prominent fungal steroids: Cucurbitacin E, Ganoderic Acid, Physalin A, Withaferin A, and Ergosterol Peroxide.

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic activities of the selected fungal steroids across various cancer cell lines.

Table 1: IC50 Values of Fungal Steroids in Cancer Cell Lines

Fungal SteroidCancer Cell LineIC50 Value (µM)Citation
Cucurbitacin ESAS (Oral Squamous Cell Carcinoma)3.69[1][2]
TNBC (Triple Negative Breast Cancer) cell lines< 0.1[3]
Gastric Cancer cell lines< 0.3[4]
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)187.6 (24h), 203.5 (48h)[5]
SMMC7721 (Hepatocellular Carcinoma)158.9 (24h), 139.4 (48h)[5]
Ganoderic Acid THeLa (Cervical Cancer)13[6]
Ganoderenic Acid CHeLa (Cervical Cancer)25.8[7]
HepG2 (Liver Cancer)32.5[7]
MCF-7 (Breast Cancer)45.2[7]
A549 (Lung Cancer)51.7[7]
PC-3 (Prostate Cancer)38.9[7]
Withaferin AVarious Cancer Cell Lines0.03 - 24[8]
U2OS (Osteosarcoma)0.32[9]
J82 (Bladder Cancer)3.1[10]
Ergosterol PeroxideT47D (Breast Cancer)5.8[11]
MCF-7 (Breast Cancer)40[11]

Table 2: Apoptosis Induction by Fungal Steroids

Fungal SteroidCancer Cell LineTreatment Concentration (µM)Apoptosis Rate (%)Citation
Cucurbitacin ESAS1.2529.38 ± 2.97[2]
2.539.65 ± 1.34[2]
549.77 ± 4.04[2]
NCI-N87 (Gastric Cancer) with Doxorubicin0.06~80 (Annexin V positive)[4]
Physalin AMDA-MB-231 (Breast Cancer Stem Cells)Not specifiedIncrease in early (10.5% to 12.8%) and late (9.8% to 27.4%) apoptosis[12]
H292 (Non-small cell lung cancer)10~30.9[13]
H292 with STAT3 siRNA10~61.6[13]

Apoptotic Signaling Pathways

The induction of apoptosis by these fungal steroids involves a complex interplay of signaling molecules. Below are diagrammatic representations and descriptions of their primary mechanisms.

Cucurbitacin E

Cucurbitacin E primarily induces apoptosis through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. This leads to the release of cytochrome c and subsequent activation of caspase-3.[1] In some cancer types, it has also been shown to modulate the JAK/STAT3 and PI3K/Akt/mTOR signaling pathways.[14]

Cucurbitacin_E_Apoptosis Cucurbitacin_E Cucurbitacin E ROS ↑ ROS Cucurbitacin_E->ROS JAK_STAT3 JAK/STAT3 Pathway Cucurbitacin_E->JAK_STAT3 Inhibits PI3K_Akt PI3K/Akt Pathway Cucurbitacin_E->PI3K_Akt Inhibits Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JAK_STAT3->Apoptosis PI3K_Akt->Apoptosis

Cucurbitacin E-induced apoptotic pathway.
Ganoderic Acid

Ganoderic acids, such as Ganoderic Acid A and T, trigger the intrinsic apoptotic pathway.[15] This involves the upregulation of p53 and Bax, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspase-9 and -3.[8] Some ganoderic acid derivatives have also been shown to regulate the p53-MDM2 pathway.[16]

Ganoderic_Acid_Apoptosis Ganoderic_Acid Ganoderic Acid p53 ↑ p53 Ganoderic_Acid->p53 Bcl2 ↓ Bcl-2 Ganoderic_Acid->Bcl2 Bax ↑ Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibits Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ganoderic Acid-induced apoptotic pathway.
Physalin A

Physalin A induces apoptosis through multiple pathways. It can activate the extrinsic pathway by binding to the Fas-FADD complex, leading to caspase-8 activation.[17] It also triggers the intrinsic pathway through p53-Noxa mediated ROS generation.[18] Furthermore, Physalin A can modulate the MAPK and NF-κB signaling pathways.[19]

Physalin_A_Apoptosis Physalin_A Physalin A Fas_FADD Fas-FADD complex Physalin_A->Fas_FADD p53_Noxa p53-Noxa pathway Physalin_A->p53_Noxa Caspase8 Caspase-8 activation Fas_FADD->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 ROS ↑ ROS p53_Noxa->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Physalin A-induced apoptotic pathways.
Withaferin A

Withaferin A is a potent inducer of apoptosis through both intrinsic and extrinsic pathways.[11] It triggers ROS production, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[9][11] Withaferin A also inhibits the NF-κB and JAK/STAT signaling pathways and can modulate the expression of p53 and Bcl-2 family proteins.[11][20]

Withaferin_A_Apoptosis Withaferin_A Withaferin A ROS ↑ ROS Withaferin_A->ROS NF_kB NF-κB Pathway Withaferin_A->NF_kB Inhibits JAK_STAT JAK/STAT Pathway Withaferin_A->JAK_STAT Inhibits p53 ↑ p53 Withaferin_A->p53 Bcl2_Bax ↑ Bax / ↓ Bcl-2 Withaferin_A->Bcl2_Bax Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis NF_kB->Apoptosis JAK_STAT->Apoptosis p53->Apoptosis Bcl2_Bax->Mitochondria

Withaferin A-induced apoptotic pathways.
Ergosterol Peroxide

Ergosterol peroxide induces apoptosis primarily through the generation of ROS, which in turn triggers the mitochondrial-dependent pathway.[21] This leads to a loss of mitochondrial membrane potential and subsequent activation of caspases, such as caspase-3.[11][22]

Ergosterol_Peroxide_Apoptosis Ergosterol_Peroxide Ergosterol Peroxide ROS ↑ ROS Ergosterol_Peroxide->ROS Mitochondria Mitochondria ROS->Mitochondria MMP_loss ↓ Mitochondrial Membrane Potential Mitochondria->MMP_loss Caspase3 Caspase-3 activation MMP_loss->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ergosterol Peroxide-induced apoptotic pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.[17]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the fungal steroid and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the fungal steroid for the desired time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -9.[22][24]

Materials:

  • Caspase-3 or Caspase-9 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with the fungal steroid to induce apoptosis.

  • Collect the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Add an equal amount of protein from each sample to the wells of a 96-well plate.

  • Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[15]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p53)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

Benchmarking the Selectivity of 9,11-Dehydroergosterol Peroxide for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer compound 9,11-dehydroergosterol peroxide (9,11-DHEP) with other alternatives, supported by experimental data. 9,11-DHEP, a sterol peroxide found in medicinal mushrooms, has demonstrated significant cytotoxic activity against various cancer cell lines while exhibiting lower toxicity towards normal cells, indicating a favorable selectivity profile for potential therapeutic applications.

Comparative Cytotoxicity Data

The in vitro efficacy of 9,11-DHEP has been evaluated across a range of human cancer and normal cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the compound's potency, from various studies. For comparative context, representative IC50 values for the conventional chemotherapeutic drug Doxorubicin are also included.

CompoundCell LineCell TypeIC50 (µg/mL)IC50 (µM)Treatment Duration (hours)Citation
9,11-Dehydroergosterol Peroxide A375Malignant Melanoma9.15~22.272[1]
HeLaCervical Carcinoma-8.5848[2]
Hep 3BHepatocellular Carcinoma16.7~40.548[3]
Hs68Normal Human Foreskin Fibroblasts>50>121.372[1]
MCF-10A-2Non-tumorigenic Breast Epithelial>50>121.372[1]
Doxorubicin HepG2Hepatocellular Carcinoma7.3~13.448[4]
HCT116Colon Carcinoma4.99~9.248[4]

Note: The molecular weight of 9,11-DHEP is approximately 412.6 g/mol . IC50 values were converted from µg/mL to µM for comparison. It is important to note that direct head-to-head comparative studies between 9,11-DHEP and Doxorubicin under identical experimental conditions are limited. The data presented here are compiled from different studies and experimental conditions may vary.

Mechanism of Action: Induction of Apoptosis

Experimental evidence strongly suggests that 9,11-DHEP exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The underlying mechanism is primarily through the intrinsic mitochondrial pathway.

Signaling Pathway of 9,11-DHEP-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by 9,11-DHEP, leading to apoptosis in cancer cells.

G DHEP 9,11-Dehydroergosterol Peroxide Mcl1 Mcl-1 (Anti-apoptotic) DHEP->Mcl1 Downregulation Bax_Bak Bax/Bak (Pro-apoptotic) Mcl1->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Pore formation CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Proposed signaling pathway of 9,11-DHEP-induced apoptosis.

Studies have shown that 9,11-DHEP significantly downregulates the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1][5] This downregulation disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of pro-apoptotic proteins like Bax and Bak. This, in turn, increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and the activation of caspase-9, which subsequently activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[1] Notably, the expression levels of other Bcl-2 family proteins such as Bcl-2, Bcl-xL, Bax, and Bad do not appear to be significantly altered by 9,11-DHEP treatment.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the selectivity and mechanism of action of 9,11-DHEP.

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Mechanism Investigation Cell_Seeding Seed Cancer and Normal Cells in 96-well plates Treatment Treat with varying concentrations of 9,11-DHEP Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Annexin_V Annexin V-FITC/PI Staining Incubation->Annexin_V Protein_Extraction Protein Lysate Preparation Incubation->Protein_Extraction Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance IC50 Calculate IC50 values Absorbance->IC50 Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Apoptotic_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptotic_Quant Western_Blot Western Blotting for Mcl-1 and Caspases Protein_Extraction->Western_Blot Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant

Caption: General experimental workflow for evaluating 9,11-DHEP.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 9,11-DHEP (e.g., 0-100 µg/mL). Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: Plates are incubated for specified durations (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of 9,11-DHEP.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with 9,11-DHEP at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.

  • Staining: The cell pellet is washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with 9,11-DHEP, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for Mcl-1, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Conclusion

9,11-dehydroergosterol peroxide demonstrates significant and selective cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway. Its mechanism of action, involving the specific downregulation of the anti-apoptotic protein Mcl-1, presents a targeted approach to cancer therapy. While further in vivo studies and direct comparative analyses with standard chemotherapeutics are warranted, the existing data suggest that 9,11-DHEP is a promising candidate for the development of novel anti-cancer agents with a potentially favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and benchmarking of this and other natural compounds.

References

Independent Verification of the Bioactivity of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the published bioactivity of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, a sterol found in certain medicinal mushrooms. Independent verification of its biological effects is crucial for its consideration in research and drug development. This document summarizes the key findings from published literature, focusing on its anti-cancer properties, and compares its performance with a structurally related alternative, Ergosterol Peroxide. Detailed experimental protocols for the key bioactivity assays are also provided to facilitate replication and further investigation.

Comparison Summary

The primary reported bioactivity of this compound, also known as 9,11-dehydroergosterol peroxide (9(11)-DHEP), is its ability to suppress the growth of cancer cells. The most comprehensive data comes from a study by Kobori et al. (2006), which positions Ergosterol Peroxide (EP) as a key comparator.

ParameterThis compound (9(11)-DHEP)Ergosterol Peroxide (EP)Reference
Target Cell Lines HL60 (human leukemia), HT29 (human colon adenocarcinoma)HL60 (human leukemia), HT29 (human colon adenocarcinoma)[1],[2]
Effect on HL60 Cell Viability More effective inhibitor of cell growth and a stronger apoptosis-inducer compared to EP.Inhibits cell growth and induces apoptosis.[1],[2]
Effect on HT29 Cell Viability Selectively suppressed the growth of HT29 cells.Showed cytostatic effects on HT29 cells.[1],[3]
Effect on Normal Cells (WI38 human fibroblasts) Did not suppress growth.Not specified in the primary comparative study.[1],[2]
Mechanism of Action in HT29 Cells Induces expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), leading to cell cycle arrest and apoptosis.Induces expression of CDKN1A.[1],[3]
Effect on HT29 Cell Cycle (at 7 µM after 5 days) S phase decreased from 23% to 15%; 17% of cells became hypodiploid (indicative of apoptosis).S phase decreased from 21.9% to 16.6%; G0/G1 phase increased from 71.1% to 76.8%; 16.8% of cells became hypodiploid.[4],[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 9(11)-DHEP and EP.

Cell Viability Assay (WST-1 Assay)

This protocol is based on the methodology described by Kobori et al. (2006) for assessing the effect of the compounds on the growth of HL60 cells.[2]

  • Cell Culture: HL60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed HL60 cells at a density of 2 x 10^4 cells/mL in a 96-well microplate.

    • Incubate the cells with varying concentrations of 9(11)-DHEP, EP, or a vehicle control (e.g., DMSO) for 24 hours.

    • Add 10 µL of WST-1 (Water Soluble Tetrazolium-1) reagent to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis

This protocol is based on the methodology used to assess the effect of the compounds on the HT29 cell cycle.[1],[2]

  • Cell Culture: HT29 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment and Staining:

    • Seed HT29 cells and treat them with 7 µM of 9(11)-DHEP or EP for 5 days.

    • Harvest the cells by trypsinization.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide (PI) and RNase A. A commercial kit such as the CycleTEST PLUS DNA Reagent Kit can be used.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content of the cells is measured by the fluorescence intensity of PI.

    • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (hypodiploid cells, indicative of apoptosis), are determined.

Gene Expression Analysis (Reverse Transcription-Polymerase Chain Reaction - RT-PCR)

This protocol is for assessing the expression of the CDKN1A gene.[1]

  • Cell Treatment and RNA Extraction:

    • Treat HT29 cells with the test compounds as described for the cell cycle analysis.

    • Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Polymerase Chain Reaction (PCR):

    • Amplify the CDKN1A cDNA using specific primers.

    • Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

    • Analyze the PCR products by agarose gel electrophoresis to visualize the expression levels of CDKN1A.

Signaling Pathway

The proposed mechanism of action for both this compound and Ergosterol Peroxide in HT29 colon cancer cells involves the upregulation of the CDKN1A gene, which encodes the p21 protein. p21 is a potent cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation.

G cluster_0 Cellular Response to Treatment Compound This compound or Ergosterol Peroxide CDKN1A CDKN1A (p21) Gene Expression Compound->CDKN1A induces p21 p21 Protein Synthesis CDKN1A->p21 CDK Cyclin/CDK Complex Activity p21->CDK inhibits CellCycle Cell Cycle Progression CDK->CellCycle promotes Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to

Caption: Proposed signaling pathway for the anti-cancer activity.

The published literature indicates that this compound is a potent inhibitor of cancer cell growth, particularly in HL60 leukemia and HT29 colon adenocarcinoma cells. Its mechanism of action appears to be mediated through the induction of CDKN1A, leading to cell cycle arrest and apoptosis. Comparative data suggests it is more potent than the related compound, Ergosterol Peroxide, in HL60 cells. While these findings are promising, it is important to note that they primarily originate from a single research group. Therefore, independent verification of these bioactivities is essential to validate the potential of this compound for further development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such validation studies.

References

A Comparative Guide to the Structure-Activity Relationships of Ergosterol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergosterol, a vital sterol in fungal cell membranes, and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. This guide provides an objective comparison of the antifungal, anticancer, and anti-inflammatory properties of key ergosterol derivatives, supported by experimental data. We delve into their structure-activity relationships to elucidate how chemical modifications influence their therapeutic potential.

Comparative Analysis of Biological Activities

The biological efficacy of ergosterol derivatives is intrinsically linked to their structural features. Modifications to the sterol nucleus, the side chain, and the introduction of functional groups can dramatically alter their activity. Below, we summarize the quantitative data on the performance of prominent ergosterol derivatives against various cell lines and fungal strains.

Anticancer Activity

Ergosterol and its derivatives, particularly ergosterol peroxide, have demonstrated notable cytotoxic effects against a range of cancer cell lines. The presence of the endoperoxide bridge between C-5 and C-8 in ergosterol peroxide is often associated with enhanced anticancer activity.

DerivativeCell LineAssayIC50/EC50 (µM)Reference
ErgosterolHep2Not Specified40[1]
ErgosterolMCF-7MTS Assay~20 (at 96h)
ErgosterolMDA-MB-231MTS Assay~20 (at 96h)
Ergosterol PeroxideSUM-149 (TNBC)CTG Assay20 (EC50)[2]
Ergosterol PeroxideMDA-MB-231 (TNBC)CTG Assay>20 (EC50)[2]
Ergosterol PeroxideT-47D (Breast Cancer)Not Specified5.8[3]
Ergosterol Peroxide Derivative (3g)MDA-MB-231 (TNBC)Not Specified3.20[4]
4,4-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol (LH-1)A375 (Melanoma)MTT Assay13.42 (at 72h)[5]
4,4-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol (LH-1)B16-F10 (Melanoma)MTT Assay16.57 (at 72h)[5]
Antifungal Activity

A primary mechanism of antifungal action for many ergosterol derivatives is the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity.

DerivativeFungal StrainAssayMIC (µg/mL)Reference
Pyrazole Derivative (4n)Candida albicansBroth Dilution200[6][7]
Pyrazole Derivative (4k)Candida albicansBroth Dilution250[6][7]
FenpropimorphCandida albicansNCCLS Method>300-fold decrease with FK506[8]
TerbinafineCandida albicansNCCLS Method30-fold decrease with FK506[8]
Azole Derivatives (3 and 8)Candida albicansNot Specified0.5-1 µM[9]
Anti-inflammatory Activity

Ergosterol and its derivatives have also been shown to possess anti-inflammatory properties, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

DerivativeAssayTargetIC50 (µM)Reference
Ergosterol Glucopyranosyl DerivativeNO Production InhibitionLPS-treated RAW 264.7 cells14.3[1]
ErgosterolNO Production InhibitionLPS-treated RAW 264.7 cells16.6[1]
Chlamydosterol A5-Lipoxygenase (5-LOX) InhibitionEnzyme Assay3.06[10]
Ergosta-5,7,22-triene-3β-ol5-Lipoxygenase (5-LOX) InhibitionEnzyme Assay3.57[10]

Key Signaling Pathways Modulated by Ergosterol Derivatives

Ergosterol and its derivatives exert their biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Ergosterol and its peroxide have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65 subunit inactive in the cytoplasm.[11][12][13][14]

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p65_p50->Nucleus Translocation DNA DNA p65_p50->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Ergosterol Ergosterol & Derivatives Ergosterol->IKK Inhibits

Ergosterol derivatives inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and stress responses. Ergosterol has been found to suppress the phosphorylation of key components of this pathway, including MEK, ERK, p38, and JNK, thereby inhibiting downstream signaling.[11][12][13]

MAPK_Pathway Stimuli Growth Factors, Stress, Cytokines Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression Ergosterol Ergosterol & Derivatives Ergosterol->MEK Inhibit Phosphorylation Ergosterol->ERK

Inhibition of the MAPK pathway by ergosterol derivatives.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Ergosterol and its derivatives have been shown to inhibit this pathway by reducing the phosphorylation of Akt, a key downstream effector. This inhibition can lead to decreased cancer cell survival and proliferation.[15][16][17]

PI3K_Akt_Pathway Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Downstream Downstream Targets (e.g., GSK-3β, mTOR) p_Akt->Downstream Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Ergosterol Ergosterol & Derivatives Ergosterol->p_Akt Inhibits Phosphorylation

References

A Comparative Analysis of the Therapeutic Index: 9,11-Dehydroergosterol Peroxide Versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of the natural compound 9,11-dehydroergosterol peroxide (DHEP) with that of standard-of-care cancer drugs: doxorubicin, cisplatin, and paclitaxel. The objective of this analysis is to offer a data-driven assessment of DHEP's potential as a safer and more selective anticancer agent.

Executive Summary

9,11-Dehydroergosterol peroxide, a sterol found in the medicinal mushroom Ganoderma lucidum, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis through a caspase-dependent and mitochondrial-mediated pathway. Notably, DHEP appears to exhibit a high degree of selectivity for cancer cells, with minimal impact on normal, healthy cells. This characteristic suggests the potential for a wider therapeutic window compared to conventional chemotherapies, which are often limited by severe off-target toxicity.

This guide presents a compilation of in vitro cytotoxicity data (IC50 values) and in vivo toxicity data (LD50 or MTD values) to calculate and compare the therapeutic and selectivity indices of DHEP and standard chemotherapeutic agents. Detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are also provided to support further research and development.

Data Presentation: A Comparative Overview

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a safer drug. The selectivity index (SI), an in vitro corollary, compares the cytotoxicity of a compound in normal versus cancer cells.

Table 1: In Vitro Cytotoxicity (IC50) and Selectivity Index (SI)
CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI) (IC50 Normal / IC50 Cancer)
9,11-Dehydroergosterol Peroxide (DHEP) HeLa (Cervical)8.58[1]Hs68 (Fibroblast)>20 (No effect observed)[2]> 2.33
Hep 3B (Hepatocellular)16.7 µg/mL (~39.5 µM)[3]MCF-10A-2 (Breast Epithelial)>20 (No effect observed)[2]> 0.51
A375 (Melanoma)9.147 µg/mL (~21.6 µM)[2]WI38 (Fibroblast)No effect observed[4]High (Specific value not calculable)
Doxorubicin HepG2 (Hepatocellular)12.18[5]HK-2 (Kidney)> 20[5]> 1.64
MCF-7 (Breast)2.50[5]HK-2 (Kidney)> 20[5]> 8
Cisplatin A549 (Lung)6.59[6]BEAS-2B (Lung Epithelial)4.15[6]0.63
Paclitaxel MDA-MB-231 (Breast)0.3Normal Human Endothelial Cells0.00010.0003

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of available literature.

Table 2: In Vivo Toxicity and Therapeutic Index (TI)
CompoundAnimal ModelLD50 / MTD (mg/kg)Route of AdministrationTherapeutic Index (TI) (LD50 / ED50)
9,11-Dehydroergosterol Peroxide (DHEP) MouseMTD > 500 (inferred from Ergosterol Peroxide)[7][8]Not SpecifiedNot calculable due to lack of ED50 data
Doxorubicin Mouse17 (Free) / 32 (Liposomal)IntravenousNot calculable from available data
Mouse4.6 (Intraperitoneal), 12.5 (Intravenous)[8]Intraperitoneal, Intravenous
Cisplatin Mouse14-18 (Lethal Dose)IntraperitonealNot calculable from available data
Paclitaxel Mouse31.3 (Taxol) / >160 (Cremophor-free)IntravenousNot calculable from available data
Mouse12 (Intravenous), 128 (Intraperitoneal)Intravenous, Intraperitoneal

Signaling Pathways and Mechanisms of Action

9,11-Dehydroergosterol Peroxide (DHEP)

DHEP induces apoptosis in cancer cells primarily through the mitochondrial pathway. It has been shown to downregulate the anti-apoptotic protein Mcl-1, a key regulator of cell death.

DHEP_Pathway DHEP 9,11-Dehydroergosterol Peroxide (DHEP) Mitochondria Mitochondria DHEP->Mitochondria Mcl1 Mcl-1 DHEP->Mcl1 Downregulation Caspases Caspase Activation Mitochondria->Caspases Mcl1->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of 9,11-dehydroergosterol peroxide-induced apoptosis.

Standard Chemotherapeutic Drugs

The mechanisms of action for the standard drugs are well-established and involve direct interaction with cellular macromolecules.

Standard_Drugs_Pathways cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DNA_Damage_D DNA Damage DNA_Intercalation->DNA_Damage_D TopoII->DNA_Damage_D Apoptosis_D Apoptosis DNA_Damage_D->Apoptosis_D Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage_C DNA Damage DNA_Adducts->DNA_Damage_C Apoptosis_C Apoptosis DNA_Damage_C->Apoptosis_C Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis_P Apoptosis Mitotic_Arrest->Apoptosis_P

Caption: Mechanisms of action for standard chemotherapeutic drugs.

Experimental Protocols

Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for IC50 determination using the MTT assay.

Determination of LD50 in Mice

The median lethal dose (LD50) is determined through in vivo studies in animal models, typically mice.

  • Animal Acclimatization: Acclimate healthy, adult mice to laboratory conditions for at least one week.

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate dose range that causes mortality.

  • Main Study: Assign animals to groups and administer single doses of the test compound at several dose levels.

  • Observation: Observe the animals for a period of 14 days for signs of toxicity and mortality.

  • LD50 Calculation: Calculate the LD50 value using a statistical method, such as the probit analysis or the Reed-Muench method.

LD50_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Dose_Finding Dose Range Finding Study Acclimatize->Dose_Finding Group_Animals Group Animals and Administer Doses Dose_Finding->Group_Animals Observe_14d Observe for 14 Days Group_Animals->Observe_14d Record_Data Record Toxicity and Mortality Observe_14d->Record_Data Calculate_LD50 Calculate LD50 Record_Data->Calculate_LD50 End End Calculate_LD50->End

Caption: Experimental workflow for LD50 determination in mice.

Conclusion

The available data suggests that 9,11-dehydroergosterol peroxide possesses a favorable therapeutic profile compared to standard chemotherapeutic drugs. Its high selectivity for cancer cells, as indicated by the in vitro selectivity index, and its inferred low in vivo toxicity, point towards a potentially wider therapeutic window. While further in vivo studies are required to definitively establish the therapeutic index of DHEP, the preliminary evidence presented in this guide warrants continued investigation into its potential as a novel anticancer agent. Researchers are encouraged to utilize the provided data and protocols to build upon these findings and further elucidate the therapeutic promise of this natural compound.

References

Safety Operating Guide

Personal protective equipment for handling 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, a steroidal organic peroxide known for its cytotoxic activity against cancer cells.[1][2][3] Adherence to these protocols is essential to ensure laboratory safety and maintain experimental integrity.

Hazard Identification and Classification

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to protect against the potential hazards of this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile or neoprene gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Lab coat with tight-fitting cuffs - N95 or higher-rated respirator (to prevent inhalation of fine particles)
Solution Preparation and Handling - Chemical-resistant gloves (nitrile or neoprene) - Chemical splash goggles - Lab coat - Work within a certified chemical fume hood
Experimental Procedures - Appropriate gloves for the chemicals being used - Safety glasses or goggles - Lab coat
Spill Cleanup - Full chemically impervious suit - Chemical goggles and face shield - Heavy-duty chemical-resistant gloves - Appropriate respiratory protection (cartridge-type respirator may be necessary for large spills)[6][7]
Waste Disposal - Chemical-resistant gloves - Chemical splash goggles - Lab coat

Note: Always consult your institution's specific safety guidelines and the SDS for any solvents or other reagents used in conjunction with this compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with solid this compound and its concentrated solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Before handling, ensure that an emergency shower and eyewash station are readily accessible.

  • Remove all flammable materials and potential ignition sources from the immediate work area.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, use anti-static measures to prevent dust ignition.

  • Prepare solutions by slowly adding the solid to the solvent to avoid splashing. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8]

  • Avoid heating solutions of organic peroxides, as this can lead to decomposition.[4]

3. Experimental Use:

  • When transferring solutions, use appropriate volumetric glassware and avoid cross-contamination.

  • Keep containers of the compound and its solutions tightly sealed when not in use and store them away from heat and direct sunlight.[9]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Moisten the absorbent material with water before collection with non-sparking tools.[4]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

1. Waste Segregation:

  • All disposable materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

2. Decontamination:

  • Non-disposable glassware and equipment should be decontaminated. A common procedure for organic peroxides involves rinsing with a solvent to dilute the compound to less than 1% active oxygen content before standard cleaning procedures.[4]

3. Waste Disposal:

  • Contaminated waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.

  • Do not mix organic peroxide waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong acids and bases, strong oxidizers, reducing agents, and transition metals.[4]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area 1 handle_weigh Weigh Solid Compound prep_area->handle_weigh Proceed when ready handle_dissolve Prepare Solution handle_weigh->handle_dissolve 2 handle_experiment Conduct Experiment handle_dissolve->handle_experiment 3 cleanup_decon Decontaminate Equipment handle_experiment->cleanup_decon Post-experiment cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste 4 cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose 5 spill_alert Alert Personnel & Evacuate (if necessary) spill_contain Contain Spill with Inert Absorbent spill_alert->spill_contain spill_cleanup Clean with Non-Sparking Tools spill_contain->spill_cleanup

Caption: A flowchart outlining the safe handling, use, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Epidioxyergosta-6,9(11),22-trien-3-ol
Reactant of Route 2
5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.